Deoxycytidine
描述
Deoxycytidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2'-Deoxycytidine has been reported in Homo sapiens, Isodictya erinacea, and other organisms with data available.
Doxecitine is a nucleoside component of DNA, composed of cytosine and deoxyribose, with chemopreventive activity.
DOXECITINE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
2'-Deoxycytidine is a metabolite found in or produced by Saccharomyces cerevisiae.
A nucleoside component of DNA composed of CYTOSINE and DEOXYRIBOSE.
Structure
3D Structure
属性
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTSBUTUHBMZGZ-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883620 | |
| Record name | Cytidine, 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Deoxycytidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13631 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Deoxycytidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
870 mg/mL | |
| Record name | Deoxycytidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
951-77-9, 56905-41-0 | |
| Record name | Deoxycytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxycytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine, 2'-deoxy-, labeled with tritium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056905410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxycytidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cytidine, 2'-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cytidine, 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxycytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Doxecitine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W860991D6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deoxycytidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 - 210 °C | |
| Record name | Deoxycytidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Deoxycytidine's role in DNA synthesis and repair
An In-Depth Technical Guide on the Core Role of Deoxycytidine in DNA Synthesis and Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (dC) is a fundamental pyrimidine (B1678525) deoxyribonucleoside, one of the four essential building blocks of deoxyribonucleic acid (DNA).[1] Its metabolism and subsequent incorporation into the genome are central to the processes of DNA replication and the maintenance of genomic integrity through DNA repair. The cellular pathways that supply this compound triphosphate (dCTP), the active form of this compound, are tightly regulated to ensure a balanced pool of deoxyribonucleoside triphosphates (dNTPs), which is critical for minimizing mutation rates.[2] This guide provides a comprehensive technical overview of this compound's journey from a precursor molecule to its functional role in DNA synthesis and repair, highlighting the key enzymes, regulatory mechanisms, and its significance as a target for therapeutic intervention.
This compound Metabolism: Balancing the Precursor Pool
Cells utilize two primary pathways to generate the dCTP required for DNA synthesis: the de novo pathway, which synthesizes the molecule from simpler precursors, and the salvage pathway, which recycles pre-existing this compound.[3][4]
The Salvage Pathway: The Role of this compound Kinase (dCK)
The salvage pathway recovers this compound from the degradation of DNA or from the extracellular environment.[5] The first and rate-limiting step in this pathway is the phosphorylation of this compound to this compound monophosphate (dCMP) by the enzyme This compound kinase (dCK) .[6][7] dCK has a broad substrate specificity, also phosphorylating deoxyadenosine (B7792050) and deoxyguanosine, making it a crucial enzyme for supplying DNA precursors.[2][8] Subsequent phosphorylation steps by other kinases convert dCMP into this compound diphosphate (B83284) (dCDP) and finally into dCTP. The expression and activity of dCK are highest in lymphoid tissues and are often elevated in malignant cells.[2][9]
The De Novo Synthesis Pathway: The Role of Ribonucleotide Reductase (RNR)
The de novo pathway synthesizes deoxyribonucleotides from ribonucleotides. The rate-limiting step is the conversion of ribonucleoside diphosphates (CDP) to deoxyribonucleoside diphosphates (dCDP), a reaction catalyzed by the enzyme ribonucleotide reductase (RNR) .[2][10] dCDP is then phosphorylated to dCTP. The activity of RNR is tightly controlled through complex allosteric regulation by ATP (activator) and dATP (inhibitor) to maintain a balanced supply of all four dNTPs for DNA synthesis.[1][11][12]
Regulation and Functional Compartmentation of dCTP Pools
The overall dCTP pool is tightly regulated by feedback inhibition; high levels of dCTP competitively inhibit dCK, preventing further phosphorylation of this compound.[13] This regulation is critical for maintaining the balance of dNTPs. Furthermore, evidence suggests that dCTP pools are functionally compartmentalized. Studies using labeled nucleosides have shown that dCTP derived from the salvage pathway is preferentially utilized for DNA repair, whereas the de novo pathway predominantly supplies the dCTP required for DNA replication.[11] This suggests the existence of distinct, localized pools of dCTP within the cell to serve different nuclear processes.[11][14]
Caption: Metabolic pathways for dCTP synthesis.
The Role of this compound in DNA Synthesis
Supplying the Building Blocks for Replication
The primary role of this compound in DNA synthesis is to serve as the precursor for dCTP, an essential substrate for DNA polymerases. During the S-phase of the cell cycle, DNA polymerases incorporate dCMP from dCTP into the growing DNA strand, pairing with deoxyguanosine on the template strand. The maintenance of adequate dCTP pools, primarily through the RNR-driven de novo pathway, is crucial to sustain the high rate of DNA synthesis required for genome duplication.[10]
Consequences of dCTP Pool Imbalance
The fidelity of DNA replication is highly dependent on the balanced supply of all four dNTPs.[1] An imbalance, such as an excess or deficiency of dCTP relative to the other dNTPs, can lead to increased mutation rates. DNA polymerases have a higher chance of misincorporating nucleotides when the concentration of one dNTP is significantly different from the others.[1] Therefore, the intricate regulation of both the salvage and de novo pathways is a critical component of maintaining genome stability.
The Role of this compound in DNA Repair
Fueling Repair Synthesis
Various forms of DNA damage, such as those caused by UV radiation or chemical mutagens, are corrected by repair mechanisms like Nucleotide Excision Repair (NER) and Base Excision Repair (BER). These processes often involve the removal of a damaged segment of DNA, creating a single-stranded gap.[15][16] DNA polymerases then fill this gap in a process known as repair synthesis or unscheduled DNA synthesis (UDS).[15][17] As mentioned, the dCTP for this repair synthesis appears to be preferentially supplied by the this compound salvage pathway.[11]
dCK as a DNA Damage Response Regulator
The role of this compound metabolism in DNA repair extends beyond simply supplying precursors. The key salvage enzyme, dCK, is an active participant in the DNA damage response (DDR). Following DNA damage induced by agents like ionizing radiation, dCK is activated via phosphorylation by the ataxia-telangiectasia-mutated (ATM) kinase.[6][18] Activated dCK is required for the initiation of the G2/M cell cycle checkpoint.[18] It accomplishes this by interacting with and inhibiting cyclin-dependent kinase 1 (Cdk1), thereby halting cell cycle progression to allow time for DNA repair.[18] This reveals a dual function for dCK: providing the building blocks for repair and actively participating in the signaling cascade that coordinates repair with cell cycle progression.
Caption: dCK's role in the G2/M DNA damage checkpoint.
Clinical Significance: this compound Analogs as Therapeutics
Mechanism of Action
The central role of this compound in DNA synthesis has made its metabolic pathways a prime target for cancer and antiviral therapies.[10] Nucleoside analogs of this compound, such as Cytarabine (Ara-C), Gemcitabine, and Decitabine, are widely used chemotherapeutic agents.[9][19] These drugs are structurally similar to this compound and act as fraudulent nucleosides. After being transported into the cell, they are phosphorylated by dCK and subsequent kinases into their active triphosphate forms.[19] These analog triphosphates can then:
-
Competitively inhibit DNA polymerases.
-
Be incorporated into the nascent DNA strand, where they can terminate chain elongation or create a fragile site that leads to DNA strand breaks.[10][20]
By disrupting DNA synthesis and repair, these analogs are particularly effective against rapidly proliferating cells, such as cancer cells.[10]
The Critical Role of dCK in Drug Activation
The phosphorylation by dCK is the requisite first step for the activation of most this compound analogs.[7] The level of dCK activity in cancer cells is therefore a critical determinant of their sensitivity to these drugs.[9] Tumors with low dCK expression or inactivating mutations in the DCK gene often exhibit resistance to these agents.[9] Conversely, high dCK activity is associated with increased drug activation and cytotoxicity.[7] This makes dCK a valuable biomarker and a key focus in the development of strategies to overcome drug resistance.
Quantitative Data Summary
Quantitative analysis of enzyme kinetics and metabolite concentrations is essential for understanding the dynamics of this compound metabolism and its impact on cellular processes.
Table 1: Kinetic Parameters of Human this compound Kinase (dCK) Data from human T-lymphoblasts.
| Substrate | Km (µM) | Reference |
| This compound | 0.94 | [13] |
| MgATP | 30 | [13] |
| 5-Me-dC | 4 | [21] |
Table 2: Representative Cellular dNTP Pool Concentrations Values can vary significantly based on cell type, species, and cell cycle phase.
| Organism/Cell Type | Condition | dCTP Concentration | Reference |
| Yeast (S. cerevisiae) | Log Phase | 48 pmol / 108 cells | [22] |
| Drosophila Embryo | Stage 1-2 | 1.2 pmol / embryo | [23] |
| G0/G1 Mammalian Cells | Resting | ~5% of S-phase levels | [10] |
Table 3: Cytotoxicity (IC50) of this compound Analogs in Human Cancer Cell Lines IC50 is the concentration required to inhibit cell proliferation by 50%.
| Cell Line (Cancer Type) | Drug | IC50 (µM) | Reference |
| TF-1 (Erythroleukemia) | Decitabine | < 0.05 | [9] |
| U937 (Histiocytic Lymphoma) | Decitabine | < 0.05 | [9] |
| HL-60 (Promyelocytic Leukemia) | Decitabine | 0.05 - 0.4 | [9] |
| Jurkat (T-cell Leukemia) | Decitabine | > 2 | [9] |
| MOLT4 (T-cell Leukemia) | Decitabine | > 2 | [9] |
Key Experimental Protocols
The study of this compound metabolism relies on a set of core biochemical and cell biology techniques.
Protocol 1: In Vitro this compound Kinase (dCK) Activity Assay
This protocol describes a common, non-radioactive, enzyme-coupled spectrophotometric assay to measure dCK activity.[18][24]
-
Principle: dCK phosphorylates a substrate (e.g., deoxyinosine), producing dIMP. In a coupled reaction, IMP dehydrogenase (IMPDH) oxidizes dIMP, reducing NAD+ to NADH. The rate of NADH production is monitored by the increase in absorbance at 340 nm, which is proportional to dCK activity.[24]
-
Reagents:
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2.
-
Substrates: 1 mM ATP, 20 mM Deoxyinosine (or other dCK substrate).
-
Coupling Enzyme & Cofactor: IMP Dehydrogenase, NAD+.
-
Enzyme Source: Purified dCK or cell lysate.
-
-
Procedure:
-
Prepare a master mix in the reaction buffer containing ATP, deoxyinosine, NAD+, and IMPDH.
-
Aliquot the master mix into a 96-well UV-transparent plate.
-
Add the enzyme source (cell lysate or purified dCK) to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 15-30 minutes in kinetic mode.
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Convert the rate to enzymatic activity (nmol/min/mg protein) using the Beer-Lambert law for NADH (ε = 6220 M-1cm-1).
-
Protocol 2: Quantification of DNA Repair via Unscheduled DNA Synthesis (UDS)
This protocol outlines a fluorescence-based method to measure NER activity by quantifying repair-associated DNA synthesis.[15][17]
-
Principle: Non-dividing cells are exposed to a DNA damaging agent (e.g., UV-C). During NER, the excised DNA gaps are filled in. A thymidine (B127349) analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), is supplied in the media and incorporated into these repair patches. The incorporated EdU is then detected via a fluorescent azide (B81097) using click chemistry, and the fluorescence intensity at the damage site is quantified by microscopy.
-
Procedure:
-
Cell Culture: Seed human fibroblasts or other suitable cells on glass coverslips and grow to confluency. Serum-starve the cells for 24-48 hours to arrest them in G0/G1.
-
DNA Damage: Wash cells with PBS. Place a microporous filter (e.g., 5 µm polycarbonate) over the coverslip and irradiate with a defined dose of UV-C (e.g., 10-20 J/m2). The filter creates defined areas of local damage.
-
EdU Labeling: Immediately after irradiation, incubate the cells for 1-4 hours in serum-free medium containing 10-20 µM EdU.
-
Fixation & Permeabilization: Wash with PBS, then fix the cells with 3.7% formaldehyde. Permeabilize with 0.5% Triton X-100.
-
Click Chemistry Reaction: Incubate the cells with a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) and a copper catalyst, according to the manufacturer's protocol.
-
(Optional) Damage Staining: To visualize the damaged areas, perform immunofluorescence staining for a UV-induced lesion, such as cyclobutane (B1203170) pyrimidine dimers (CPDs).
-
Imaging & Analysis: Mount the coverslips on slides and acquire images using a fluorescence microscope. Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of the EdU signal within the damaged nuclear regions.
-
Protocol 3: Tracing this compound Metabolism using Stable Isotope Labeling and LC-MS/MS
This protocol allows for the dynamic tracking of this compound through metabolic pathways into dNTP pools and genomic DNA.[25][26]
-
Principle: Cells are cultured with a stable isotope-labeled precursor, such as 13C- or 15N-labeled this compound. At various time points, metabolites are extracted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass shift in downstream metabolites (dCMP, dCDP, dCTP) and in hydrolyzed genomic DNA reveals the flux through the salvage pathway.
-
Procedure:
-
Cell Labeling: Culture cells in medium containing the stable isotope-labeled this compound for a defined time course (e.g., 0, 2, 6, 12, 24 hours).
-
Metabolite Extraction: Rapidly wash the cells with ice-cold saline and quench metabolism by adding cold 80% methanol. Scrape the cells, vortex, and centrifuge to pellet precipitated protein and nucleic acids. Collect the supernatant containing soluble metabolites.
-
DNA Extraction: Extract genomic DNA from the pellet using a standard DNA extraction kit.
-
DNA Hydrolysis: Enzymatically digest the purified DNA to its constituent deoxynucleosides using a combination of nucleases (e.g., Nuclease P1, Alkaline Phosphatase).
-
LC-MS/MS Analysis:
-
Analyze the soluble metabolite extract and the hydrolyzed DNA samples on an LC-MS/MS system.
-
Use a suitable chromatography method (e.g., HILIC) to separate the nucleosides and nucleotides.
-
Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the unlabeled (light) and labeled (heavy) forms of this compound and its phosphorylated derivatives.
-
-
Data Analysis: Calculate the fractional enrichment of the heavy isotope in each metabolite over time to determine the rate and contribution of the salvage pathway to the dCTP pool and DNA synthesis.
-
Caption: Experimental workflow for metabolic flux analysis.
Conclusion
This compound is more than a passive structural component of DNA; it is at the heart of a dynamic metabolic network essential for cellular proliferation and genome stability. The enzymes that control its metabolism, particularly dCK and RNR, are critical regulators that balance the supply of DNA precursors for both replication and repair. This intricate network not only ensures the fidelity of genetic information transfer but also provides a crucial vulnerability that has been successfully exploited in cancer chemotherapy. A deep understanding of this compound's role, supported by robust quantitative and experimental methodologies, will continue to be vital for researchers in basic science and for professionals developing the next generation of targeted therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cellular regulation of ribonucleotide reductase in eukaryotes. | Department of Biology [biology.ox.ac.uk]
- 3. Cell Synchronization by Inhibitors of DNA Replication Induces Replication Stress and DNA Damage Response: Analysis by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. This compound kinase - Wikipedia [en.wikipedia.org]
- 8. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of mammalian ribonucleotide reduction and dNTP pools after DNA damage and in resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 12. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human this compound kinase: kinetic mechanism and end product regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 15. Unscheduled DNA Synthesis at Sites of Local UV-induced DNA Damage to Quantify Global Genome Nucleotide Excision Repair Activity in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Khan Academy [khanacademy.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. This compound Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]
- 19. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. flowcytometry-embl.de [flowcytometry-embl.de]
- 21. Structural and kinetic characterization of human this compound kinase variants able to phosphorylate 5-substituted this compound and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The role of dNTP metabolites in control of the embryonic cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Kinase Phosphorylation Assay Kit [novocib.com]
- 25. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 26. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of Deoxycytidine incorporation into DNA
An In-depth Technical Guide on the Mechanism of Deoxycytidine Incorporation into DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The faithful replication and repair of DNA are fundamental processes that ensure genomic stability and proper cellular function. This compound, a critical pyrimidine (B1678525) nucleoside, is an essential building block in these processes. Its incorporation into the DNA backbone is a meticulously regulated multi-step mechanism, beginning with the synthesis of its activated triphosphate form, this compound triphosphate (dCTP), and culminating in its precise placement into a growing DNA strand by DNA polymerases. Understanding this mechanism is paramount for research in cell biology, oncology, and virology, and it provides a foundation for the development of novel therapeutic agents, such as nucleoside analogs that disrupt DNA synthesis in rapidly proliferating cancer cells or viruses.[1][2]
This technical guide provides a comprehensive overview of the entire lifecycle of this compound incorporation into DNA. It details the de novo and salvage pathways responsible for dCTP synthesis, the intricate regulation of cellular dNTP pools, the kinetic principles of DNA polymerase action, and the role of this compound in DNA repair mechanisms. Furthermore, this document includes structured tables of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
This compound Triphosphate (dCTP) Synthesis Pathways
The availability of dCTP is a rate-limiting factor for DNA synthesis.[3] Cells employ two primary pathways to generate the necessary dCTP pool: the de novo synthesis pathway, which builds the molecule from simpler precursors, and the salvage pathway, which recycles pre-existing this compound.[3][4]
De Novo Synthesis Pathway
The de novo pathway for pyrimidine synthesis starts with common cellular metabolites and culminates in the production of Uridine Triphosphate (UTP).[4] From UTP, the pathway proceeds to the synthesis of CTP and subsequently dCTP. The key transformation from a ribonucleotide to a deoxyribonucleotide is catalyzed by the enzyme Ribonucleotide Reductase (RNR).[5][6]
Key Steps:
-
CTP Synthesis: CTP Synthetase catalyzes the amination of UTP, using glutamine as the nitrogen donor, to form Cytidine Triphosphate (CTP).[7]
-
Reduction to dCDP: Ribonucleotide Reductase (RNR) reduces Cytidine Diphosphate (CDP) to this compound Diphosphate (dCDP). This step is a critical regulatory point, tightly controlled by allosteric effectors to maintain a balanced supply of all four deoxyribonucleotides.[6][8]
-
Phosphorylation to dCTP: Nucleoside Diphosphate Kinase phosphorylates dCDP to the final active form, dCTP, which is then ready for incorporation into DNA.
Salvage Pathway
The salvage pathway is crucial for recycling nucleosides derived from the degradation of DNA and RNA or from extracellular sources.[3][9] This pathway is particularly important in non-dividing cells for DNA repair or in cell types that have limited de novo synthesis capabilities.[10] The key enzyme in this pathway is this compound Kinase (dCK).[11][12]
Key Steps:
-
Transport: this compound (dC) is transported into the cell via nucleoside transporters.[10]
-
First Phosphorylation: this compound Kinase (dCK) phosphorylates dC to this compound monophosphate (dCMP). This is the rate-limiting step in the salvage pathway.[11][12]
-
Second Phosphorylation: dCMP is then phosphorylated by dCMP Kinase to form dCDP.
-
Final Phosphorylation: Finally, Nucleoside Diphosphate Kinase converts dCDP to dCTP.
Regulation of dCTP Pools
The cellular concentrations of dNTPs are tightly regulated to ensure high-fidelity DNA replication and prevent mutagenesis.[13][14] Imbalances in the dNTP pools can lead to increased mutation rates.[13] The primary control point is the enzyme Ribonucleotide Reductase (RNR), which is subject to complex allosteric regulation by various nucleoside triphosphates.[5][8]
-
Positive Regulation: ATP binding to the activity site of RNR activates the enzyme, promoting the reduction of all ribonucleotides.[5]
-
Negative Regulation: dATP binding to the activity site inhibits the overall activity of RNR, providing a negative feedback loop.[5]
-
Substrate Specificity: The binding of dNTPs or ATP to the substrate specificity site of RNR determines which ribonucleotide substrate is preferred. For instance, high levels of dTTP inhibit the reduction of CDP, leading to a decreased dCTP pool.[5][15]
Cellular dNTP pools also fluctuate significantly throughout the cell cycle, peaking during the S phase to meet the demands of DNA replication.[8][16]
Incorporation into DNA by DNA Polymerases
Once synthesized, dCTP serves as a substrate for DNA polymerases, the enzymes that catalyze the formation of phosphodiester bonds to elongate a DNA strand.[17]
The incorporation process involves the selection of the correct nucleotide (dCTP) to pair with a guanine (B1146940) (G) residue on the template strand. This is followed by a conformational change in the polymerase and the catalytic step of phosphodiester bond formation.[18] The fidelity of this process is critical for maintaining genomic integrity.[18][19]
Quantitative Data: Enzyme Kinetics and dNTP Pools
The efficiency of dCTP incorporation and the available concentration of dCTP can vary between different cell types and conditions. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters for dCTP Incorporation by DNA Polymerase
| DNA Polymerase | Km for dCTP (μM) | kpol (min-1) | Reference(s) |
| Mammalian Pol δ (with PCNA) | 0.067 | 1260 | [20] |
| Mammalian Pol δ (without PCNA) | 1.2 | 400 | [20] |
Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates higher affinity. kpol is the rate of polymerization.
Table 2: Representative Cellular dNTP Pool Concentrations
| Cell Type / Condition | dCTP (pmol / 106 cells) | dATP (pmol / 106 cells) | dGTP (pmol / 106 cells) | dTTP (pmol / 106 cells) | Reference(s) |
| Mammalian S Phase Cells | ~40-60 | ~20-40 | ~5-10 | ~50-70 | [5][8] |
| Mammalian Resting Cells | ~2-5 | ~10-15 | ~1-3 | ~5-10 | [5] |
| Mouse Heart Tissue | 1.9 | 1.5 | 5.3 | 0.9 | [16] |
Note: Absolute concentrations can vary significantly based on the cell line, growth conditions, and measurement technique.[13][16]
Role in DNA Repair
This compound incorporation is not limited to DNA replication; it is also a vital component of DNA repair mechanisms that correct damaged or incorrect bases.[21][22]
-
Base Excision Repair (BER): When a single base is damaged (e.g., by oxidation or deamination), it is removed by a DNA glycosylase, creating an abasic site. A DNA polymerase then fills this single-nucleotide gap, incorporating the correct deoxyribonucleoside, such as this compound, opposite a guanine.[21]
-
Nucleotide Excision Repair (NER): This pathway corrects bulky, helix-distorting lesions, such as those caused by UV radiation.[21][23] After a short stretch of the damaged strand is excised, a DNA polymerase synthesizes a new patch of DNA using the intact strand as a template, which involves the incorporation of this compound.[24] The methylation of this compound incorporated during repair can be slower and less complete than during replication.[24]
Experimental Protocols
Studying the mechanism of this compound incorporation requires robust experimental methods to quantify dNTP pools and measure DNA synthesis.
Protocol: Quantification of dCTP Pools by a DNA Polymerase-Based Assay
This method relies on the principle that the amount of a specific dNTP in a cellular extract is the limiting factor in a DNA polymerase reaction with a known template-primer.[14][25] The incorporation of a radiolabeled nucleotide is proportional to the amount of the target dNTP.[26]
Methodology:
-
Cell Lysis and dNTP Extraction:
-
Harvest cells (e.g., 10-50 million cells) and wash with cold PBS.
-
Extract dNTPs by adding ice-cold 60% methanol (B129727) and homogenizing the sample.[27]
-
Heat the extract at 95°C for 3 minutes to inactivate endogenous enzymes, then cool on ice.[27]
-
Centrifuge to pellet debris and collect the supernatant containing the dNTPs.[27]
-
-
Reaction Setup:
-
Prepare a master mix containing a specific template-primer designed to measure dCTP, a thermostable DNA polymerase, buffer, and a radiolabeled nucleotide (e.g., [α-32P]dGTP or [3H]dATP).[26][27] The mix should contain the other three dNTPs in excess.
-
Create a standard curve using known concentrations of dCTP (e.g., 5 to 400 nM).[25]
-
-
Polymerase Reaction:
-
Add the cell extract or the dCTP standard to the master mix.
-
Incubate the reaction to allow the polymerase to extend the primer. The extent of extension will be proportional to the dCTP concentration.
-
-
Quantification:
-
Stop the reaction and separate the extended, radiolabeled DNA product from unincorporated nucleotides (e.g., via gel electrophoresis or filter binding).[26]
-
Measure the radioactivity of the product using a scintillation counter or phosphorimager.
-
Calculate the dCTP concentration in the sample by comparing its radioactivity to the standard curve.
-
Protocol: DNA Incorporation Assay using EdU Labeling
This assay measures de novo DNA synthesis by detecting the incorporation of a nucleoside analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into newly synthesized DNA.[28][29] EdU is a thymidine (B127349) analog, but the principle is directly applicable to studying overall DNA synthesis, which includes this compound incorporation. Detection is achieved via a highly specific "click" chemistry reaction.[28]
Methodology:
-
Cell Culture and Labeling:
-
Seed cells in a suitable format (e.g., microplate or coverslips).
-
Treat cells with experimental compounds if required.
-
Add EdU (typically 10 µM) to the culture medium and incubate for a desired period (e.g., 1-2 hours) to allow for its incorporation into DNA during the S-phase.[28]
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.[28]
-
Permeabilize the cells (e.g., with Triton X-100) to allow entry of the detection reagents.
-
-
Click Chemistry Detection:
-
Prepare a click reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide), a copper(I) catalyst, and reaction buffer.[28]
-
Incubate the cells with the cocktail for 30 minutes in the dark. The azide will covalently bind to the alkyne group on the incorporated EdU.[29]
-
-
Staining and Imaging:
-
Wash the cells to remove excess detection reagents.
-
(Optional) Counterstain nuclei with a DNA dye like DAPI or Hoechst.
-
Image the cells using fluorescence microscopy or quantify the signal using a flow cytometer or plate reader. The fluorescence intensity is proportional to the amount of DNA synthesis.
-
References
- 1. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound kinase (dCK) activity in gemcitabine's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Control of nucleotide pools in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 10. purine deoxyribonucleosides salvage | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound kinase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. dNTPpoolDB: a manually curated database of experimentally determined dNTP pools and pool changes in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetic analysis of nucleotide incorporation by mammalian DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DNA repair - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Methylation of this compound incorporated by excision-repair synthesis of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative solid-phase assay to measure deoxynucleoside triphosphate pools - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 29. lumiprobe.com [lumiprobe.com]
Deoxycytidine Metabolic Pathway in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic reprogramming of cancer cells is a key hallmark of malignancy, providing the necessary building blocks for rapid proliferation and survival. Among the altered metabolic pathways, the deoxycytidine (dC) salvage pathway plays a critical role in nucleotide metabolism, supplying precursors for DNA synthesis. This pathway is frequently upregulated in various cancers, contributing to tumor growth and resistance to certain chemotherapeutic agents. This technical guide provides a comprehensive overview of the this compound metabolic pathway in cancer cells, focusing on its core components, regulatory mechanisms, and its significance as a therapeutic target. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the central metabolic and signaling pathways to serve as a valuable resource for researchers and drug development professionals in oncology.
The Core this compound Metabolic Pathway in Cancer
Cancer cells exhibit an increased demand for deoxynucleoside triphosphates (dNTPs) to sustain high rates of DNA replication.[1][2] While normal proliferating cells often rely on the de novo synthesis of pyrimidines, many cancer cells exhibit a heightened dependence on the pyrimidine (B1678525) salvage pathway.[1][2] This pathway recycles nucleosides and nucleobases from the degradation of DNA and RNA, as well as from the extracellular environment, offering a more energy-efficient route to nucleotide synthesis.[1][2] The this compound metabolic pathway is a crucial component of pyrimidine salvage.
The central steps of the this compound metabolic pathway are as follows:
-
Transport: this compound is transported into the cell via nucleoside transporters, which are often overexpressed in cancer cells.
-
Phosphorylation: this compound kinase (dCK) catalyzes the initial and rate-limiting phosphorylation of this compound to this compound monophosphate (dCMP).[3][4] dCK is a key enzyme in the activation of several clinically important this compound analog prodrugs, such as gemcitabine (B846) and cytarabine (B982) (Ara-C).[3]
-
Further Phosphorylation: dCMP is subsequently phosphorylated to this compound diphosphate (B83284) (dCDP) by dCMP kinase and then to this compound triphosphate (dCTP) by nucleoside diphosphate kinase.
-
DNA Incorporation: dCTP is a direct precursor for DNA synthesis and is incorporated into the growing DNA strand by DNA polymerases.
-
Deamination: this compound and its phosphorylated derivatives can be deaminated by cytidine (B196190) deaminase (CDA) and deoxycytidylate (dCMP) deaminase (DCTD), respectively.[5][6] This deamination converts this compound to deoxyuridine and dCMP to deoxyuridine monophosphate (dUMP), which can then enter the thymidylate synthesis pathway. Deamination of this compound analogs by CDA is a major mechanism of resistance to these drugs.[6]
Quantitative Data Summary
Table 1: Kinetic Parameters of this compound Kinase (dCK)
| Substrate/Inhibitor | Cancer Cell Line/Source | Km (µM) | Vmax/kcat | Ki (µM) | Notes |
| This compound | Human T-lymphoblasts | 0.94 | - | - | Ordered sequential binding with MgATP binding first.[2] |
| MgATP | Human T-lymphoblasts | 30 | - | - | Ordered sequential binding.[2] |
| Gemcitabine | - | 4.6 | - | - | dCK has a high affinity for gemcitabine.[7] |
| dCTP | Human T-lymphoblasts | - | - | 0.7 | Competitive inhibitor with respect to ATP.[2] |
| Difluorothis compound (DFDC) | Various carcinoma cell lines | - | - | 7 - 30 | Competitive inhibitor.[8] |
| DI-82 | - | - | - | 0.0092 (app) | Potent dCK inhibitor.[9] |
Table 2: IC50 Values of this compound Analogs in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-aza-2'-deoxycytidine (Decitabine) | TF-1, U937, Raji, HEL | < 0.05 |
| ML-1, HL-60, K562, SW48, Cama-1 | 0.05 - 0.4 | |
| Jurkat, MOLT4, PC3, RKO, DU145 | > 2 | |
| Gemcitabine | HTB-26 (Breast) | 10 - 50 |
| PC-3 (Pancreatic) | 10 - 50 | |
| HepG2 (Hepatocellular) | 10 - 50 | |
| HCT116 (Colorectal) | 0.34 (for a derivative) | |
| DI-82 | CCRF-CEM (Leukemia) | 0.0037 |
| Flavopiridol (CDK inhibitor) | Various | 0.01 - 0.3 |
| TG02 (CDK inhibitor) | Various | 0.003 - 0.037 |
| P276-00 (CDK inhibitor) | Various | 0.02 - 0.079 |
Experimental Protocols
This compound Kinase (dCK) Activity Assay (Radiolabeled Method)
This protocol is adapted from methods described for assaying protein kinases using radiolabeled ATP.[10][11][12]
Materials:
-
Cell lysate containing dCK
-
Reaction Buffer (5x): 100 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 5 mM DTT
-
Substrate solution: 1 mM this compound
-
Radiolabeled ATP: [γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Stopping solution: 75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., containing protease and phosphatase inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube on ice, prepare the reaction mixture:
-
10 µL of 5x Reaction Buffer
-
5 µL of cell lysate (adjust volume based on protein concentration)
-
5 µL of 1 mM this compound
-
x µL of sterile water to bring the volume to 40 µL
-
-
Prepare a negative control reaction without the cell lysate or without the this compound substrate.
-
-
Initiate the Reaction:
-
Add 10 µL of [γ-³²P]ATP solution to each reaction tube to a final concentration of 100 µM.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop the Reaction and Spot:
-
Stop the reaction by adding 50 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.
-
-
Wash the P81 Papers:
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with ethanol.
-
-
Quantify Radioactivity:
-
Air-dry the P81 papers.
-
Place each paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Calculate dCK Activity:
-
Calculate the specific activity of dCK in units such as pmol of phosphate (B84403) incorporated per minute per mg of protein.
-
Cytidine Deaminase (CDA) Activity Assay (Spectrophotometric Method)
This protocol is based on the principle that the deamination of cytidine to uridine (B1682114) leads to a decrease in absorbance at 282 nm.[6][13][14]
Materials:
-
Cell lysate or purified CDA
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5)
-
Substrate solution: 1 mM cytidine in Assay Buffer
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 282 nm
Procedure:
-
Prepare Cell Lysate:
-
Prepare cell lysates as described in the dCK assay protocol.
-
-
Set up the Assay:
-
In a 96-well microplate, add the following to each well:
-
180 µL of Assay Buffer
-
10 µL of cell lysate (or purified CDA)
-
-
Include a blank well with Assay Buffer only and a control well with lysate but without the substrate.
-
-
Initiate the Reaction:
-
Add 10 µL of the 1 mM cytidine solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 282 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes using a microplate spectrophotometer.
-
-
Calculate CDA Activity:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the CDA activity using the molar extinction coefficient of cytidine at 282 nm. Activity is typically expressed as µmol of cytidine deaminated per minute per mg of protein.
-
Signaling Pathways Regulating this compound Metabolism
The this compound metabolic pathway is tightly regulated by various signaling networks that are frequently dysregulated in cancer.
The p53 Tumor Suppressor Pathway
The tumor suppressor p53 plays a role in regulating nucleotide metabolism. Mutant p53 has been shown to enhance the expression of several nucleotide metabolism genes, including this compound kinase (dCK).[9] This suggests that in cancers with mutant p53, there may be an increased reliance on the salvage pathway for nucleotide synthesis.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and is hyperactivated in many cancers. This pathway can promote nucleotide synthesis to support anabolic processes. While its direct regulation of dCK is still under investigation, its role in promoting the synthesis of precursors for nucleotide synthesis is well-established.
The RAS/ERK Signaling Pathway
The RAS/ERK signaling pathway, another frequently activated oncogenic pathway, also influences nucleotide metabolism.[15][16][17][18] This pathway can regulate the expression and activity of enzymes involved in both de novo and salvage pathways, thereby impacting the availability of dNTPs for DNA replication.
Mandatory Visualizations
This compound Metabolic Pathway in Cancer Cells
Caption: Core this compound metabolic pathway in cancer cells.
Signaling Pathway Regulation of this compound Metabolism
References
- 1. Qualitative and Quantitative Analysis of DNA Cytidine Deaminase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human this compound kinase: kinetic mechanism and end product regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of this compound kinase on Ser-74: impact on kinetic properties and nucleoside analog activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Increased this compound kinase activity in cancer cells and inhibition by difluorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oncogenic Ras/ERK signaling activates CDCP1 to promote tumor invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting RAS-mutant cancers: is ERK the key? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
Deoxycytidine Kinase: A Linchpin of Nucleoside Salvage and a Key Target in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxycytidine kinase (dCK) is a pivotal enzyme in the nucleoside salvage pathway, playing a critical role in the maintenance of cellular deoxyribonucleoside triphosphate (dNTP) pools, particularly in lymphoid tissues and during DNA repair. Its function extends beyond normal cellular metabolism, as it is fundamentally required for the activation of numerous nucleoside analog prodrugs used in anticancer and antiviral therapies. This technical guide provides a comprehensive overview of the function of dCK in nucleoside salvage, its mechanism of action, kinetic properties, and its intricate role in the DNA damage response. Detailed experimental protocols for assessing dCK activity and illustrative diagrams of relevant cellular pathways are included to facilitate further research and drug development efforts in this critical area.
Introduction to this compound Kinase and the Nucleoside Salvage Pathway
The nucleoside salvage pathway is a crucial metabolic route that recycles preformed nucleosides, derived from the degradation of DNA and RNA, to synthesize nucleotides. This pathway is particularly important in cells that have limited de novo nucleotide synthesis capabilities or during periods of high DNA replication or repair. This compound kinase (dCK), encoded by the DCK gene in humans, is a rate-limiting enzyme in this pathway.[1][2] It catalyzes the phosphorylation of deoxyribonucleosides, specifically this compound (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG), to their corresponding monophosphate forms.[3] This initial phosphorylation step is essential for their subsequent conversion into diphosphate (B83284) and triphosphate forms, which can then be incorporated into DNA.
The importance of dCK is underscored by its high expression levels in tissues with rapid cell proliferation, such as the thymus and bone marrow, highlighting its role in lymphopoiesis.[2] Genetic inactivation of dCK in mice has been shown to severely impair T and B cell development.[4] Furthermore, the salvage pathway, and consequently dCK, is often upregulated when the de novo pathway is inhibited, ensuring a continuous supply of dNTPs for cellular needs.[5]
Enzymatic Function and Mechanism of Action
dCK functions as a homodimer and utilizes a phosphoryl group from a phosphate (B84403) donor, typically ATP or UTP, to phosphorylate the 5'-hydroxyl group of a deoxyribonucleoside.[1] The catalytic mechanism involves a conformational change in the enzyme upon substrate binding. The binding of the phosphate donor induces a conformational shift that creates a binding pocket for the nucleoside acceptor.[1]
The reaction proceeds through a sequential ordered Bi-Bi kinetic mechanism, where the phosphate donor binds first, followed by the nucleoside.[6] However, with UTP as the phosphate donor, the reaction can also follow a random Bi-Bi sequence, although the ordered pathway is strongly preferred.[7] The catalytic process involves a conserved glutamic acid residue (Glu53) acting as a general base to deprotonate the 5'-hydroxyl group of the nucleoside, facilitating its nucleophilic attack on the γ-phosphate of the phosphate donor.[1]
Substrate Specificity and Kinetic Parameters
dCK exhibits broad substrate specificity, phosphorylating not only the natural deoxyribonucleosides dC, dA, and dG but also a wide range of clinically important nucleoside analogs.[3][8] This promiscuity is central to its role in the activation of prodrugs like gemcitabine (B846), cytarabine (B982) (Ara-C), cladribine, and fludarabine.[9][10] The kinetic parameters of dCK for its primary substrates are summarized in the table below. It is noteworthy that UTP is considered the more physiologically relevant phosphate donor due to its significantly lower Km value compared to ATP.[7]
| Substrate | Phosphate Donor | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| This compound (dC) | UTP | 1 | - | 50-fold > ATP | [7] |
| This compound (dC) | ATP | 6.2 | - | - | [8] |
| Deoxyadenosine (dA) | ATP | - | - | - | [3] |
| Deoxyguanosine (dG) | ATP | - | - | - | [3] |
| Gemcitabine | ATP | 22 | - | - | [8] |
| Cytarabine (Ara-C) | ATP | 15.5 | - | - | [8] |
Note: Comprehensive kcat values are not consistently reported across the literature. The relative efficiency with UTP is noted for this compound.
Role in Drug Metabolism and Cancer Therapy
The clinical significance of dCK is most prominent in its role as a key determinant of the efficacy of numerous nucleoside analog chemotherapeutic agents. These drugs, in their prodrug form, require phosphorylation by dCK to become active cytotoxic agents.[9] The active triphosphate forms of these analogs can then inhibit DNA polymerase and ribonucleotide reductase, or be incorporated into DNA, leading to chain termination and apoptosis.[5]
Consequently, the expression level and activity of dCK in cancer cells are critical biomarkers for predicting the response to nucleoside analog-based therapies.[11][12] Tumors with low dCK expression often exhibit resistance to these drugs.[11] Conversely, strategies to increase dCK activity in tumor cells are being explored to enhance the efficacy of these chemotherapeutic agents.
Regulation of dCK Activity and Involvement in DNA Damage Response
dCK activity is not static and is subject to regulation at both the transcriptional and post-translational levels. In response to DNA damage induced by ionizing radiation or genotoxic agents, dCK activity is upregulated.[13] This activation is a crucial component of the DNA damage response (DDR), ensuring a sufficient supply of dNTPs for DNA repair.
A key regulatory mechanism involves the phosphorylation of dCK on Serine-74 by the Ataxia-Telangiectasia Mutated (ATM) kinase, a central player in the DDR signaling cascade.[14] Phosphorylation at this site enhances dCK activity. Furthermore, activated dCK has been shown to interact with and inhibit cyclin-dependent kinase 1 (Cdk1), a key regulator of the G2/M cell cycle checkpoint.[1] This interaction contributes to cell cycle arrest, providing time for DNA repair before the cell enters mitosis.
Experimental Protocols
Spectrophotometric Assay for dCK Activity
This continuous enzyme-coupled assay measures the production of ADP, which is stoichiometrically linked to the phosphorylation of the nucleoside substrate. The production of ADP is coupled to the oxidation of NADH via the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant dCK enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Substrate solution: this compound (or other nucleoside substrate) in Assay Buffer
-
Phosphate donor solution: ATP or UTP in Assay Buffer
-
Coupling enzyme mixture: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) in Assay Buffer
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, NADH, and the PK/LDH enzyme mix in a cuvette.
-
Add the nucleoside substrate to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a known amount of dCK enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
The rate of NADH oxidation is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). This rate is directly proportional to the dCK activity.
Radioactive Filter-Binding Assay for dCK Activity
This endpoint assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the nucleoside substrate. The phosphorylated product is then captured on an anion-exchange filter paper, and the radioactivity is quantified.
Materials:
-
Purified recombinant dCK enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 2 mM DTT
-
Substrate solution: this compound (or other nucleoside substrate) in Assay Buffer
-
Radiolabeled phosphate donor: [γ-³²P]ATP or [γ-³³P]ATP
-
DE-81 anion-exchange filter paper discs
-
Wash Buffer 1: 1 mM ammonium (B1175870) formate
-
Wash Buffer 2: Ethanol (B145695)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare reaction mixtures containing Assay Buffer, nucleoside substrate, and radiolabeled ATP.
-
Pre-incubate the reaction mixtures at 37°C.
-
Initiate the reaction by adding the dCK enzyme.
-
Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a DE-81 filter paper disc.
-
Wash the filter discs three times with Wash Buffer 1 to remove unreacted radiolabeled ATP.
-
Wash the filter discs once with ethanol to dry.
-
Place the dried filter discs into scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
The amount of phosphorylated product is calculated based on the specific activity of the radiolabeled ATP.
Visualizations of Key Pathways and Workflows
Caption: The Nucleoside Salvage Pathway initiated by this compound Kinase (dCK).
Caption: Role of dCK in the metabolic activation of nucleoside analog prodrugs.
Caption: Involvement of dCK in the DNA Damage Response and G2/M checkpoint regulation.
Caption: Workflow for the spectrophotometric assay of dCK activity.
Conclusion
This compound kinase is a multifaceted enzyme that is not only essential for normal cellular metabolism through the nucleoside salvage pathway but also serves as a critical activation point for a major class of chemotherapeutic drugs. Its intricate regulation and involvement in the DNA damage response further highlight its importance as a potential therapeutic target. A thorough understanding of its biochemical properties, kinetic parameters, and cellular functions is paramount for the rational design of novel anticancer and antiviral therapies and for developing strategies to overcome drug resistance. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing our knowledge of this vital enzyme.
References
- 1. This compound kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural and kinetic characterization of human this compound kinase variants able to phosphorylate 5-substituted this compound and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound kinase - Wikipedia [en.wikipedia.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. This compound Kinase Phosphorylation Assay Kit [novocib.com]
- 8. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 9. Gemcitabine Pharmacogenomics: this compound Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The relation between this compound kinase activity and the radiosensitising effect of gemcitabine in eight different human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pretreatment this compound kinase levels predict in vivo gemcitabine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. The Role of this compound Kinase (dCK) in Radiation-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Epigenetic Regulation: A Technical Guide to 5-Methyl-deoxycytidine and its Role in DNA Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA methylation is a fundamental epigenetic mechanism governing gene expression and cellular identity. At the heart of this process lies 5-methyl-deoxycytidine (5-mdC), the so-called "fifth base" of the genome. This technical guide provides an in-depth exploration of 5-mdC, from its biochemical synthesis and removal to its profound impact on gene regulation in health and disease. We delve into the critical enzymatic players, the DNA methyltransferases (DNMTs) and Ten-eleven translocation (TET) enzymes, and detail the experimental methodologies used to interrogate the methylome. Furthermore, this guide presents quantitative data on 5-mdC distribution across human tissues and in pathological states, offering a crucial resource for researchers and drug development professionals targeting the epigenetic landscape for therapeutic intervention.
Introduction to 5-Methyl-deoxycytidine (5-mdC)
5-methyl-deoxycytidine is a modified form of the DNA base cytosine, where a methyl group is covalently attached to the 5th carbon of the pyrimidine (B1678525) ring.[1] This seemingly subtle modification has profound consequences for the structure and function of the genome. In mammals, DNA methylation occurs predominantly in the context of CpG dinucleotides.[2] The establishment and maintenance of these methylation patterns are critical for a host of biological processes, including:
-
Genomic Imprinting: The parent-of-origin specific expression of certain genes.[2]
-
X-Chromosome Inactivation: The silencing of one of the two X chromosomes in females.[2]
-
Tissue-Specific Gene Expression: Defining cellular identity by silencing genes not required for a particular cell type's function.[2]
-
Suppression of Transposable Elements: Preventing the movement of these "jumping genes" and maintaining genomic stability.
Alterations in DNA methylation patterns are a hallmark of numerous diseases, most notably cancer, where global hypomethylation and promoter-specific hypermethylation of tumor suppressor genes are common events.[3][4] This has made the enzymes that regulate DNA methylation attractive targets for therapeutic intervention.[5]
The Dynamic Machinery of DNA Methylation
The levels and patterns of 5-mdC are dynamically regulated by the interplay of two key enzyme families: DNA methyltransferases (DNMTs) and Ten-eleven translocation (TET) enzymes.
The "Writers": DNA Methyltransferases (DNMTs)
DNMTs are responsible for establishing and maintaining DNA methylation patterns.[6] They catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the 5-carbon of cytosine.[2] The primary DNMTs in mammals are:
-
DNMT1: This "maintenance" methyltransferase recognizes hemi-methylated DNA (where only the parent strand is methylated) during DNA replication and methylates the newly synthesized daughter strand, thus faithfully propagating methylation patterns through cell division.[7]
-
DNMT3A and DNMT3B: These "de novo" methyltransferases establish new methylation patterns during embryonic development and cellular differentiation.[7] Their activity is crucial for setting up the initial epigenetic landscape.[7]
The "Erasers": Ten-Eleven Translocation (TET) Enzymes
The discovery of the TET family of dioxygenases revealed that DNA methylation is not a static mark but a dynamic and reversible process.[8] TET enzymes iteratively oxidize 5-mdC to 5-hydroxymethyl-deoxycytidine (5-hmdC), 5-formyl-deoxycytidine (5-fdC), and 5-carboxyl-deoxycytidine (5-cadC).[8][9] These oxidized forms can be passively diluted through DNA replication or actively removed by the base excision repair (BER) pathway, ultimately leading to the restoration of an unmethylated cytosine.[8]
Signaling Pathways and Logical Relationships
The interplay between DNMTs and TETs creates a dynamic cycle of DNA methylation and demethylation that is crucial for gene regulation.
References
- 1. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Distribution of 5-hydroxymethylcytosine in different human tissues [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amount and distribution of 5-methylcytosine in human DNA from different types of tissues of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA methylation 101: what is important to know about DNA methylation and its role in SLE risk and disease heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Deoxycytidine as a Precursor for Antiviral Nucleoside Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
Deoxycytidine, a fundamental component of DNA, serves as a critical structural template for the synthesis of a potent class of antiviral and anticancer agents known as nucleoside analogs. By modifying the sugar or base moiety of this compound, medicinal chemists have developed compounds that mimic natural nucleosides, enabling them to enter cells and undergo intracellular phosphorylation. In their active triphosphate form, these analogs act as competitive inhibitors or chain terminators of viral or cellular DNA polymerases, effectively halting replication. This technical guide provides an in-depth overview of key antiviral and anticancer nucleoside analogs derived from this compound, including Lamivudine (B182088), Emtricitabine, Cytarabine, and Gemcitabine (B846). The guide details their mechanisms of action, presents quantitative data on their efficacy, outlines experimental protocols for their synthesis and evaluation, and provides visual representations of key pathways and workflows.
Introduction: The Central Role of this compound Analogs
Nucleoside analogs represent a cornerstone of modern antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to hijack cellular metabolic pathways for activation and subsequently interfere with nucleic acid synthesis in rapidly replicating cells, such as cancer cells or virus-infected cells. This compound analogs, in particular, have demonstrated broad therapeutic utility. Modifications to the deoxyribose sugar, such as the introduction of a sulfur atom (as in Lamivudine and Emtricitabine) or fluorine atoms (as in Gemcitabine), or alteration of the stereochemistry (as in Cytarabine), have yielded drugs with significant clinical efficacy.[1]
This guide will explore the synthesis, mechanism of action, and biological activity of four key this compound analogs. Each section will provide a detailed look at the specific compound, supported by quantitative data, experimental methodologies, and graphical representations to facilitate a comprehensive understanding for research and development professionals.
Lamivudine (3TC): A Potent Antiviral Agent
Lamivudine, a synthetic nucleoside analog of this compound, is a widely used antiretroviral medication for the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[2] Its therapeutic efficacy stems from its ability to inhibit the reverse transcriptase of both viruses.[3]
Mechanism of Action
Upon entering the host cell, Lamivudine is phosphorylated by cellular kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP).[4][5] 3TC-TP then competes with the natural substrate, this compound triphosphate (dCTP), for incorporation into the growing viral DNA chain by viral reverse transcriptase. The incorporation of 3TC-TP leads to chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[3] This effectively halts viral DNA synthesis.[2]
dot
Quantitative Data: Antiviral Activity of Lamivudine
| Virus | Cell Line | EC50 (µM) | Reference(s) |
| HIV-1 | MT-4 | 0.0035 | [5] |
| HIV-1 | CEM | 0.0012 | [5] |
| HBV | HepG2 2.2.15 | 0.1 | [2] |
Experimental Protocols
A common synthetic route to Lamivudine involves the coupling of a protected oxathiolane sugar with cytosine, followed by deprotection.[6] A key challenge is the stereoselective synthesis to obtain the desired (-)-enantiomer, which possesses greater antiviral activity and lower cytotoxicity.[2] One method involves the resolution of a racemic mixture of the cis-isomers using a chiral resolving agent like (S)-(-)-1,1'-bi(2-naphthol) (BINOL) to achieve high enantiomeric excess.[7]
Example Protocol Outline (Resolution Method): [7]
-
Preparation of Racemic Lamivudine: Synthesize the racemic mixture of cis-lamivudine through established chemical routes.
-
Cocrystal Formation: Dissolve the racemic lamivudine and (S)-BINOL in a suitable solvent system (e.g., methanol/ethyl acetate).
-
Selective Crystallization: Allow the solution to cool, leading to the selective precipitation of the cocrystal of the desired (-)-enantiomer with (S)-BINOL.
-
Isolation and Liberation: Filter the cocrystals and then treat with an acid (e.g., HCl) to liberate the pure (-)-Lamivudine.[6]
This assay quantifies the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT).[8][9]
Protocol Outline (Colorimetric ELISA-based): [8][9]
-
Plate Coating: Use a microplate coated with streptavidin.
-
Immobilization of Template/Primer: Add a biotinylated template/primer hybrid (e.g., poly(A)•oligo(dT)) to the wells, which binds to the streptavidin.
-
Reaction Mixture: Prepare a reaction mixture containing dNTPs, including digoxigenin (B1670575) (DIG)-labeled dUTP.
-
Inhibitor Addition: Add serial dilutions of Lamivudine (or other test compounds) to the wells.
-
Enzyme Reaction: Initiate the reaction by adding recombinant HIV-1 RT. In the absence of an inhibitor, the RT synthesizes a new DNA strand, incorporating the DIG-labeled dUTP.
-
Detection: Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).
-
Signal Generation: Add a peroxidase substrate (e.g., TMB) to produce a colorimetric signal proportional to the amount of DNA synthesized.
-
Data Analysis: Measure the absorbance and calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
dot
References
- 1. Semi-continuous multi-step synthesis of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYTARABINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy | MDPI [mdpi.com]
- 4. High-selectivity synthesis method for gemcitabine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Deoxycytidine Analogs in Leukemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies in the exploration of deoxycytidine analogs for leukemia research. This document details the mechanisms of action, relevant signaling pathways, and experimental data associated with key this compound analogs. It is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction to this compound Analogs in Leukemia
This compound analogs are a class of chemotherapeutic agents that structurally mimic the natural nucleoside this compound. These compounds exert their antineoplastic effects primarily through incorporation into DNA, leading to the inhibition of DNA synthesis and the induction of cell death in rapidly dividing cancer cells. Several this compound analogs, including Decitabine (B1684300), Zebularine (B1662112), and Cytarabine (B982), have been extensively studied and are used in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML). Their mechanisms of action often involve the inhibition of DNA methyltransferases (DNMTs), leading to epigenetic modifications and the re-expression of tumor suppressor genes.
Key this compound Analogs and Their Mechanisms of Action
Decitabine (5-aza-2'-deoxycytidine)
Decitabine is a hypomethylating agent that functions as a prodrug.[1] After cellular uptake, it is phosphorylated to its active triphosphate form and incorporated into DNA.[2] There, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent global DNA hypomethylation.[2] This reactivation of silenced tumor suppressor genes can induce apoptosis and inhibit leukemia cell proliferation.[3][4] At low doses, Decitabine promotes cell differentiation, while at higher doses, it exhibits cytotoxic effects by arresting DNA synthesis.[5]
Zebularine
Zebularine is another inhibitor of DNA methylation.[6] It has demonstrated efficacy in inhibiting the growth of human acute myeloid leukemia (AML) cells in vitro.[6] Its mechanism involves the demethylation and re-expression of tumor suppressor genes like p15INK4B.[6] Zebularine treatment can lead to cell cycle arrest at the G2/M phase and induce apoptosis in AML cells.[6]
Cytarabine (ara-C)
Cytarabine is a this compound analog that primarily acts as an antimetabolite.[7] It is phosphorylated to its active triphosphate form, ara-CTP, which is then incorporated into DNA.[7] The incorporation of ara-CTP inhibits DNA polymerase, leading to the cessation of DNA synthesis and subsequent cell death. Resistance to Cytarabine can develop through various mechanisms, including decreased uptake by the human equilibrative nucleoside transporter 1 (hENT1) or reduced activation by this compound kinase (dCK).[6][7]
Quantitative Data on this compound Analogs
The following tables summarize the in vitro cytotoxicity and clinical efficacy of key this compound analogs in leukemia.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Analogs in Leukemia Cell Lines
| This compound Analog | Leukemia Cell Line | IC50 Value | Exposure Duration | Reference |
| Decitabine | K562 | 0.26 ± 0.02 µmol/L | 96 hours | [8] |
| Decitabine | K562/DAC (resistant) | 3.16 ± 0.02 µmol/L | 96 hours | [8] |
| Decitabine | SEM | < 1 µM | Not Specified | [9] |
| Decitabine | RS4;11 | < 1 µM | Not Specified | [9] |
| Decitabine | HL-60 | ~438 nM | 72 hours | [10] |
| Decitabine | KG1a | ~43.8 nM | 96 hours | [10] |
| Decitabine | MOLT-4 | 10.11 µM | 96 hours | [10] |
| Zebularine | AML-193 | ~250-500 µM (85% inhibition) | Not Specified | [11] |
| Cytarabine | THP1 | Varies | 72 hours | [12] |
| Cytarabine | HL-60 | 407.2 nM | 48 hours | [13] |
Table 2: Clinical Efficacy of Decitabine in Acute Myeloid Leukemia (AML)
| Clinical Trial/Study | Patient Population | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Phase II Study | Older adults (>60 years) with newly diagnosed AML | 20 mg/m² for 5 consecutive days | Overall Response Rate: 25%; Median Overall Survival: 7.7 months | [14] |
| Phase III Study | Older patients (≥65 years) with newly diagnosed AML | 20 mg/m² for 5 consecutive days every 4 weeks | Complete Remission (CR) + CR without platelet recovery (CRp): 17.8% (vs. 7.8% in treatment choice arm); Median Overall Survival: 7.7 months | [3] |
| Phase II Trial | Older, medically non-fit patients with AML | 135 mg/m² total dose over 72 hours every 6 weeks | Complete and Partial Remission Rate: 26%; Median Overall Survival: 5.5 months | [2] |
| PETHEMA Registry | Unfit newly diagnosed AML patients | Standard of care | Complete Remission (CR): 23% | [15] |
| Phase II Study | Not specified | 10-day schedule | Overall Response Rate: 64% | [5] |
Key Signaling Pathways in Leukemia and Intervention by this compound Analogs
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and growth.[16][17] Its aberrant activation is a common feature in many cancers, including leukemia.[16][17] this compound analogs can indirectly affect this pathway by inducing the expression of tumor suppressor genes that negatively regulate PI3K/AKT signaling.
Caption: PI3K/AKT/mTOR pathway and the point of intervention by this compound analogs.
p15INK4B Tumor Suppressor Pathway
The p15INK4B gene is a tumor suppressor that is frequently silenced in hematological malignancies through promoter hypermethylation.[18][19][20] this compound analogs like Zebularine and Decitabine can reverse this epigenetic silencing, leading to the re-expression of p15INK4B.[6] The p15INK4B protein then inhibits cyclin-dependent kinases 4 and 6 (CDK4/6), which in turn prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking cell cycle progression from G1 to S phase.
Caption: The p15INK4B pathway and its reactivation by this compound analogs.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound analogs in leukemia research.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound analogs on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., HL-60, K562)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analog (e.g., Decitabine, Zebularine, Cytarabine)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to adapt.
-
Prepare serial dilutions of the this compound analog in complete medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO, if applicable).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[21]
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Experimental workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis in leukemia cells treated with this compound analogs.[22][23]
Materials:
-
Leukemia cells treated with a this compound analog
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture leukemia cells with and without the this compound analog for the desired time.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.[23]
-
Wash the cells once with cold PBS.[23]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[23]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[24]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]
-
Add 400 µL of 1X Binding Buffer to each tube.[23]
-
Analyze the cells immediately by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative).
Caption: Workflow for the Annexin V/PI apoptosis assay using flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways following treatment with this compound analogs.[1][25]
Materials:
-
Leukemia cells treated with a this compound analog
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p15INK4B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[25]
-
Incubate with primary antibodies overnight at 4°C.[25]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Image the blot and perform densitometry analysis to quantify protein expression levels.
Caption: General workflow for Western blot analysis.
Clonogenic Assay
This assay assesses the ability of single leukemia cells to form colonies after treatment with this compound analogs, providing a measure of long-term cell survival.[26][27][28]
Materials:
-
Leukemia cells
-
Complete medium
-
Methylcellulose-based medium (e.g., MethoCult™)
-
This compound analog
-
6-well plates or 35mm dishes
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Treat a suspension of leukemia cells with various concentrations of the this compound analog for a specified time.
-
Wash the cells to remove the drug.
-
Resuspend the cells in complete medium and count them.
-
Plate a low density of cells (e.g., 100-1000 cells/dish) in methylcellulose-based medium.
-
Incubate the dishes for 7-14 days until visible colonies are formed.
-
Fix and stain the colonies with Crystal Violet.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
References
- 1. benchchem.com [benchchem.com]
- 2. A multicenter phase II trial of decitabine as first-line treatment for older patients with acute myeloid leukemia judged unfit for induction chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Zebularine inhibits human acute myeloid leukemia cell growth in vitro in association with p15INK4B demethylation and reexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decitabine demonstrates antileukemic activity in B cell precursor acute lymphoblastic leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Decitabine as a First-Line Treatment for Older Adults Newly Diagnosed with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Inactivation of the p15INK4B and p16INK4 genes in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Distinct patterns of inactivation of p15INK4B and p16INK4A characterize the major types of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. p15Ink4b Functions in Determining Hematopoietic Cell Fates: Implications for its Role as a Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxycytidine in Epigenetics: A Technical Guide to Core Principles and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational role of deoxycytidine and its modifications in the field of epigenetics. It provides a comprehensive overview of the key players, mechanisms, and analytical techniques that are crucial for researchers, scientists, and drug development professionals. This guide offers structured data for comparative analysis, detailed experimental protocols for key methodologies, and visual representations of critical pathways and workflows to facilitate a deeper understanding of this dynamic area of research.
The Central Role of this compound Modifications in Epigenetics
This compound, a fundamental component of DNA, is a primary target for epigenetic modifications that play a pivotal role in regulating gene expression without altering the underlying DNA sequence. These modifications are crucial for normal development, cellular differentiation, and maintaining genomic stability.[1] Aberrant patterns of this compound modifications are a hallmark of various diseases, including cancer.[1][2]
The epigenetic landscape of this compound is primarily orchestrated by two key families of enzymes: DNA methyltransferases (DNMTs) and Ten-Eleven Translocation (TET) enzymes .
-
DNA Methyltransferases (DNMTs): These "writer" enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the fifth carbon of the cytosine ring, resulting in the formation of 5-methylcytosine (B146107) (5-mC) .[3][4] DNMTs are categorized into two main classes: de novo methyltransferases (DNMT3A and DNMT3B) that establish new methylation patterns, and a maintenance methyltransferase (DNMT1) that copies existing methylation patterns to the newly synthesized DNA strand during replication.[5][6]
-
Ten-Eleven Translocation (TET) Enzymes: This family of dioxygenases (TET1, TET2, and TET3) "erases" DNA methylation through a series of oxidative reactions.[7][8] TET enzymes sequentially oxidize 5-mC to 5-hydroxymethylcytosine (B124674) (5-hmC) , 5-formylcytosine (B1664653) (5-fC) , and 5-carboxylcytosine (5-caC) .[6][8] These oxidized forms can be recognized and excised by the base excision repair (BER) machinery, ultimately leading to the replacement with an unmodified cytosine.[9]
The Spectrum of this compound Modifications
-
5-Methylcytosine (5-mC): Historically considered the fifth base of the genome, 5-mC is predominantly found in the context of CpG dinucleotides.[10][11] In promoter regions, 5-mC is generally associated with transcriptional repression by impeding the binding of transcription factors or recruiting repressive protein complexes.[11] However, the role of 5-mC in gene bodies is more complex and can be associated with active transcription.[11]
-
5-Hydroxymethylcytosine (5-hmC): Initially viewed as a transient intermediate in DNA demethylation, 5-hmC is now recognized as a stable epigenetic mark with its own distinct functions.[12][13] It is particularly abundant in the central nervous system and embryonic stem cells.[12][14] The presence of 5-hmC is often linked to active gene expression and is thought to play a role in pluripotency and neurodevelopment.[3][12][15]
-
5-Formylcytosine (5-fC) and 5-Carboxylcytosine (5-caC): These further oxidized derivatives of 5-mC are present at much lower levels in the genome.[2][16] They are key intermediates in the active DNA demethylation pathway and are recognized and excised by Thymine (B56734) DNA Glycosylase (TDG) as part of the base excision repair process.[2][17] Emerging evidence suggests that 5-fC and 5-caC may also have independent regulatory roles, potentially by influencing DNA structure and protein-DNA interactions.[2][17][18]
Data Presentation: Quantitative Levels of this compound Modifications
The abundance of this compound modifications varies significantly across different tissues, developmental stages, and disease states. The following tables summarize quantitative data from various studies to provide a comparative overview.
| Tissue/Cell Type | 5-mC (% of total cytosines) | Reference |
| Human Thymus | 1.00 | [7] |
| Human Brain | 0.98 | [7] |
| Human Placenta | 0.76 | [7] |
| Human Sperm | 0.84 | [7] |
| Human Lung Cancer Tissue | Significantly lower than normal | [2] |
| Human Colon Cancer Tissue | 20-60% less than normal | [1] |
Table 1: Quantitative Levels of 5-methylcytosine (5-mC) in Human Tissues and Cancer. This table illustrates the tissue-specific variation in 5-mC levels and the global hypomethylation often observed in cancer.
| Tissue | 5-hmC (% of total DNA) | Reference |
| Human Brain | 0.67% | [12] |
| Human Liver | 0.46% | [12] |
| Human Kidney | 0.38% | [12] |
| Human Colon | 0.45% | [12] |
| Human Rectum | 0.57% | [12] |
| Human Lung | 0.14% | [12] |
| Human Heart | 0.05% | [12] |
| Human Breast | 0.05% | [12] |
| Human Placenta | 0.06% | [12] |
| Human Colorectal Cancer | 0.02-0.06% | [12][17] |
Table 2: Quantitative Levels of 5-hydroxymethylcytosine (5-hmC) in Human Tissues. This table highlights the high abundance of 5-hmC in the brain and its significant reduction in colorectal cancer compared to normal tissue.
| Cell Type/Tissue | 5-hmC (per 10^6 C) | 5-fC (per 10^6 C) | 5-caC (per 10^6 C) | Reference |
| Mouse Embryonic Stem Cells | 1,300 | 20 | 3 | [6] |
| Human Brain (Cerebellum) | 1,550 | 1.7 | 0.15 | [10] |
| Mouse Brain | 560 | 1.4 | 0.12 | [10] |
| Healthy Human Blood | 230 | Not Reported | 10 |
Table 3: Quantitative Levels of 5-hmC, 5-fC, and 5-caC in Mammalian Cells and Tissues. This table shows the relative abundance of the oxidized derivatives of 5-mC, demonstrating the rarity of 5-fC and 5-caC compared to 5-hmC.
Experimental Protocols: Methodologies for Analyzing this compound Modifications
The accurate detection and quantification of this compound modifications are essential for understanding their biological roles. This section provides detailed methodologies for key experiments.
Bisulfite Sequencing (BS-Seq)
Bisulfite sequencing is the gold-standard method for single-base resolution analysis of DNA methylation.[3]
Principle: Treatment of genomic DNA with sodium bisulfite deaminates unmethylated cytosines to uracil (B121893), while 5-methylcytosines remain unchanged.[3] Subsequent PCR amplification converts uracil to thymine. By comparing the sequenced DNA to the original reference sequence, methylated cytosines can be identified as those that remain as cytosine.
Detailed Protocol:
-
DNA Extraction and Fragmentation: Isolate high-quality genomic DNA and fragment it to the desired size (e.g., 200-500 bp) using sonication or enzymatic digestion.
-
End Repair, A-tailing, and Adapter Ligation: Repair the ends of the DNA fragments, add a single adenine (B156593) nucleotide to the 3' ends, and ligate methylated sequencing adapters.
-
Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite. Several commercial kits are available for this step, which typically involves denaturation of the DNA followed by incubation with the bisulfite reagent under specific temperature and time conditions.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers that are complementary to the ligated adapters. This step enriches for successfully converted and ligated fragments.
-
Sequencing: Sequence the amplified library on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and analyze the methylation status of each cytosine.
Oxidative Bisulfite Sequencing (oxBS-Seq)
oxBS-Seq is a modification of bisulfite sequencing that allows for the discrimination between 5-mC and 5-hmC.[17]
Principle: This method involves a chemical oxidation step prior to bisulfite treatment. Potassium perruthenate (KRuO₄) selectively oxidizes 5-hmC to 5-fC.[17] During the subsequent bisulfite treatment, both unmodified cytosine and the newly formed 5-fC are converted to uracil, while 5-mC remains protected. By comparing the results of oxBS-Seq with a parallel standard BS-Seq experiment, the levels of 5-hmC can be inferred.
Detailed Protocol:
-
DNA Preparation: Isolate and fragment genomic DNA as described for BS-Seq.
-
Oxidation: Treat the DNA with potassium perruthenate (KRuO₄) to oxidize 5-hmC to 5-fC. This step requires careful optimization of reaction conditions.
-
Bisulfite Conversion, Library Preparation, and Sequencing: Proceed with the same steps as for standard BS-Seq (end repair, adapter ligation, bisulfite conversion, PCR amplification, and sequencing).
-
Data Analysis: Analyze the data from both the oxBS-Seq and standard BS-Seq libraries. The difference in methylation levels at a given cytosine position between the two datasets represents the level of 5-hmC.
TET-Assisted Bisulfite Sequencing (TAB-Seq)
TAB-Seq is another method to map 5-hmC at single-base resolution.[2][8]
Principle: TAB-Seq utilizes the enzymatic activity of TET proteins to distinguish 5-hmC from 5-mC. First, 5-hmC is protected from TET oxidation by glucosylation using β-glucosyltransferase (β-GT). Then, a recombinant TET enzyme is used to oxidize 5-mC to 5-caC.[8] Following bisulfite treatment, both unmodified cytosine and 5-caC are converted to uracil, while the protected 5-hmC is read as cytosine.
Detailed Protocol:
-
Glucosylation of 5-hmC: Treat genomic DNA with β-glucosyltransferase (β-GT) and UDP-glucose to specifically glucosylate 5-hmC residues, protecting them from subsequent oxidation.
-
TET Oxidation of 5-mC: Incubate the glucosylated DNA with a recombinant TET enzyme (e.g., mTet1) to oxidize 5-mC to 5-caC.
-
Bisulfite Conversion, Library Preparation, and Sequencing: Perform bisulfite conversion, followed by library preparation and next-generation sequencing as in the standard BS-Seq protocol.
-
Data Analysis: Align the sequencing reads to the reference genome. Cytosines that are read as 'C' in the final sequence represent the locations of 5-hmC in the original DNA.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly sensitive and accurate method for the global quantification of this compound modifications.[1][10]
Principle: This technique involves the enzymatic digestion of genomic DNA into individual nucleosides, which are then separated by liquid chromatography and detected by mass spectrometry. The abundance of each modified nucleoside is determined by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.
Detailed Protocol:
-
DNA Digestion: Digest genomic DNA to single nucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.
-
Liquid Chromatography Separation: Separate the resulting nucleosides using a liquid chromatography system, typically with a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry Detection: Introduce the separated nucleosides into a mass spectrometer. The instrument is set to detect the specific mass-to-charge ratios of the parent and fragment ions for each modified and unmodified nucleoside.
-
Quantification: Quantify the amount of each modified nucleoside by comparing its peak area to that of a corresponding stable isotope-labeled internal standard that was added to the sample prior to digestion.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes in this compound epigenetics.
Caption: The dynamic cycle of DNA methylation and active demethylation.
Caption: Experimental workflows for distinguishing 5-mC and 5-hmC.
Conclusion
The study of this compound modifications is a rapidly evolving field with profound implications for understanding fundamental biological processes and developing novel therapeutic strategies. The dynamic interplay between DNMTs and TET enzymes in regulating the levels of 5-mC, 5-hmC, 5-fC, and 5-caC provides a sophisticated mechanism for controlling gene expression. The advanced analytical techniques detailed in this guide empower researchers to unravel the complexities of the epigenome and its role in health and disease. As our understanding of these epigenetic marks deepens, so too will our ability to harness this knowledge for the development of innovative diagnostics and targeted therapies.
References
- 1. DNA methylation topology differentiates between normal and malignant in cell models, resected human tissues, and exfoliated sputum cells of lung epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DNA methylation topology differentiates between normal and malignant in cell models, resected human tissues, and exfoliated sputum cells of lung epithelium [frontiersin.org]
- 3. cellntec.com [cellntec.com]
- 4. researchgate.net [researchgate.net]
- 5. Whole-genome analysis of 5-hydroxymethylcytosine and 5-methylcytosine at base resolution in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amount and distribution of 5-methylcytosine in human DNA from different types of tissues of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Global DNA 5fC/5caC Quantification by LC-MS/MS, Other DNA Methylation Variants Analysis | CD BioSciences [epigenhub.com]
- 14. Genomic mapping of 5-hydroxymethylcytosine in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Global DNA Methylation Patterns in Human Melanoma Tissues and Their Derivative Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Formylcytosine can be a stable DNA modification in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distribution of 5-hydroxymethylcytosine in different human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Deoxycytidine in Mitochondrial DNA Integrity and Function
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitochondrial DNA (mtDNA) integrity is paramount for cellular bioenergetics, and its maintenance is critically dependent on a balanced supply of deoxyribonucleoside triphosphates (dNTPs). Deoxycytidine (dC) is a key pyrimidine (B1678525) precursor for mtDNA synthesis, supplied through the mitochondrial nucleotide salvage pathway. Dysregulation of dC metabolism can lead to imbalances in the mitochondrial dNTP pool, resulting in severe mtDNA depletion syndromes (MDS). This technical guide provides an in-depth exploration of the function of this compound in mtDNA maintenance, detailing the metabolic pathways, key enzymatic players, and the pathological consequences of their deficiencies. We present quantitative data from seminal studies, detailed experimental protocols for assessing mtDNA copy number and dNTP pools, and visual diagrams of the core signaling and experimental workflows to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction: The Significance of Mitochondrial DNA
Mitochondria, the powerhouses of the cell, possess their own circular genome, a remnant of their endosymbiotic origin.[1] Human mtDNA is a 16.6-kb molecule that encodes 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system, along with 22 transfer RNAs (tRNAs) and 2 ribosomal RNAs (rRNAs) required for their translation.[2][3] The proper maintenance of mtDNA is therefore indispensable for cellular energy production. A reduction in mtDNA copy number, a condition known as mtDNA depletion, severely impairs OXPHOS and can lead to a range of debilitating and often fatal mitochondrial diseases.[4][5][6][7]
The synthesis and repair of mtDNA are continuous processes that rely on a dedicated pool of dNTPs within the mitochondrial matrix.[8][9] This intramitochondrial dNTP pool is maintained through two primary mechanisms: the de novo synthesis pathway, which is primarily active in proliferating cells, and the nucleotide salvage pathway, which is crucial in post-mitotic, non-replicating tissues like muscle and brain.[5][10] this compound plays a central role in the salvage pathway, serving as a precursor for the synthesis of this compound triphosphate (dCTP), an essential building block for mtDNA.
The Mitochondrial Nucleotide Salvage Pathway: this compound's Journey to mtDNA
In non-proliferating cells, where the cytosolic dNTP supply is downregulated, mitochondria heavily depend on the salvage pathway to recycle deoxynucleosides from degraded DNA to sustain mtDNA replication and repair.[4][5] this compound is transported into the mitochondrial matrix and undergoes a series of phosphorylation steps to be converted into dCTP.
The key enzymes involved in the mitochondrial salvage of this compound are:
-
Thymidine (B127349) Kinase 2 (TK2): A mitochondrial matrix enzyme that catalyzes the first phosphorylation step, converting this compound (dC) and deoxythymidine (dT) into their respective monophosphates, dCMP and dTMP.[3][6][11] TK2 is a critical enzyme, and mutations in the TK2 gene are a major cause of the myopathic form of mtDNA depletion syndrome.[4][6][12]
-
This compound Kinase (dCK): While predominantly a cytosolic enzyme, dCK has overlapping substrate specificity with TK2 and can phosphorylate this compound.[4][13] This redundancy may explain the relative sparing of certain tissues in some mitochondrial disorders.[4]
-
Downstream Kinases: Following the initial phosphorylation by TK2 or dCK, dCMP is further phosphorylated to this compound diphosphate (B83284) (dCDP) and then to dCTP by other mitochondrial kinases, such as nucleoside diphosphate kinase (nDPK).[14]
The resulting dCTP, along with the other three dNTPs, is then utilized by DNA polymerase gamma (Pol γ), the sole DNA polymerase in mitochondria, to replicate and repair the mitochondrial genome.[5]
Pathophysiology: this compound Metabolism and mtDNA Depletion Syndromes
A balanced supply of all four dNTPs is crucial for the fidelity and processivity of mtDNA replication.[5] Imbalances in the mitochondrial dNTP pool, often caused by mutations in the genes encoding salvage pathway enzymes, are a primary cause of mtDNA depletion syndromes (MDS).[4][7]
Mutations in TK2 lead to a deficiency in the enzyme's ability to phosphorylate this compound and deoxythymidine, resulting in a shortage of dCTP and dTTP within the mitochondria.[6][11] This pyrimidine insufficiency stalls mtDNA replication, leading to a progressive loss of mtDNA copies, particularly in high-energy-demand tissues like skeletal muscle.[6][15] The clinical manifestation is typically a severe myopathy with onset in infancy or childhood.[16]
Similarly, mutations in DGUOK (deoxyguanosine kinase), which is responsible for phosphorylating purine (B94841) deoxynucleosides, cause the hepatocerebral form of MDS.[4][10]
Therapeutic Strategies: this compound Supplementation
The understanding of this compound's role in mtDNA maintenance has paved the way for novel therapeutic approaches for MDS. A promising strategy is "molecular bypass therapy," which involves supplementing patients with the downstream products or substrates of the deficient enzyme.[6]
For TK2 deficiency, oral administration of this compound and deoxythymidine has shown significant therapeutic benefits in preclinical models and is being investigated in clinical trials.[6][16][17] The rationale is that providing an excess of these substrates can enhance the residual activity of the mutated TK2 enzyme or utilize alternative phosphorylation pathways (like cytosolic dCK) to restore the mitochondrial dNTP pool.[11]
An open-label clinical trial for POLG-related mitochondrial disease, where mtDNA synthesis is impaired, showed that treatment with this compound and deoxythymidine resulted in significant improvements in disease severity scores and normalized a biomarker of mitochondrial health.[18][19]
Quantitative Data Presentation
The efficacy of this compound and deoxythymidine (dC+dT) therapy has been demonstrated in preclinical mouse models of TK2 deficiency. The following tables summarize key quantitative findings from these studies.
Table 1: Effect of dC+dT Treatment on Lifespan of Tk2-deficient Mice
| Treatment Group | Median Lifespan (Days) | Percent Increase vs. Untreated | Reference |
| Untreated Tk2-/- | 13 | - | [3] |
| dCMP + dTMP | 35 | 169% | [6] |
| dC + dT | 28 | 115% | [6][17] |
Table 2: Effect of dC+dT Treatment on mtDNA Copy Number in Tk2-deficient Mice
| Tissue | Treatment Group | mtDNA Copy Number (% of Wild-Type) | Reference |
| Muscle | Untreated Tk2-/- | ~10% | [6][17] |
| dC + dT Treated | ~60-80% | [6][17] | |
| Brain | Untreated Tk2-/- | ~40% | [6] |
| dC + dT Treated | ~60% | [6] |
Experimental Protocols
Accurate quantification of mtDNA copy number and mitochondrial dNTP pools is essential for both basic research and the clinical assessment of mitochondrial disorders.
Quantification of Mitochondrial DNA Copy Number by qPCR
This protocol describes a widely used method to determine the relative amount of mtDNA to nuclear DNA (nDNA) using quantitative real-time PCR (qPCR).[2][20][21]
Objective: To measure the ratio of a mitochondrial gene to a nuclear gene as a proxy for mtDNA copy number.
Materials:
-
DNA extraction kit (e.g., DNeasy Kit, Qiagen)
-
qPCR instrument (e.g., StepOnePlus™ Real-Time PCR System)
-
SYBR Green or TaqMan qPCR master mix
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., BECN1)
-
Nuclease-free water
Procedure:
-
DNA Extraction: Isolate total DNA from whole blood, tissue homogenate, or cultured cells using a commercial kit according to the manufacturer's instructions.
-
DNA Quantification and Normalization: Measure the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). Dilute all samples to a final concentration of 1-10 ng/µL in nuclease-free water.
-
qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample and each gene target (mitochondrial and nuclear). A typical 10 µL reaction includes:
-
5 µL 2x qPCR Master Mix
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
1 µL Template DNA (1-10 ng)
-
3 µL Nuclease-free water
-
-
qPCR Cycling: Perform the qPCR using a standard cycling protocol:
-
Initial denaturation: 95°C for 5-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green assays).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the change in Ct (ΔCt) between the nuclear and mitochondrial genes: ΔCt = (Ctnuclear gene - CtmtDNA gene).[20]
-
The relative mtDNA copy number is calculated as 2 x 2ΔCt. The factor of 2 accounts for the diploid nature of the nuclear genome.[20]
-
Measurement of Mitochondrial dNTP Pools
This protocol outlines a polymerase-based enzymatic assay to measure the concentration of dNTPs in isolated mitochondria, a method noted for its high sensitivity.[8][9][22]
Objective: To quantify the picomole amounts of dATP, dGTP, dCTP, and dTTP in mitochondrial extracts.
Materials:
-
Mitochondria isolation reagents (buffers, Dounce homogenizer, centrifuge)
-
Methanol (B129727) (for dNTP extraction)
-
DNA polymerase (e.g., Thermo Sequenase)
-
Radiolabeled dNTPs (e.g., [³H]-dATP, [³H]-dTTP)
-
Custom-designed oligonucleotide template-primers specific for each dNTP to be measured.
-
Scintillation counter
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from tissues or cultured cells using differential centrifugation. The purity of the mitochondrial fraction should be assessed by western blotting for marker proteins.
-
dNTP Extraction: Resuspend the mitochondrial pellet in 60% cold methanol and incubate at -20°C to precipitate macromolecules. Centrifuge to pellet the debris and collect the supernatant containing the dNTPs. Lyophilize the supernatant.
-
Polymerase Reaction:
-
Reconstitute the extracted dNTPs in water.
-
For each dNTP to be measured (dATP, dGTP, dCTP, dTTP), prepare a separate reaction mix.[8]
-
The reaction mix contains a specific oligonucleotide template-primer, a thermostable DNA polymerase, and a radiolabeled dNTP that is complementary to the next base in the template.[22] For example, to measure dCTP, a template is used where 'G' is the first base to be incorporated, and the reaction includes [³H]-dATP to label the newly synthesized strand.
-
The amount of radiolabel incorporated is directly proportional to the amount of the specific dNTP present in the mitochondrial extract.
-
-
Quantification:
-
Separate the labeled oligonucleotide product from unincorporated radiolabeled dNTPs (e.g., by precipitation or filter binding).
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the absolute amount of each dNTP by comparing the results to a standard curve generated with known concentrations of dNTPs.
-
Conclusion and Future Directions
This compound is a cornerstone of mitochondrial DNA maintenance, and its metabolism through the nucleotide salvage pathway is critical, especially in post-mitotic tissues. The discovery of the genetic basis of mtDNA depletion syndromes, particularly those linked to enzymes like TK2, has illuminated the delicate balance required in the mitochondrial dNTP pool. This knowledge has directly led to the development of promising substrate enhancement therapies using this compound and deoxythymidine, offering hope for patients with these devastating disorders.
Future research should focus on optimizing these therapeutic strategies, exploring drug delivery mechanisms to enhance bioavailability in target tissues, and investigating the long-term efficacy and safety of deoxynucleoside supplementation. Furthermore, a deeper understanding of the interplay between cytosolic and mitochondrial nucleotide pools will be crucial for developing therapies for a broader range of mitochondrial diseases. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for advancing these critical areas of research and drug development.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Analysis of mtDNA/nDNA ratio in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. Deoxyribonucleoside kinases in mitochondrial DNA depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Nucleoside supplements as treatments for mitochondrial DNA depletion syndrome [frontiersin.org]
- 6. This compound and deoxythymidine treatment for thymidine kinase 2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial DNA Depletion Syndromes: Review and Updates of Genetic Basis, Manifestations, and Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring DNA Precursor Pools in Mitochondria | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Age-related metabolic changes limit efficacy of deoxynucleoside-based therapy in thymidine kinase 2-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. This compound kinase - Wikipedia [en.wikipedia.org]
- 14. Enzyme Kinetics of the Mitochondrial Deoxyribonucleoside Salvage Pathway Are Not Sufficient to Support Rapid mtDNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism of deoxypyrimidines and deoxypyrimidine antiviral analogs in isolated brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Metabolome Database: Showing metabocard for this compound (HMDB0000014) [hmdb.ca]
- 17. This compound and Deoxythymidine Treatment for Thymidine Kinase 2 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. vjneurology.com [vjneurology.com]
- 20. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 22. academic.oup.com [academic.oup.com]
Preliminary Studies on Deoxycytidine in Neurobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycytidine (dC), a fundamental component of DNA, plays a multifaceted role in neurobiology that extends beyond its canonical function in nucleic acid synthesis. Emerging research has highlighted its involvement in critical cellular processes within the central nervous system (CNS), including DNA methylation, neuronal survival and apoptosis, and the response to neurotoxic agents. Furthermore, this compound and its analogs are gaining attention as potential therapeutic agents for certain neurological disorders. This technical guide provides an in-depth overview of preliminary studies on this compound in neurobiology, focusing on its metabolic pathways, its dual role in neuroprotection and neurotoxicity, and its therapeutic implications. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation in this promising field.
Data Presentation
Table 1: this compound Kinase (dCK) Activity and Kinetics in Brain Tissue
| Parameter | Value | Species | Brain Region | Reference |
| dCK Activity | 0.89 ± 0.04 nmol/hr/mg protein | Rat | Cortex | [1] |
| Apparent Km for this compound | 0.22 mM | Rat | Cortex | [1] |
| Apparent Km for ATP | 1.1 mM | Rat | Cortex | [1] |
| Apparent Km for Mg++ | 0.63 mM | Rat | Cortex | [1] |
| Ki for DFDC (competitive inhibitor) | 17 µM | Rat | Cortex | [1] |
| Km for this compound (T-lymphoblasts) | 0.94 µM | Human | - | [2] |
| Km for MgATP (T-lymphoblasts) | 30 µM | Human | - | [2] |
| Ki for dCTP (competitive inhibitor vs. ATP) | 0.7 µM | Human | - | [2] |
Table 2: Effects of this compound and its Analogs on Neuronal Cells
| Compound | Cell Type | Concentration | Effect | Reference |
| Cytosine arabinoside (ARA C) | Postmitotic ciliary parasympathetic and dorsal root ganglion neurons | 2 x 10-8 M | IC50 for survival after 4 days | [3] |
| This compound | Postmitotic ciliary parasympathetic and dorsal root ganglion neurons | - | Competitively antagonized ARA C toxicity | [3] |
| 5-aza-2'-deoxycytidine (5-aza-dC) | Dopaminergic neuronal cells | Not specified | Decreased cell viability, increased apoptosis | [4] |
| 5-aza-2'-deoxycytidine (5-aza-dC) | Mouse hippocampus-derived HT22 cells | 5 or 20 µmol/L | Significantly inhibited proliferation, induced S phase arrest, enhanced late apoptosis | [5] |
| This compound | A(T1)C1-3 hamster fibrosarcoma cells | - | Potent antagonist of 5-aza-CdR cytotoxicity | [6] |
Table 3: Therapeutic Administration of this compound in a Mouse Model of Thymidine (B127349) Kinase 2 (TK2) Deficiency
| Treatment | Dosage | Effect on Tk2-/- Mice | Reference |
| This compound (dC) + Deoxythymidine (dT) | 260 or 520 mg/kg/day (each) | Delayed disease onset, prolonged lifespan by 2- to 3-fold, restored mtDNA copy number and respiratory chain enzyme activities | [7][8] |
| This compound monophosphate (dCMP) + Deoxythymidine monophosphate (dTMP) | Not specified | Prolonged lifespan by 2- to 3-fold | [7] |
| dCMP + dTMP + Tetrahydrouridine (THU) | Not specified | Decreased lifespan compared to dCMP + dTMP alone | [7] |
Experimental Protocols
This compound Kinase (dCK) Activity Assay in Brain Tissue
This protocol is adapted from the methodology described for rat brain cortex.[1]
1.1. Tissue Preparation:
- Euthanize the animal according to approved institutional guidelines.
- Rapidly dissect the brain region of interest (e.g., cortex) on ice.
- Homogenize the tissue in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5) containing protease inhibitors.
- Centrifuge the homogenate at 100,000 x g to obtain the cytosolic fraction (supernatant).
- Determine the protein concentration of the cytosolic fraction using a standard method (e.g., Bradford assay).
1.2. Kinase Reaction:
- Prepare a reaction mixture containing:
- Tris-HCl buffer (pH 7.5)
- ATP
- MgCl2
- [3H]this compound (as substrate)
- Cytosolic fraction (containing dCK)
- Initiate the reaction by adding the cytosolic fraction.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
- Terminate the reaction by adding an equal volume of ice-cold perchloric acid.
1.3. Product Separation and Quantification:
- Separate the phosphorylated product ([3H]dCMP) from the unphosphorylated substrate ([3H]dC) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quantify the amount of [3H]dCMP formed by liquid scintillation counting.
- Calculate the dCK activity as nmol of dCMP formed per hour per mg of protein.
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay in Cultured Neurons
This protocol provides a general framework for assessing apoptosis in neuronal cell cultures treated with this compound analogs.[9][10][11]
2.1. Cell Preparation:
- Plate neuronal cells at an appropriate density in a multi-well plate.
- Treat the cells with the desired concentrations of the this compound analog (e.g., 5-aza-2'-deoxycytidine) for the specified duration. Include both positive (e.g., staurosporine (B1682477) treatment) and negative (vehicle-treated) controls.
- Harvest the cells by gentle trypsinization or scraping.
- Wash the cells with cold phosphate-buffered saline (PBS).
- Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 106 cells/mL.
2.2. Staining:
- To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution (100 µg/mL).
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
2.3. Flow Cytometry Analysis:
- After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
- Use appropriate controls to set compensation and gates.
- Quantify the percentage of cells in each quadrant:
- Annexin V-negative / PI-negative: Live cells
- Annexin V-positive / PI-negative: Early apoptotic cells
- Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
- Annexin V-negative / PI-positive: Necrotic cells
Bisulfite Sequencing for DNA Methylation Analysis in Neuronal DNA
This protocol outlines the key steps for analyzing DNA methylation patterns in neuronal cells.[12][13][14][15][16]
3.1. Genomic DNA Extraction:
- Isolate high-quality genomic DNA from neuronal cells or brain tissue using a standard DNA extraction kit.
- Quantify the DNA concentration and assess its purity.
3.2. Bisulfite Conversion:
- Treat the genomic DNA with sodium bisulfite using a commercially available kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
- Purify the bisulfite-converted DNA according to the kit manufacturer's instructions.
3.3. PCR Amplification:
- Design PCR primers specific to the bisulfite-converted DNA sequence of the target region of interest. The primers should not contain CpG sites.
- Perform PCR amplification of the bisulfite-converted DNA. During PCR, uracils are amplified as thymines.
3.4. Sequencing and Analysis:
- Purify the PCR product.
- Sequence the purified PCR product using Sanger sequencing or next-generation sequencing methods.
- Align the obtained sequences to the original reference sequence.
- Determine the methylation status of each CpG site by comparing the sequence of the bisulfite-treated DNA to the untreated reference sequence. A cytosine that remains a cytosine in the sequence was methylated, while a cytosine that is read as a thymine (B56734) was unmethylated.
Mandatory Visualization
Caption: this compound Salvage Pathway in Neuronal Cells.
References
- 1. This compound kinase and thymidine kinase activities in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human this compound kinase: kinetic mechanism and end product regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosine arabinoside kills postmitotic neurons: evidence that this compound may have a role in neuronal survival that is independent of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A DNA methyltransferase inhibitor, 5-aza-2'-deoxycytidine, exacerbates neurotoxicity and upregulates Parkinson's disease-related genes in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Aza-2'-deoxycytidine, a DNA methylation inhibitor, induces cytotoxicity, cell cycle dynamics and alters expression of DNA methyltransferase 1 and 3A in mouse hippocampus-derived neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Deoxythymidine Treatment for Thymidine Kinase 2 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Thymidine Kinase 2 Deficiency: Clinical Aspects, Translational Progress, and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. Direct bisulfite sequencing for examination of DNA methylation patterns with gene and nucleotide resolution from brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Deoxycytidine's Intricate Role in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted impact of deoxycytidine on cell cycle progression. This compound, a fundamental building block for DNA synthesis, plays a critical role in the precise orchestration of cell division. Its metabolism, tightly regulated by key enzymes, directly influences the availability of deoxynucleoside triphosphates (dNTPs), the fuel for DNA replication. Dysregulation of this compound metabolism can lead to imbalances in the dNTP pool, triggering DNA damage responses and cell cycle arrest, making it a pivotal area of study in cancer biology and drug development.
This document summarizes the core molecular mechanisms, presents detailed experimental protocols for investigation, and provides quantitative data on the effects of this compound analogs on cell cycle phase distribution.
Core Mechanisms: The this compound Kinase and Cytidine (B196190) Deaminase Axis
The cellular impact of this compound is primarily governed by two key enzymes: this compound kinase (dCK) and cytidine deaminase (CDA). These enzymes represent a critical axis in the nucleoside salvage pathway, balancing the activation and degradation of this compound and its analogs.
This compound Kinase (dCK): The Gatekeeper of Activation
This compound kinase is the rate-limiting enzyme responsible for the phosphorylation of this compound to this compound monophosphate (dCMP). This is the initial and crucial step for its entry into the nucleotide synthesis pathway, ultimately leading to the formation of this compound triphosphate (dCTP), a necessary component for DNA replication.
The activity of dCK is itself regulated in a cell cycle-dependent manner, with some studies showing a significant increase in its activity at the G1/S boundary to support the demands of DNA synthesis.[1][2] Beyond its canonical role, dCK is also implicated in the DNA damage response. In response to DNA damage, dCK can be activated and is required for the G2/M checkpoint.[3] This suggests a dual role for dCK: supporting DNA replication during normal S-phase and participating in cell cycle arrest when DNA integrity is compromised.
Cytidine Deaminase (CDA): The Modulator of Availability and Drug Resistance
Cytidine deaminase catalyzes the deamination of this compound to deoxyuridine, effectively removing it from the dCTP synthesis pathway. CDA plays a crucial role in maintaining the balance of pyrimidine (B1678525) nucleotide pools.[4] Its expression and activity can influence a cell's sensitivity to this compound analogs used in chemotherapy. High levels of CDA can lead to rapid degradation of these drugs, conferring resistance.[4] Conversely, CDA deficiency can lead to an excess of cellular dCTP, which can disrupt the balance of the nucleotide pool, reduce PARP-1 activity, and impair sister chromatid disjunction.
Impact on Cell Cycle Progression
Imbalances in the this compound metabolic pathway can have profound effects on cell cycle progression, primarily through the induction of replication stress and the activation of cell cycle checkpoints.
-
S-Phase Arrest: An excess of thymidine (B127349) can inhibit the de novo synthesis of dCTP, leading to a depletion of the dCTP pool and subsequent S-phase arrest. This arrest can be rescued by the addition of exogenous this compound, which is salvaged by dCK to replenish the dCTP pool.[5] This principle is exploited in the double thymidine block method for cell synchronization.
-
G2/M Arrest: this compound analogs, such as 5-fluoro-2'-deoxycytidine (B1672315) (FCdR), have been shown to induce a robust G2/M arrest.[3] This is often associated with the activation of the DNA damage response pathway. The incorporation of these analogs into DNA can lead to DNA strand breaks, triggering checkpoint activation and halting the cell cycle before mitosis.
Quantitative Data on Cell Cycle Distribution
While direct quantitative data on the dose-dependent effects of exogenous this compound on the cell cycle distribution of various cell lines is not extensively tabulated in the literature, the impact of its analogs is well-documented. The following tables summarize representative data from studies on this compound analogs, illustrating their significant impact on cell cycle progression.
Table 1: Effect of 5-Fluoro-2'-Deoxycytidine (FCdR) on HCT116 Cell Cycle Distribution [3]
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | 55 | 25 | 20 |
| 0.05 µM FCdR (48h) | 36 | 40 | 24 |
| 0.5 µM FCdR (48h) | 10 | 15 | 75 |
Table 2: Effect of 5-Aza-2'-Deoxycytidine (DAC) on VU40T Cell Cycle Distribution [6]
| Treatment (96h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | 45.3 | 38.1 | 16.6 |
| 500 nM DAC | 50.1 | 32.5 | 17.4 |
Experimental Protocols
Cell Synchronization
Double Thymidine Block for G1/S Phase Arrest
This method utilizes an excess of thymidine to inhibit DNA synthesis and arrest cells at the G1/S boundary. This compound is used to release the block by restoring the dNTP pool balance.
-
First Block: Culture cells to the desired confluency. Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.
-
Release: Remove the thymidine-containing medium. Wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS). Add fresh, pre-warmed complete growth medium containing 24 µM this compound. Incubate for 9-10 hours.
-
Second Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.
-
Final Release: Remove the thymidine-containing medium. Wash the cells twice with pre-warmed, sterile PBS. Add fresh, pre-warmed complete growth medium to release the cells synchronously into S-phase.
Cell Cycle Analysis by Flow Cytometry
This protocol details the staining of cellular DNA with propidium (B1200493) iodide (PI) for analysis of cell cycle distribution.
-
Cell Preparation: Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8]
Western Blotting for Cell Cycle Proteins
This protocol provides a general framework for detecting key cell cycle regulatory proteins by Western blot.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (see Table 3 for recommended dilutions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Table 3: Recommended Primary Antibody Dilutions for Western Blotting
| Primary Antibody | Supplier Example | Recommended Dilution |
| anti-Cyclin D1 | Cell Signaling Technology #2922 | 1:1000 |
| anti-CDK4 | R&D Systems AF5254 | 1 µg/mL |
| anti-Cyclin E | Thermo Fisher Scientific 32-1600 | 1-2 µg/mL |
| anti-CDK2 | Novus Biologicals NBP2-15841 | 1:500-1:10000 |
| anti-Cyclin A | Thermo Fisher Scientific PA5-36048 | 1:500-1:1000 |
| anti-Cyclin B1 | Cell Signaling Technology #4138 | 1:1000 |
| anti-CDK1 | Thermo Fisher Scientific MA5-11472 | 1-2 µg/mL |
| anti-dCK | Cell Signaling Technology #10478 | 1:1000 |
| anti-CDA | (Dependent on supplier) | (Refer to datasheet) |
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound metabolism and its influence on the cell cycle.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Caption: Experimental workflow for Western blotting of cell cycle proteins.
References
- 1. Cell cycle regulation of this compound kinase. Evidence for post-transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle dependent regulation of this compound kinase, deoxyguanosine kinase, and cytosolic 5'-nucleotidase I activity in MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 5-aza-2ˈ-deoxycytidine on p27Kip1, p21Cip1/Waf1/Sdi1, p57Kip2, and DNA methyltransferase 1 Genes Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer SW 480 and SW 948 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-targeting of convergent nucleotide biosynthetic pathways for leukemia eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-tumour activity of DNA methylation inhibitor 5-aza-2′-deoxycytidine is enhanced by the common analgesic paracetamol through induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cell Cycle Analysis [labome.com]
An In-Depth Technical Guide to Deoxycytidine Metabolism in Prokaryotes
Audience: Researchers, scientists, and drug development professionals.
Abstract
Deoxycytidine (dCyd) metabolism is a critical process in prokaryotes, providing essential precursors for DNA synthesis through a network of salvage pathways. This guide delves into the core principles of prokaryotic this compound metabolism, focusing on the key enzymatic players, their regulation, and the metabolic routes that convert exogenous this compound into this compound triphosphate (dCTP). Understanding these pathways is not only fundamental to bacterial physiology but also offers strategic targets for the development of novel antimicrobial agents. This document provides a comprehensive overview of the central enzymes, this compound kinase (dCK) and cytidine (B196190) deaminase (CDA), detailed experimental protocols for their characterization, and quantitative data to support further research and drug development endeavors.
Introduction
Nucleotide metabolism is a cornerstone of cellular life, providing the building blocks for nucleic acid replication and repair. Prokaryotes utilize two primary strategies for acquiring nucleotides: de novo synthesis and salvage pathways. While de novo pathways construct nucleotides from simple precursors, salvage pathways recycle pre-formed nucleosides and nucleobases from the environment or cellular turnover.[1][2] The salvage of this compound is particularly important for maintaining a balanced pool of deoxynucleoside triphosphates (dNTPs) required for DNA synthesis.[3]
This guide focuses on the metabolic fate of this compound in prokaryotes. The central pathway involves the phosphorylation of this compound to this compound monophosphate (dCMP) and its subsequent conversion into other pyrimidine (B1678525) nucleotides. This process is primarily orchestrated by two key enzymes: this compound kinase, which traps this compound within the cell via phosphorylation, and cytidine deaminase, which can divert cytidine and this compound towards uridine (B1682114) nucleotides.[4][5] The interplay and regulation of these enzymes are crucial for bacterial survival and present attractive targets for therapeutic intervention.
The this compound Salvage Pathway
In prokaryotes such as Escherichia coli, the salvage of this compound is an efficient mechanism to supplement the de novo synthesis of pyrimidine deoxyribonucleotides. The pathway begins with the transport of exogenous this compound across the cell membrane. Once inside the cytoplasm, it is rapidly phosphorylated to prevent its efflux and commit it to metabolic processing.
The core reactions of the pathway are:
-
Phosphorylation: this compound is phosphorylated by This compound kinase (dCK) to form this compound monophosphate (dCMP).[6][7] This is a rate-limiting step in the salvage pathway.[3]
-
Further Phosphorylation: dCMP is sequentially phosphorylated by CMP kinase (cmk) and nucleoside diphosphate (B83284) kinase (ndk) to yield this compound diphosphate (dCDP) and finally this compound triphosphate (dCTP), which can be directly incorporated into DNA.[8]
-
Deamination: Alternatively, this compound can be deaminated by cytidine deaminase (cdd) to form deoxyuridine.[4][9] this compound monophosphate (dCMP) can also be a substrate for deamination in some pathways, leading to the formation of deoxyuridine monophosphate (dUMP), a precursor for thymidylate synthesis.[5]
These interconnected reactions ensure that salvaged this compound can contribute to the cellular pools of both dCTP and dTTP (via dUMP).
Visualization of the this compound Salvage Pathway
The following diagram illustrates the central metabolic routes for this compound in a typical prokaryote.
Key Enzymes and Quantitative Data
The efficiency of this compound metabolism is determined by the kinetic properties of its key enzymes. This compound kinase (dCK) and cytidine deaminase (CDA) are central to this pathway.
-
This compound Kinase (dCK; EC 2.7.1.74): This enzyme catalyzes the ATP-dependent phosphorylation of this compound to dCMP. It exhibits broad substrate specificity, also phosphorylating other deoxyribonucleosides like deoxyadenosine (B7792050) and deoxyguanosine.[3] Its activity is a critical control point and is often regulated by feedback inhibition from dCTP.[10]
-
Cytidine Deaminase (CDA; EC 3.5.4.5): Also known as cytidine aminohydrolase, this enzyme catalyzes the hydrolytic deamination of cytidine and this compound to uridine and deoxyuridine, respectively.[4][9] This reaction provides a link between cytidine and uridine/thymidine nucleotide pools.
The kinetic parameters for these enzymes can vary between bacterial species and under different physiological conditions. The table below summarizes representative kinetic data.
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference |
| dCTP Deaminase | Rickettsia prowazekii | dCTP | Not Reported | 1.7 ± 0.3 | [11] |
| This compound Kinase | Human (recombinant) | This compound | 0.05 - 0.2 | Not Reported | [12] |
| This compound Kinase | Mouse (recombinant) | This compound | 0.05 - 0.2 | Not Reported | [12] |
Experimental Protocols
The characterization of enzymes in the this compound metabolic pathway is fundamental to understanding their function and for screening potential inhibitors. Below are detailed methodologies for assaying the activity of this compound kinase and cytidine deaminase.
This compound Kinase (dCK) Activity Assay
This protocol describes a coupled spectrophotometric assay for determining dCK activity. The production of ADP during the phosphorylation of this compound is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[13]
Principle: dCyd + ATP --(dCK)--> dCMP + ADP ADP + PEP --(PK)--> ATP + Pyruvate Pyruvate + NADH + H⁺ --(LDH)--> Lactate + NAD⁺
Materials:
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.
-
Substrates: this compound, ATP.
-
Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH).
-
Reagents: Phosphoenolpyruvate (PEP), NADH.
-
Purified dCK enzyme or cell lysate.
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of kinetic measurements at 340 nm.
Procedure:
-
Prepare a master mix containing reaction buffer, PEP, NADH, PK, and LDH.
-
Add the dCK substrate (this compound) to the master mix.
-
Pipette the master mix into the wells of the microplate.
-
Initiate the reaction by adding the dCK enzyme preparation or cell lysate to the wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 10-15 minutes, taking readings every 30-60 seconds.
-
Calculate the rate of reaction from the linear portion of the kinetic trace using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Visualization of dCK Assay Workflow
Cytidine Deaminase (CDA) Activity Assay
This protocol outlines a fluorometric assay to measure CDA activity. The assay quantifies the ammonia (B1221849) (NH₃) produced when cytidine is deaminated to uridine.[14][15]
Principle: (Deoxy)Cytidine + H₂O --(CDA)--> (Deoxy)Uridine + NH₃ NH₃ + Reaction Mix --> Fluorescent Product (Ex/Em = 410/470 nm)
Materials:
-
CDA Assay Buffer.
-
CDA Substrate (e.g., Cytidine or this compound).
-
Developer/Reaction Mix for ammonia quantification.
-
Ammonium Chloride (NH₄Cl) for standard curve.
-
Purified CDA enzyme or cell lysate.
-
96-well white microplate with a flat bottom.
-
Fluorometric microplate reader.
Procedure:
-
Sample Preparation: Homogenize bacterial cells or tissues in CDA Assay Buffer on ice. Centrifuge to collect the supernatant containing the enzyme.[14]
-
Standard Curve: Prepare a series of dilutions of NH₄Cl in CDA Assay Buffer to generate a standard curve (e.g., 0 to 1000 pmol/well).
-
Reaction Setup:
-
Add samples and standards to the wells of the 96-well plate.
-
For each sample, prepare a parallel background control well without the CDA substrate.
-
Adjust the volume of all wells with CDA Assay Buffer.
-
-
Initiate Reaction: Add the CDA substrate to all wells except the background controls.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Develop Signal: Add the developer/reaction mix to all wells and incubate for an additional period (e.g., 10 minutes) to generate the fluorescent product.
-
Measurement: Read the fluorescence at Ex/Em = 410/470 nm.
-
Calculation: Subtract the background control readings from the sample readings and determine the amount of NH₃ produced by comparing to the standard curve.
Regulation of this compound Metabolism
The metabolic flux through the this compound salvage pathway is tightly regulated to maintain a balanced supply of dNTPs for DNA synthesis and to prevent cytotoxic accumulation of intermediates. The primary regulatory mechanisms in prokaryotes include:
-
Feedback Inhibition: The end-product of the pathway, dCTP, is a potent allosteric inhibitor of this compound kinase.[10] This ensures that the salvage pathway is downregulated when the cellular dCTP pool is sufficient.
-
Transcriptional Regulation: The expression of genes encoding key metabolic enzymes, such as cdd (cytidine deaminase) and dck (this compound kinase), can be controlled by transcriptional regulators that sense the availability of nucleosides and the overall metabolic state of the cell. In E. coli, for instance, the CytR repressor and the cAMP-CRP complex regulate the expression of many genes involved in nucleoside uptake and catabolism.
-
Substrate Availability: The rate of the salvage pathway is directly dependent on the availability of extracellular this compound, which is controlled by specific membrane transport systems.
Visualization of Regulatory Logic
Implications for Drug Development
The enzymes of the prokaryotic this compound salvage pathway are attractive targets for the development of novel antimicrobial agents. Inhibiting dCK could starve bacteria of essential DNA precursors, particularly in environments where de novo synthesis is limited. Furthermore, many nucleoside analogs with antiviral and anticancer properties require phosphorylation by dCK to become active.[6][16] Understanding the substrate specificity of prokaryotic dCKs could therefore enable the design of bacteria-specific prodrugs that are selectively activated within the pathogen, minimizing toxicity to the host. Conversely, targeting cytidine deaminase could potentiate the effects of certain nucleoside analog drugs by preventing their degradation.[17]
Conclusion
The metabolism of this compound in prokaryotes is a highly regulated and essential process that provides a direct route for the incorporation of salvaged nucleosides into DNA. The key enzymes, this compound kinase and cytidine deaminase, represent critical nodes of control and are viable targets for antimicrobial drug development. The technical protocols and quantitative data presented in this guide provide a framework for researchers and scientists to further investigate this fundamental metabolic pathway and exploit its unique features for therapeutic benefit.
References
- 1. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound kinase - Wikipedia [en.wikipedia.org]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound deaminase - Wikipedia [en.wikipedia.org]
- 10. Kinetic properties and inhibition of human T lymphoblast this compound kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deamination of this compound nucleotides by the obligate intracytoplasmic bacterium Rickettsia prowazekii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differences in kinetic properties of pure recombinant human and mouse this compound kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Cytidine Deaminase Assay Kit (ab239723) is not available | Abcam [abcam.com]
- 16. DCK this compound kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Metabolism and mechanism of action of 5-fluorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the structural chemistry of Deoxycytidine
An In-depth Technical Guide to the Structural Chemistry of Deoxycytidine
Introduction
This compound (dC) is a fundamental pyrimidine (B1678525) deoxyribonucleoside, one of the four essential building blocks of deoxyribonucleic acid (DNA).[1] Its structure, comprising a cytosine base attached to a deoxyribose sugar moiety, dictates its physicochemical properties, conformational flexibility, and interactions within the DNA double helix.[1] A thorough understanding of the structural chemistry of this compound is paramount for researchers in molecular biology, medicinal chemistry, and drug development, as it underpins DNA replication, repair, and the mechanism of action for numerous nucleoside analog drugs used in antiviral and anticancer therapies.[2][3]
This guide provides a comprehensive technical overview of the core structural aspects of this compound, detailing its molecular geometry, conformational states, and the experimental methodologies used for its characterization.
Molecular Structure and Physicochemical Properties
The this compound molecule consists of a cytosine ring linked to a 2'-deoxyribose sugar via a β-N-glycosidic bond between the N1 atom of the pyrimidine base and the C1' atom of the sugar.[4][5]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in Table 1. These characteristics are fundamental to its biological function and its behavior in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃N₃O₄ | [6][7] |
| Molecular Weight | 227.22 g/mol | [6][7] |
| CAS Number | 951-77-9 | [6] |
| Appearance | Solid | [8] |
| Solubility | Soluble in water and DMSO | [8][9] |
| Proton Affinity (PAff) | 988.40 kJ/mol | [7] |
| Gas Basicity (BasG) | 956.00 kJ/mol | [7] |
| Electron Affinity (EA) | 0.50 ± 0.10 eV | [7] |
| logP (Octanol/Water) | -1.534 | [7] |
Tautomerism
The cytosine base of this compound can exist in several tautomeric forms, which are structural isomers that differ in the position of protons and double bonds.[10][11][12] The three primary tautomers are the canonical amino-oxo form, the imino-oxo form, and the imino-hydroxy form.[10] Under physiological conditions (pH ~7), the equilibrium is heavily shifted towards the amino-oxo tautomer, which is critical for maintaining the fidelity of Watson-Crick base pairing in DNA.[12]
Crystallographic and Conformational Analysis
The three-dimensional structure of this compound has been extensively studied by X-ray crystallography, revealing key conformational features that influence DNA architecture.[13][14] The canonical β-anomer of this compound crystallizes in the triclinic space group P1, with two independent molecules (Molecule I and Molecule II) in the asymmetric unit, which exhibit different sugar puckers.[13]
Crystal Structure Parameters
The unit cell dimensions and other crystallographic data for β-deoxycytidine are provided in Table 2.
| Parameter | Molecule I | Molecule II | Source |
| Space Group | P1 (Triclinic) | P1 (Triclinic) | [13] |
| a | 7.285 Å | 7.285 Å | [13] |
| b | 6.886 Å | 6.886 Å | [13] |
| c | 11.074 Å | 11.074 Å | [13] |
| α | 104.19° | 104.19° | [13] |
| β | 84.53° | 84.53° | [13] |
| γ | 72.26° | 72.26° | [13] |
| Z | 2 | 2 | [13] |
Conformational Parameters
The flexibility of the deoxyribose sugar and the rotation around the glycosidic bond are critical determinants of DNA structure. Key conformational parameters are summarized in Table 3.
| Parameter | Description | Molecule I | Molecule II | Source |
| Glycosidic Torsion Angle (χ) | O4'–C1'–N1–C2, defines syn/anti conformation | 201.2° (anti) | 222.2° (anti) | [13] |
| Sugar Pucker | Conformation of the five-membered sugar ring | C3'-endo-C2'-exo | C2'-endo-C3'-exo | [13] |
| Pseudorotation Phase Angle (P) | Describes the type of pucker (e.g., N-type or S-type) | N/A | N/A | |
| C5'–O5' Orientation | Conformation around the C4'–C5' bond | gauche-gauche | gauche-gauche | [13] |
Glycosidic Bond Conformation: The torsion angle χ determines the orientation of the cytosine base relative to the sugar. In both molecules found in the crystal structure, the conformation is anti, which is the predominant form found in B-DNA.[13] Computational studies suggest that while the anti conformation is favored in the crystalline phase and in DNA, the syn conformation is favored in the gas phase due to the formation of an intramolecular hydrogen bond (O5'–H···O2).[15]
Sugar Pucker: The deoxyribose ring is not planar and adopts a puckered conformation.[16] This is typically described as either C2'-endo (S-type pucker), where the C2' atom is displaced from the plane on the same side as the C5' atom, or C3'-endo (N-type pucker), where the C3' atom is so displaced.[16][17] The C2'-endo conformation is characteristic of B-form DNA, while the C3'-endo is found in A-form DNA and RNA.[16][17] The crystal structure of β-deoxycytidine interestingly shows both major puckering forms, with one molecule adopting a C3'-endo-like pucker and the other a C2'-endo-like pucker.[13]
Experimental Protocols for Structural Determination
The detailed structural characterization of this compound relies on several key experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the detailed determination of bond lengths, bond angles, and torsion angles in the solid state.[18]
Methodology:
-
Synthesis and Crystallization: this compound is synthesized and then crystallized, typically by slow evaporation from an aqueous solution (e.g., methanol/water).[13][18]
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.[14]
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data. For molecules without heavy atoms, direct methods are often used. The heavy-atom method was used for this compound hydrochloride.[14]
-
Structure Refinement: The initial atomic model is refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns, resulting in a final R-value that indicates the quality of the model.[13][14]
NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformation of this compound in solution.[18]
Methodology:
-
Sample Preparation: this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[19]
-
¹H NMR Data Acquisition: A one-dimensional ¹H NMR spectrum is acquired. The chemical shifts of the protons, particularly those on the sugar ring (H1', H2', H2'', H3'), provide conformational information.[19][20]
-
Coupling Constant (J-coupling) Analysis: The coupling constants between adjacent protons (e.g., ³J(H1'-H2')) are measured from the fine structure of the signals. These values are directly related to the dihedral angles via the Karplus equation and are used to determine the sugar pucker conformation in solution.[21]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NOESY experiments can be used to measure through-space proximities between protons. The presence or absence of an NOE between the base proton (H6) and the sugar protons (H1', H2') can definitively assign the syn or anti conformation about the glycosidic bond.
Biochemical Interactions and Significance
In its biological context, this compound is phosphorylated by this compound kinase (dCK) to this compound monophosphate (dCMP), which is subsequently converted to the diphosphate (B83284) (dCDP) and triphosphate (dCTP) forms.[2][22] dCTP is the active form that is incorporated into DNA by DNA polymerases. The structural integrity and conformational preferences of this compound are essential for these enzymatic recognition and processing steps. The dCK-mediated phosphorylation pathway is a critical target in cancer therapy, as many nucleoside analog prodrugs must be activated by this enzyme to exert their cytotoxic effects.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Guided Development of this compound Kinase Inhibitors with Nanomolar Affinity and Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 6. This compound | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (CAS 951-77-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Different Conformations of 2'-Deoxycytidine in the Gas and Solid Phases: Competition between Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]
- 17. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 18. The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2'-Deoxycytidine hydrochloride(3992-42-5) 1H NMR [m.chemicalbook.com]
- 20. hmdb.ca [hmdb.ca]
- 21. Solid-state NMR determination of sugar ring pucker in (13)C-labeled 2'-deoxynucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Metabolome Database: Showing metabocard for this compound (HMDB0000014) [hmdb.ca]
A Historical Perspective on the Discovery of Deoxycytidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycytidine, a fundamental component of deoxyribonucleic acid (DNA), plays a crucial role in cellular metabolism and genetics. Its discovery in the early 20th century was a pivotal step in unraveling the chemical nature of heredity and laid the groundwork for the development of molecular biology. This technical guide provides a comprehensive historical perspective on the discovery of this compound, detailing the key scientific contributions, experimental methodologies of the era, and the evolution of our understanding of this critical nucleoside.
The Dawn of Nucleic Acid Chemistry: The Work of Phoebus Levene
The story of this compound's discovery is intrinsically linked to the pioneering work of Russian-American biochemist Phoebus Levene at the Rockefeller Institute for Medical Research.[1][2][3] Building on Friedrich Miescher's initial discovery of "nuclein" in 1869, Levene dedicated a significant portion of his career to the meticulous chemical analysis of these biological macromolecules.[3]
Levene's systematic approach to the degradation of nucleic acids allowed him to identify their constituent components: phosphate, a pentose (B10789219) sugar, and nitrogenous bases.[2] A key breakthrough came in 1909 when Levene and his collaborator Walter Jacobs identified the sugar in yeast nucleic acid as ribose.[1] This led to the distinction between ribonucleic acid (RNA) and a second form of nucleic acid found in the thymus, which Levene termed "thymus nucleic acid," later known as DNA.[4]
It was within this context of systematically dismantling "thymus nucleic acid" that Levene and his team isolated and characterized its unique components. They identified the four nitrogenous bases: adenine, guanine, cytosine, and thymine, and in 1929, Levene successfully identified the sugar component of DNA as deoxyribose.[1] The discovery of this compound was a direct result of these meticulous hydrolysis and separation experiments.
Experimental Protocols of the Era: Isolating this compound
Principle
The isolation of this compound from "thymus nucleic acid" (DNA) involved a controlled chemical hydrolysis to break the phosphodiester bonds linking the nucleotide units and the N-glycosidic bonds linking the deoxyribose sugar to the cytosine base. This was followed by a series of separation and purification steps to isolate the individual nucleosides.
Reconstructed Experimental Workflow
The following workflow represents a plausible reconstruction of the methods used by Phoebus Levene and his contemporaries for the isolation of this compound.
References
Methodological & Application
Application Note: Quantification of Deoxycytidine in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycytidine (dC) is a fundamental nucleoside component of deoxyribonucleic acid (DNA). Its quantification in biological matrices such as plasma is crucial for a variety of research areas, including the study of DNA metabolism, the assessment of DNA damage and repair, and the pharmacokinetic analysis of nucleoside analog drugs used in chemotherapy.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the accurate and precise quantification of endogenous molecules like this compound in complex biological samples.[1] This is due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution LC-MS/MS method further enhances accuracy by correcting for variations during sample preparation and analysis.[1][2]
This application note provides a detailed protocol for the quantification of this compound in plasma using a robust and sensitive LC-MS/MS method. The protocol includes sample preparation, chromatographic and mass spectrometric conditions, and data analysis procedures.
Principle of the Method
This method utilizes a stable isotope dilution technique. A known amount of a stable isotope-labeled this compound, such as [¹⁵N₃]-Deoxycytidine or this compound-d13, is added to the plasma sample as an internal standard (IS).[1][2] The IS is chemically identical to the analyte and therefore experiences the same variations during sample processing, chromatography, and ionization.[1][3] The concentration of endogenous this compound is then determined by calculating the ratio of the peak area of the analyte to that of the internal standard.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound (analyte)
-
[¹⁵N₃]-Deoxycytidine or this compound-d13 (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Equipment
-
Liquid chromatograph (HPLC or UPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[2]
-
Microcentrifuge
-
Autosampler vials
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol/water (50:50, v/v).[3]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of the stable isotope-labeled this compound and dissolve it in 1 mL of methanol/water (50:50, v/v).[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol/water (50:50, v/v) to create calibration standards.[3]
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol/water (50:50, v/v).[3]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting this compound from plasma.[2]
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., [¹⁵N₃]-2'-Deoxycytidine) to each tube.[2]
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile or isopropyl alcohol to precipitate the proteins.[1][2]
-
Vortex vigorously for 1 minute.[1]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[2]
-
Mobile Phase A: 0.1% formic acid in water[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[3]
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 5 µL[3]
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B[3]
-
Mass Spectrometry (MS) Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2][3]
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Analysis
-
Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.[3]
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.[3]
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.[3]
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[3]
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Flow Rate | 0.4 mL/min[3] |
| Injection Volume | 5 µL[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][3] |
| MRM Transition (dC) | 228.1 → 112.1[3][5] |
| MRM Transition (IS) | e.g., [¹⁵N₃]-dC: 231.1 → 115.1[3][5] |
Table 2: Method Validation Summary (Representative Data)
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this protocol suitable for a wide range of applications in clinical and pharmaceutical research. The simple protein precipitation method for sample preparation allows for high-throughput analysis. This application note serves as a comprehensive guide for researchers and scientists to implement this method in their laboratories.
References
Deoxycytidine Incorporation Assay: A Detailed Guide for Researchers
Application Notes and Protocols for Measuring DNA Synthesis and Cell Proliferation
Introduction
The Deoxycytidine Incorporation Assay is a robust and widely adopted method for quantifying de novo DNA synthesis, serving as a direct measure of cell proliferation. This technique relies on the incorporation of a synthetic analog of this compound into newly synthesized DNA during the S-phase of the cell cycle. The incorporated analog can then be detected and quantified, providing a precise and reliable readout of proliferative activity. This assay is an indispensable tool in various research areas, including oncology, toxicology, and drug discovery, for assessing the effects of compounds on cell growth.
Modern iterations of this assay, such as those employing 5-ethynyl-2'-deoxycytidine (B116413) (EdC), offer significant advantages over traditional methods like BrdU assays. EdC contains an ethynyl (B1212043) group that allows for a highly specific and efficient "click" reaction with a fluorescently labeled azide (B81097).[1][2] This detection method is rapid, sensitive, and does not require harsh DNA denaturation steps, thus preserving cell morphology and allowing for multiplexing with other fluorescent markers.[1]
Principle of the Assay
The this compound Incorporation Assay is a two-step process. First, cultured cells are incubated with a this compound analog, which is taken up by the cells and incorporated into their DNA during replication. Second, the incorporated analog is detected. In the case of EdC, this is achieved through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry," where a fluorescent azide covalently binds to the ethynyl group of EdC. The resulting fluorescence intensity is directly proportional to the amount of de novo DNA synthesis and can be quantified using fluorescence microscopy or flow cytometry.[1][3]
Data Presentation
The quantitative data obtained from a this compound Incorporation Assay can be summarized to compare the proliferative effects of different treatments. The following table provides an illustrative example of data from an experiment assessing the anti-proliferative effects of a test compound on a cancer cell line.
| Treatment Group | Concentration (µM) | Percent of Proliferating Cells (EdC+) | Standard Deviation |
| Vehicle Control | 0 | 85.2 | ± 4.5 |
| Test Compound A | 1 | 62.7 | ± 3.8 |
| Test Compound A | 10 | 25.1 | ± 2.1 |
| Test Compound A | 50 | 5.4 | ± 1.2 |
| Positive Control (e.g., Aphidicolin) | 5 | 2.1 | ± 0.8 |
Experimental Protocols
This section provides a detailed step-by-step protocol for performing a this compound (EdC) Incorporation Assay using fluorescence microscopy for visualization.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
5-ethynyl-2'-deoxycytidine (EdC) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
Coverslips and microscope slides
-
Fluorescence microscope
Protocol 1: EdC Incorporation Assay for Fluorescence Microscopy
-
Cell Seeding:
-
Plate cells onto sterile coverslips in a multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
-
EdC Labeling:
-
Prepare the EdC labeling medium by diluting the EdC stock solution to the desired final concentration (typically 10-50 µM) in pre-warmed complete cell culture medium.[1]
-
Remove the existing medium from the cells and replace it with the EdC labeling medium.
-
Incubate the cells for a period that is appropriate for the cell line's doubling time (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
-
Fixation:
-
Carefully remove the EdC-containing medium and wash the cells once with PBS.
-
Add the fixative solution to the cells and incubate for 15 minutes at room temperature.[1]
-
-
Permeabilization:
-
Remove the fixative solution and wash the cells twice with PBS.
-
Add the permeabilization buffer and incubate for 20 minutes at room temperature.[1]
-
-
Click Reaction:
-
Wash the cells twice with PBS.
-
Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[1]
-
-
Washing and Nuclear Staining:
-
Remove the reaction cocktail and wash the cells twice with PBS.
-
Incubate the cells with a nuclear counterstain solution for 5-10 minutes at room temperature, protected from light.[1]
-
-
Mounting and Imaging:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Mandatory Visualizations
DNA Synthesis Pathway
The following diagram illustrates the key steps in DNA replication, the process that the this compound Incorporation Assay measures.
Caption: A simplified diagram of the DNA synthesis pathway.
Experimental Workflow
The diagram below outlines the sequential steps of the this compound (EdC) Incorporation Assay.
Caption: The experimental workflow for the this compound (EdC) Incorporation Assay.
References
Application Notes and Protocols for the Analysis of Deoxycytidine in Cell Culture Supernatants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycytidine (dC) is a fundamental component of deoxyribonucleic acid (DNA) and a key molecule in cellular metabolism. The analysis of this compound levels in cell culture supernatants is crucial for a variety of research areas, including the study of nucleoside metabolism, the evaluation of DNA damage and repair mechanisms, and the development of nucleoside analog drugs for cancer and viral therapies.[1][2] Accurate and robust analytical methods are essential for understanding the pharmacokinetics and pharmacodynamics of these drugs and their impact on cellular pathways.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in cell culture supernatants, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays.
Methods for this compound Analysis
Several analytical techniques can be employed to quantify this compound in biological matrices. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the accurate and precise quantification of endogenous molecules in complex biological samples.[1] It combines the high separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The use of a stable isotope-labeled internal standard, such as [¹⁵N₃]-dC or 2'-Deoxycytidine-¹³C₉,¹⁵N₃, is crucial for correcting analytical variability and matrix effects, ensuring high accuracy and precision.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for the analysis of nucleosides.[4][5] While generally less sensitive than LC-MS/MS, it is a robust and reliable technique suitable for applications where higher concentrations of this compound are expected. The separation can be achieved on various columns, such as C18 reversed-phase or phenyl-hexyl columns.[2][5]
-
Enzymatic Assays: These assays offer a high-throughput and often simpler alternative to chromatographic methods. One such method involves the use of cytidine (B196190) deaminase, which converts cytidine to uridine (B1682114) and ammonia (B1221849). The released ammonia can then be quantified using a colorimetric method, such as the indophenol (B113434) method.[6] Another approach is an enzyme-linked immunosorbent assay (ELISA) that utilizes a monoclonal antibody specific to this compound.[7]
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by LC-MS/MS
This protocol describes a robust and sensitive method for the quantification of this compound in cell culture supernatants using LC-MS/MS with a stable isotope-labeled internal standard.
Materials:
-
Cell culture supernatant
-
2'-Deoxycytidine (dC) standard
-
Stable isotope-labeled internal standard (e.g., [¹⁵N₃]-2'-Deoxycytidine or 2'-Deoxycytidine-¹³C₉,¹⁵N₃)[1][3]
-
Acetonitrile (B52724), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation:
-
Thaw Samples: Thaw frozen cell culture supernatant samples on ice.
-
Spike Internal Standard: To 100 µL of cell culture supernatant, add a known amount of the stable isotope-labeled internal standard solution.[1]
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.[2]
-
Vortex: Vortex the sample vigorously for 30 seconds.[2]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]
-
Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[2][3]
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: HPLC or UHPLC system.[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient: A suitable gradient to separate this compound from other components.
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. A common fragmentation is the neutral loss of the 2'-deoxyribose moiety.[2][3]
Data Analysis:
-
Standard Curve: Prepare a standard curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak area ratios to the standard curve.
Protocol 2: Analysis of this compound by HPLC-UV
This protocol provides a method for the quantification of this compound using HPLC with UV detection.
Materials:
-
Cell culture supernatant
-
This compound standard
-
Acetonitrile, HPLC grade
-
Ammonium (B1175870) phosphate (B84403) buffer, HPLC grade
-
Methanol (B129727), HPLC grade
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation:
-
Thaw Samples: Thaw frozen cell culture supernatant samples on ice.
-
Protein Precipitation: Add an equal volume of cold methanol or acetonitrile to the supernatant to precipitate proteins.
-
Vortex: Vortex the sample for 30 seconds.
-
Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
HPLC Instrumentation and Conditions:
-
HPLC System: An HPLC system with a UV detector.
-
Column: Luna® Phenyl-Hexyl column (150mm × 4.6mm i.d., 3μm) or a similar reversed-phase column.[5]
-
Mobile Phase: A gradient elution using ammonium phosphate buffer and methanol.[5]
-
Detection: UV detection at 282 nm.[5]
Data Analysis:
-
Standard Curve: Prepare a calibration curve by injecting known concentrations of this compound standards and plotting the peak area against concentration.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 3: Enzymatic Assay for this compound
This protocol is based on the enzymatic conversion of this compound and subsequent colorimetric detection of a reaction product.
Materials:
-
Cell culture supernatant
-
This compound standard
-
Cytidine deaminase (CDA)
-
Reagents for ammonia detection (e.g., indophenol method reagents: phenol, sodium nitroprusside, sodium hydroxide, sodium hypochlorite).[6]
-
96-well microplate
-
Microplate reader
Assay Procedure:
-
Sample and Standard Preparation: Prepare a standard curve of this compound. Add samples and standards to the wells of a 96-well plate.
-
Enzymatic Reaction: Add cytidine deaminase to each well to initiate the conversion of this compound to deoxyuridine and ammonia. Incubate at 37°C.[6]
-
Color Development: Add the reagents for the indophenol reaction to detect the produced ammonia. Incubate to allow for color development.[6]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 630 nm for the indophenol method) using a microplate reader.[9]
Data Analysis:
-
Standard Curve: Plot the absorbance values against the known concentrations of the this compound standards.
-
Quantification: Determine the concentration of this compound in the samples from the standard curve.
Data Presentation
Quantitative data for the different analytical methods are summarized below for easy comparison.
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assay (ELISA) |
| Linearity Range | - | 0.25 - 0.75 mg/mL[5] | 10 - 1000 µM[7] |
| Limit of Detection (LOD) | 2.3 nM (for guanine, indicative)[10] | 0.1 µg/mL[5] | - |
| Precision (RSD%) | - | ≤ 1.5%[5] | 2 - 3%[7] |
| Accuracy (Recovery %) | - | 98.1 - 102.0%[5] | - |
Note: The values presented are based on published data and may vary depending on the specific instrumentation and experimental conditions.
Visualization of Experimental Workflows
LC-MS/MS Analysis Workflow
Caption: Workflow for this compound analysis by LC-MS/MS.
Enzymatic Assay Workflow
Caption: Workflow for the enzymatic assay of this compound.
This compound in Cellular Pathways
This compound is a critical precursor for DNA synthesis. Its metabolism is tightly regulated within the cell. The salvage pathway, where this compound is phosphorylated by this compound kinase (dCK), is a key process. Many nucleoside analog drugs are also substrates for dCK, and their activation is dependent on this enzyme.
Caption: Simplified this compound salvage pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC analysis for 5-methylthis compound in cellular DNA obtained directly from the culture flask - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Enzymatic Assay for High-Throughput Screening of Cytidine-Producing Microbial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. imtm.cz [imtm.cz]
- 10. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Deoxycytidine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed overview and established protocols for the separation and quantification of deoxycytidine (dC) and its primary metabolites—this compound monophosphate (dCMP), this compound diphosphate (B83284) (dCDP), and this compound triphosphate (dCTP)—using High-Performance Liquid Chromatography (HPLC). The methods described herein are crucial for researchers in drug development, cancer research, and molecular biology who need to monitor the metabolic fate of this compound analogs or assess endogenous nucleotide pools. This document outlines two primary HPLC approaches: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), offering detailed experimental protocols and data presentation to facilitate implementation in the laboratory.
Introduction
This compound is a fundamental building block of DNA and a key player in cellular metabolism. Its phosphorylated metabolites, dCMP, dCDP, and dCTP, are essential for DNA synthesis and repair. The analysis of these compounds is critical in various research areas, including the study of anticancer nucleoside analogs that target DNA replication and the investigation of cellular responses to metabolic stress. HPLC is a powerful and widely used technique for the separation and quantification of these polar and structurally similar molecules.[1][2] This note details robust HPLC methods to achieve baseline separation and accurate quantification of this compound and its phosphorylated derivatives.
Chromatographic Methods
The separation of the highly polar this compound and its phosphorylated metabolites presents a challenge for traditional reversed-phase chromatography. Therefore, specialized techniques such as Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are employed.
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): This is a widely used and effective method for separating charged analytes like nucleotides on a nonpolar stationary phase.[3][4][5][6][7] An ion-pairing agent, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), is added to the mobile phase.[2][3][8] The hydrophobic tail of the ion-pairing agent adsorbs to the C18 stationary phase, creating a charged surface that can retain the negatively charged phosphate (B84403) groups of the this compound metabolites.[3][7] Elution is then achieved by a gradient of an organic solvent, such as acetonitrile (B52724) or methanol.[3][7]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative technique well-suited for the separation of polar compounds.[9][10] It utilizes a polar stationary phase and a mobile phase consisting of a high concentration of a non-polar organic solvent with a small amount of aqueous buffer.[9] This creates a water-rich layer on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. HILIC can offer unique selectivity for nucleosides and nucleotides and is compatible with mass spectrometry.[11][12]
Signaling and Experimental Workflow Diagrams
To visually represent the metabolic conversion of this compound and the general experimental process, the following diagrams are provided.
Caption: Metabolic pathway of this compound to its phosphorylated forms and incorporation into DNA.
References
- 1. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of enhanced-fluidity liquid hydrophilic interaction chromatography for the separation of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. mac-mod.com [mac-mod.com]
The Pivotal Role of Deoxycytidine in DNA Amplification and Sequencing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Deoxycytidine, a fundamental component of deoxyribonucleic acid (DNA), plays a critical and versatile role in foundational molecular biology techniques, namely the Polymerase Chain Reaction (PCR) and DNA sequencing. In its triphosphate form (dCTP), it serves as an essential building block for the enzymatic synthesis of DNA.[1][2][3] Furthermore, modified analogs of this compound have been engineered to act as chain terminators in sequencing reactions and to enhance the amplification of challenging DNA templates. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in PCR and DNA sequencing, tailored for researchers, scientists, and professionals in drug development.
This compound in Polymerase Chain Reaction (PCR)
In the realm of PCR, 2'-deoxycytidine 5'-triphosphate (dCTP) is one of the four deoxynucleoside triphosphates (dNTPs) that constitute the building blocks for DNA amplification.[2][4] DNA polymerase incorporates dCTP into the growing DNA strand opposite a guanine (B1146940) (G) base on the template strand, facilitating the exponential amplification of a target DNA sequence.[1] The concentration and purity of dCTP are critical for the fidelity and efficiency of the PCR reaction.
Application: Amplification of GC-Rich Regions
High GC content in DNA templates can lead to secondary structures that impede DNA polymerase progression, resulting in poor or no amplification. To address this, a modified analog, N4-methyl-2'-deoxycytidine 5'-triphosphate (N4me-dCTP), can be used to partially or completely replace dCTP in the PCR master mix.[5][6] The methyl group on the N4 position of cytosine reduces the stability of the G-C base pair, thereby decreasing the melting temperature (Tm) of the DNA and facilitating amplification of GC-rich regions.[5]
Quantitative Data: Effect of N4me-dCTP on DNA Melting Temperature
| Nucleotide Composition | Target Gene (GC Content) | Melting Temperature (Tm) | Outcome |
| Standard dNTPs | ARX (78.9%) | 82.7°C (with 10% DMSO) | Multiple alternative amplicons |
| N4me-dCTP replacing dCTP | ARX (78.9%) | 76.4°C | High yield of the expected amplicon[5] |
| Standard dNTPs | FMR1 (80.6%) | Not specified | No target amplicon |
| N4me-dCTP in re-amplification | FMR1 (80.6%) | Not specified | Target amplicon generated[6] |
Experimental Protocol: PCR Amplification of GC-Rich DNA using N4me-dCTP
This protocol provides a general guideline for using N4me-dCTP to amplify a GC-rich DNA template. Optimization may be required for specific templates and primers.
Reagents:
-
DNA Template (10-100 ng)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
10X PCR Buffer (containing MgCl₂)
-
dNTP Mix (10 mM each of dATP, dGTP, dTTP)
-
dCTP (10 mM)
-
N4me-dCTP (10 mM)
-
Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water
Procedure:
-
Master Mix Preparation: On ice, prepare a master mix for the desired number of reactions. The following volumes are for a single 50 µL reaction.
| Component | Volume (µL) | Final Concentration |
| 10X PCR Buffer | 5 | 1X |
| dNTP Mix (A, G, T) | 1 | 0.2 mM each |
| dCTP | 0.5 | 0.1 mM |
| N4me-dCTP | 0.5 | 0.1 mM |
| Forward Primer | 1 | 0.2 µM |
| Reverse Primer | 1 | 0.2 µM |
| DNA Template | 1 | 10-100 ng |
| Taq DNA Polymerase | 0.5 | 2.5 U |
| Nuclease-free water | 39.5 | - |
-
Thermal Cycling: Perform PCR using the following cycling conditions.
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 3 min | 1 |
| Denaturation | 95 | 30 sec | 30-35 |
| Annealing | See Note | 30 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ |
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis.
References
- 1. dCTP: Role, Applications, and Importance in DNA Synthesis [baseclick.eu]
- 2. homework.study.com [homework.study.com]
- 3. What functions do the dNTPs play in PCR? | AAT Bioquest [aatbio.com]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. tandfonline.com [tandfonline.com]
- 6. PCR amplification of GC-rich DNA regions using the nucleotide analog N4-methyl-2'-deoxycytidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Labeling Cellular DNA with Deoxycytidine Analogs: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of DNA synthesis is fundamental to understanding cell proliferation, a critical process in development, tissue homeostasis, and disease. Deoxycytidine analogs are synthetic molecules that structurally mimic the natural nucleoside, 2'-deoxycytidine. When introduced to cells, these analogs can be incorporated into newly synthesized DNA during the S-phase of the cell cycle. This incorporation provides a powerful tool for identifying and quantifying proliferating cells. This document provides detailed application notes and experimental protocols for labeling cellular DNA with various this compound analogs.
The most prominent this compound analog for DNA labeling is 4'-Ethynyl-2'-deoxycytidine (EdC). Similar to the widely used thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), EdC possesses a terminal alkyne group. This feature allows for a highly specific and efficient covalent reaction with a fluorescently labeled azide (B81097) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This detection method is rapid, sensitive, and circumvents the harsh DNA denaturation steps required for the detection of older analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU), thereby better preserving cellular morphology and antigenicity for multiplexing with other fluorescent probes.[1]
Interestingly, studies have shown that in many cell types, EdC is converted to EdU by cytidine (B196190) deaminase before its incorporation into DNA.[3][4] The efficiency of this conversion can influence both the labeling intensity and the cytotoxic effects of EdC.[3] Some research suggests that EdC exhibits lower cytotoxicity compared to EdU, making it a potentially more suitable option for long-term cell proliferation studies.[1][5]
Other this compound analogs, such as 5-Iodo-2'-deoxycytidine (IdC) and the chemotherapeutic agents Gemcitabine and Cytarabine (Ara-C), are also incorporated into DNA and can be utilized in specific research contexts to study DNA synthesis and its inhibition.[6][7][8]
Comparative Data of this compound Analogs
The selection of a this compound analog for DNA labeling depends on the specific experimental goals, including the desired labeling efficiency, tolerance for cytotoxicity, and the detection methodology. The following tables summarize key quantitative parameters for commonly discussed this compound analogs.
| Parameter | 4'-Ethynyl-2'-deoxycytidine (EdC) | 5-Iodo-2'-deoxycytidine (IdC) | Gemcitabine (dFdC) | Cytarabine (Ara-C) |
| Primary Application | DNA Labeling (Proliferation) | DNA Labeling, Antiviral Research | Anticancer Chemotherapy | Anticancer Chemotherapy |
| Detection Method | Click Chemistry (Fluorescence) | Antibody-based (requires denaturation) | LC-MS/MS, Radioimmunoassay | LC-MS/MS, Radioimmunoassay |
| Reported IC50 (Cell Line) | ~1 µM (OCI-Ly-10), ~0.1 µM (Molt-4, Jurkat)[7] | 14 µM (P815)[9] | Varies widely by cell line | Varies widely by cell line |
| Notes | Often converted to EdU intracellularly. Lower cytotoxicity than EdU in some studies.[3][4] | Less commonly used for routine proliferation assays compared to EdC or BrdU. | Primarily a cytotoxic agent that inhibits DNA synthesis.[6][10] | A potent inhibitor of DNA synthesis leading to cell death.[7][11] |
Table 1: Overview and Comparative Cytotoxicity of Selected this compound Analogs.
| Parameter | Recommended Range | Notes |
| EdC Stock Solution | 10 mM in DMSO or PBS | Store at -20°C. |
| EdC Working Concentration | 1 - 50 µM | A starting concentration of 10 µM is often recommended. Optimal concentration should be determined empirically for each cell type.[12][13] |
| Incubation Time with EdC | 30 minutes - 24 hours | Shorter incubation times (e.g., 1-2 hours) provide a snapshot of the S-phase population, while longer times allow for cumulative labeling.[13] |
| Click Reaction Incubation | 30 minutes | At room temperature, protected from light.[13] |
| DNA Counterstain Incubation | 15 - 30 minutes | e.g., Hoechst 33342 or DAPI.[13] |
Table 2: Recommended Starting Concentrations and Incubation Times for EdC Labeling.
Experimental Protocols
Protocol 1: Labeling of Adherent Cells with EdC and Detection by Immunofluorescence
This protocol describes the labeling of adherent cells with EdC followed by detection using click chemistry for fluorescence microscopy.
Materials:
-
Adherent cells cultured on coverslips in a multi-well plate
-
Complete cell culture medium
-
EdC stock solution (10 mM in DMSO or PBS)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Click reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent)
-
DNA counterstain (e.g., Hoechst 33342 or DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed adherent cells on sterile coverslips in a multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of labeling.
-
EdC Labeling: a. Prepare the EdC working solution by diluting the 10 mM stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 µM).[13] b. Remove the existing culture medium from the cells and replace it with the EdC-containing medium. c. Incubate the cells for the desired period (e.g., 1-2 hours) under standard culture conditions (37°C, 5% CO₂).[13]
-
Fixation and Permeabilization: a. After incubation, gently remove the EdC-containing medium and wash the cells once with PBS. b. Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature. c. Remove the fixative and wash the cells twice with PBS. d. Permeabilize the cells by adding the permeabilization buffer and incubating for 20 minutes at room temperature.[6] e. Remove the permeabilization buffer and wash the cells twice with the wash buffer.
-
Click Chemistry Reaction: a. Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. b. Remove the wash buffer from the cells and add the click reaction cocktail to each coverslip. c. Incubate for 30 minutes at room temperature, protected from light.[13] d. Remove the reaction cocktail and wash the cells twice with the wash buffer.
-
DNA Counterstaining and Mounting: a. To visualize all cell nuclei, incubate the cells with a DNA counterstain solution for 15-30 minutes at room temperature, protected from light.[13] b. Remove the counterstain solution and wash the cells twice with PBS. c. Carefully remove the coverslips from the wells and mount them onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with filters suitable for the chosen fluorescent azide and DNA counterstain. EdC-positive cells will exhibit nuclear fluorescence, indicating active DNA synthesis during the labeling period.
Protocol 2: Labeling of Suspension Cells with EdC for Flow Cytometry Analysis
This protocol details the labeling of suspension cells with EdC and subsequent detection for quantitative analysis by flow cytometry.
Materials:
-
Suspension cells in culture
-
Complete cell culture medium
-
EdC stock solution (10 mM in DMSO or PBS)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., saponin-based buffer)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Click reaction cocktail
-
DNA counterstain for flow cytometry (e.g., DAPI, Propidium Iodide)
-
Flow cytometry tubes
Procedure:
-
Cell Labeling: a. Add EdC directly to the suspension cell culture to achieve the desired final concentration (e.g., 10 µM). b. Incubate for the desired duration under standard culture conditions.
-
Cell Harvesting and Fixation: a. Harvest the cells by centrifugation. b. Wash the cell pellet once with PBS. c. Resuspend the cells in the fixative solution and incubate for 15 minutes at room temperature.
-
Permeabilization: a. Centrifuge the fixed cells, discard the supernatant, and wash once with the wash buffer. b. Resuspend the cells in the permeabilization buffer and incubate for 20 minutes at room temperature.[6]
-
Click Chemistry Reaction: a. Wash the cells twice with the wash buffer. b. Resuspend the cell pellet in the freshly prepared click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.[6]
-
Washing and DNA Staining: a. Add wash buffer to the cells, centrifuge, and discard the supernatant. Repeat this wash step. b. Resuspend the cells in a buffer containing the DNA counterstain and incubate as recommended for the specific dye.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The fluorescence from the click reaction will identify the cells that have incorporated EdC (S-phase cells), and the DNA counterstain will allow for cell cycle analysis.
Visualizations
Caption: Metabolic activation pathway of this compound analogs.
Caption: General experimental workflow for EdC labeling.
Caption: Downstream effects of this compound analog incorporation.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. benchchem.com [benchchem.com]
- 3. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC/MS/MS Method Package for Modified Nucleosides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mpbio.com [mpbio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Quantification of Modified Nucleosides in the Context of NAIL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Note: Measuring Deoxycytidine Kinase (dCK) Activity in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, which recycles the products of DNA degradation.[1][2] It catalyzes the phosphorylation of deoxyribonucleosides, a rate-limiting step in the production of deoxynucleoside triphosphates (dNTPs) required for DNA synthesis.[1] Beyond its physiological role, dCK is critical in pharmacology as it activates numerous nucleoside analog prodrugs used in anticancer and antiviral therapies, such as gemcitabine, cytarabine, and cladribine.[1][3][4][5] The level of dCK activity in cancer cells can correlate with the efficacy of these therapies, making its measurement a valuable tool for predicting tumor sensitivity and developing novel therapeutic strategies.[5][6] This document provides detailed protocols for preparing cell lysates and measuring dCK activity using both radiometric and non-radiometric methods.
Signaling Pathway and Assay Principle
dCK functions by transferring a phosphate (B84403) group from a donor, typically ATP, to its substrate. The primary physiological substrates are this compound (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG).[4] The resulting deoxyribonucleoside monophosphates are further phosphorylated to their triphosphate forms and incorporated into DNA. Similarly, dCK phosphorylates nucleoside analog prodrugs, converting them into their active cytotoxic forms.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Requirement for this compound kinase in T and B lymphocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structure-Guided Development of this compound Kinase Inhibitors with Nanomolar Affinity and Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile method for determination of this compound kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of this compound kinase (dCK) activity in gemcitabine's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging Using Fluorescent Deoxycytidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of DNA dynamics in living cells is crucial for understanding fundamental biological processes such as DNA replication, repair, and chromatin organization. Fluorescent nucleoside analogs that can be metabolically incorporated into newly synthesized DNA offer a powerful tool for real-time imaging of these events. This document provides detailed application notes and protocols for the use of two promising fluorescent deoxycytidine analogs: Pyrrolo-dC (PdC) and 1,3-diaza-2-oxophenoxazine-deoxyriboside (tC°) . These analogs offer unique photophysical properties that make them valuable probes for live-cell imaging studies.
Pyrrolo-dC and tC° are fluorescent cytidine (B196190) analogs that can be incorporated into DNA.[1][2] Their fluorescence is sensitive to the local environment, often exhibiting changes in quantum yield and lifetime upon incorporation into single-stranded versus double-stranded DNA, making them excellent reporters of DNA structure and dynamics.[1][2]
Data Presentation
Table 1: Photophysical Properties of Fluorescent this compound Analogs
| Analog | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Fluorescence Lifetime (τ) in dsDNA (ns) | Key Characteristics |
| Pyrrolo-dC (PdC) | ~3,000 at 350 nm | ~0.02-0.05 | ~2.0-3.0 | Significant change in fluorescence lifetime between paired and unpaired states.[2] |
| tC° | ~9,000 at 360 nm[1] | ~0.20-0.30[1] | ~4.0-5.0 | High quantum yield, making it a bright probe.[1] |
Table 2: Comparison of Live-Cell DNA Labeling Strategies
| Method | Principle | Analogs Used | Advantages | Disadvantages |
| Metabolic Labeling | Cells take up the nucleoside analog, which is then phosphorylated by cellular kinases and incorporated into DNA during replication. | Pyrrolo-dC, tC° | Less invasive, allows for labeling of nascent DNA in a population of cells. | Incorporation efficiency can be cell-type dependent; potential for cytotoxicity at high concentrations. |
| Microinjection of dCTP Analogs | The triphosphate form of the analog is directly injected into the cell nucleus or cytoplasm. | Pyrrolo-dCTP, tC°-dCTP | Bypasses the need for cellular uptake and phosphorylation, allowing for precise temporal control of labeling. | Technically challenging, invasive, and limited to a small number of cells. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent DNA in Live Cells with Pyrrolo-dC or tC°
This protocol describes a general method for labeling newly synthesized DNA in proliferating mammalian cells. Optimization of analog concentration and incubation time is recommended for each cell line and experimental condition.
Materials:
-
Pyrrolo-dC or tC° (stock solution in sterile DMSO or water)
-
Mammalian cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (phenol red-free)
-
Optional: this compound kinase (dCK) expression vector for cell lines with low endogenous dCK activity.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Labeling Medium: Prepare a working solution of Pyrrolo-dC or tC° in complete cell culture medium. A starting concentration range of 1-10 µM is recommended.
-
Metabolic Labeling: Remove the existing culture medium and replace it with the labeling medium.
-
Incubation: Incubate the cells for a period ranging from 1 to 24 hours, depending on the cell cycle length and the desired labeling density. For short pulse-labeling experiments, a 1-4 hour incubation is often sufficient.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove the unincorporated analog.
-
Imaging: Replace the PBS with pre-warmed live-cell imaging medium. Image the cells using a fluorescence microscope equipped with the appropriate filter sets (e.g., DAPI or custom filter set for Ex/Em ~350/450 nm).
Notes:
-
The efficiency of metabolic labeling can be enhanced in some cell lines by overexpressing this compound kinase (dCK), the enzyme responsible for the initial phosphorylation of this compound and its analogs.
-
For cell lines with low incorporation efficiency, transient transfection with a dCK expression vector 24-48 hours prior to labeling may be beneficial.
Protocol 2: Microinjection of Pyrrolo-dCTP or tC°-dCTP into Live Cells
This protocol is for the direct delivery of the triphosphate form of the fluorescent analog into the nucleus or cytoplasm of single cells.
Materials:
-
Pyrrolo-dCTP or tC°-dCTP (in sterile, microinjection-grade buffer)
-
Micropipettes (e.g., Femtotips)
-
Microinjection system
-
Live-cell imaging setup with an inverted microscope
Procedure:
-
Prepare Micropipettes: Load the micropipette with the fluorescent dCTP analog solution (typically 10-100 µM).
-
Cell Preparation: Plate cells on a glass-bottom dish and place them on the microscope stage.
-
Microinjection: Under microscopic observation, carefully insert the micropipette into the nucleus or cytoplasm of the target cell and inject a small volume of the analog solution.
-
Recovery: Allow the cells to recover for a short period (e.g., 15-30 minutes) before imaging.
-
Imaging: Acquire images at desired time points to monitor the incorporation of the fluorescent analog into DNA.
Visualizations
References
Application Notes and Protocols for the Quantification of 5-methyl-deoxycytidine in Genomic DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation, a fundamental epigenetic modification, predominantly involves the addition of a methyl group to the C5 position of cytosine, forming 5-methylcytosine (B146107) (5-mC). This modification plays a critical role in regulating gene expression, genomic stability, and cellular differentiation.[1][2] Aberrant DNA methylation patterns are a hallmark of various diseases, including cancer, making the accurate quantification of global and site-specific 5-mC levels essential for basic research, biomarker discovery, and the development of epigenetic-based therapeutics.[1][3][4]
This document provides detailed application notes and protocols for the three major methodologies used to quantify 5-methyl-deoxycytidine (5-mC) in genomic DNA: Liquid Chromatography-Mass Spectrometry (LC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Sequencing-Based Approaches.
Methodologies for 5-mC Quantification
Several techniques are available for the analysis of global DNA methylation, each with its own advantages and limitations in terms of sensitivity, specificity, throughput, and cost. The primary methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the "gold standard" for its high accuracy and sensitivity in quantifying global 5-mC levels.[1][4][5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput and cost-effective method for quantifying global 5-mC, suitable for screening large numbers of samples.[1][6][7]
-
Sequencing-Based Methods: Techniques like Whole Genome Bisulfite Sequencing (WGBS) and Oxidative Bisulfite Sequencing (oxBS-Seq) provide single-base resolution of 5-mC and can distinguish it from its oxidized derivative, 5-hydroxymethylcytosine (B124674) (5-hmC).[8][9][10][11]
Comparative Analysis of 5-mC Quantification Methods
The choice of method for 5-mC quantification depends on the specific research question, sample availability, and required throughput. The following table summarizes the key quantitative parameters of the most common techniques.
| Method | Principle | DNA Input | Sensitivity | Throughput | Cost per Sample | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation and mass-based detection of digested nucleosides.[1][5] | 50 ng - 10 µg[6][12] | High (detects ~0.25% difference in global methylation)[6] | Low to Medium | High | Gold standard for accuracy and sensitivity; absolute quantification.[1][4] | Requires specialized equipment and expertise; lower throughput.[6] |
| Global 5-mC ELISA | Antibody-based detection of 5-mC in denatured DNA.[1][13] | 10 - 200 ng[14] | Moderate (detects ≥ 0.5% 5-mC)[14] | High | Low | High throughput; rapid and easy to perform.[13][15] | Provides relative quantification; potential for antibody cross-reactivity. |
| LUMA | Methylation-sensitive restriction enzymes followed by pyrosequencing.[6][16] | 100 - 2500 ng[3] | Moderate | High | Medium | Good for high-throughput analysis of repetitive elements.[6] | Measures methylation at specific restriction sites, which may not represent the entire genome.[3] |
| Bisulfite Sequencing (e.g., RRBS, WGBS) | Chemical conversion of unmethylated cytosines to uracil (B121893), followed by sequencing.[1][10] | 500 pg - 2 µg[3] | Very High (single-base resolution) | Low to Medium | High | Genome-wide, single-base resolution of 5-mC.[10] | Cannot distinguish between 5-mC and 5-hmC; computationally intensive.[17][18] |
| Oxidative Bisulfite Sequencing (oxBS-Seq) | Chemical oxidation of 5-hmC to 5-fC, followed by bisulfite treatment and sequencing.[8][9][11] | Varies by sequencing platform | Very High (single-base resolution) | Low to Medium | Very High | Can distinguish between 5-mC and 5-hmC at single-base resolution.[8][9][11] | Complex protocol; computationally intensive. |
Experimental Protocols
Protocol 1: Global 5-mC Quantification by LC-MS/MS
This protocol outlines the steps for the highly accurate quantification of global 5-mC levels in genomic DNA.
Materials:
-
Genomic DNA
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium Bicarbonate
-
LC-MS grade water and solvents
-
5-methyl-2'-deoxycytidine (B118692) (5-mdC) and 2'-deoxycytidine (dC) standards
Procedure:
-
DNA Hydrolysis:
-
Denature 1-10 µg of genomic DNA by heating at 100°C for 3 minutes, followed by rapid cooling on ice.[19]
-
Add ammonium acetate to a final concentration of 10 mM.
-
Add 2 Units of Nuclease P1 and incubate at 45°C for 2 hours.[19]
-
Adjust the pH by adding ammonium bicarbonate to a final concentration of 100 mM.
-
Add 3 mUnits of phosphodiesterase I and 200 Units of alkaline phosphatase and incubate at 37°C for an additional 2-6 hours to overnight.[19][20]
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the hydrolyzed samples to pellet any undigested material.
-
Transfer the supernatant containing the nucleosides to a new tube.
-
If necessary, dilute the sample with LC-MS grade water to the appropriate concentration for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase C18 HPLC column.[1]
-
Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid).
-
Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[4][12]
-
Monitor the specific mass transitions for 5-mdC and dC.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 5-mdC and dC standards.
-
Quantify the amount of 5-mdC and dC in the samples by comparing their peak areas to the standard curve.
-
Calculate the percentage of 5-mC using the formula: % 5-mC = [5-mdC / (5-mdC + dC)] * 100.
-
Workflow for LC-MS/MS Quantification of Global 5-mC
Caption: Workflow for global 5-mC quantification using LC-MS/MS.
Protocol 2: Global 5-mC Quantification by ELISA
This protocol describes a high-throughput method for quantifying global 5-mC using an antibody-based assay.
Materials:
-
Genomic DNA
-
5-mC DNA ELISA Kit (containing coating buffer, ELISA buffer, anti-5-mC antibody, HRP-conjugated secondary antibody, HRP developer, and positive/negative controls)
-
96-well ELISA plate
-
ELISA plate reader
Procedure:
-
DNA Coating:
-
Blocking:
-
Wash each well three times with 200 µL of ELISA buffer.
-
Add 200 µL of ELISA buffer to each well and incubate at 37°C for 30 minutes.[13]
-
-
Antibody Incubation:
-
Prepare a solution of anti-5-mC primary antibody and HRP-conjugated secondary antibody in ELISA buffer.
-
Discard the blocking buffer and add 100 µL of the antibody mixture to each well.
-
Incubate at 37°C for 1 hour.[13]
-
-
Color Development:
-
Data Analysis:
-
Generate a standard curve using the provided positive controls with known percentages of 5-mC.
-
Determine the percentage of 5-mC in the unknown samples by comparing their absorbance values to the standard curve.
-
Workflow for ELISA-based Quantification of Global 5-mC
Caption: Workflow for global 5-mC quantification using ELISA.
Protocol 3: 5-mC and 5-hmC Quantification by Oxidative Bisulfite Sequencing (oxBS-Seq)
This protocol enables the distinction between 5-mC and 5-hmC at single-base resolution.
Materials:
-
Genomic DNA
-
Oxidative Bisulfite Sequencing Kit (containing oxidation solution, bisulfite conversion reagent, and other necessary buffers)
-
PCR primers for target regions
-
DNA polymerase
-
Sequencing platform
Procedure:
-
Oxidation of 5-hmC:
-
Treat the genomic DNA with an oxidizing agent (e.g., potassium perruthenate) that specifically converts 5-hmC to 5-formylcytosine (B1664653) (5fC).[8][9][21] 5-mC and unmodified cytosine remain unchanged.
-
-
Bisulfite Conversion:
-
PCR Amplification:
-
Amplify the target regions of the bisulfite-converted DNA using specific primers. During PCR, uracil is replaced by thymine.
-
-
Sequencing:
-
Sequence the PCR products using a suitable platform (e.g., Sanger or next-generation sequencing).
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Compare the results of oxBS-Seq with a parallel standard bisulfite sequencing (BS-Seq) experiment on the same DNA sample.
-
In BS-Seq, both 5-mC and 5-hmC are read as cytosine.
-
In oxBS-Seq, only 5-mC is read as cytosine.
-
-
The level of 5-mC at a specific cytosine position is determined from the oxBS-Seq data.
-
The level of 5-hmC is calculated by subtracting the percentage of 5-mC (from oxBS-Seq) from the total percentage of modified cytosines (from BS-Seq).
-
Logical Relationship in oxBS-Seq for Distinguishing 5-mC and 5-hmC
Caption: Logical diagram of how oxBS-Seq distinguishes 5-mC from 5-hmC.
Conclusion
The choice of methodology for 5-mC quantification is contingent upon the specific scientific objectives, available resources, and desired level of detail. LC-MS/MS provides the most accurate and sensitive global quantification, making it ideal for studies requiring absolute values. ELISA-based methods offer a high-throughput and cost-effective solution for screening large sample sets. For researchers interested in the precise genomic location of 5-mC and its relationship with 5-hmC, sequencing-based approaches such as oxBS-Seq are indispensable. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to advance their investigations into the role of DNA methylation in health and disease.
References
- 1. Comparison of Methods for Quantification of Global DNA Methylation | EpigenTek [epigentek.com]
- 2. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
- 6. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global DNA Methylation Quantification | EpigenTek [epigentek.com]
- 8. babraham.ac.uk [babraham.ac.uk]
- 9. Quantitative sequencing of 5-methylcytosine and 5-hydroxymethylcytosine at single-base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA methylation methods: global DNA methylation and methylomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. files.zymoresearch.com [files.zymoresearch.com]
- 15. 5‑mC DNA ELISA Kit for Global DNA Methylation Quantification | EpigenTek [epigentek.com]
- 16. Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues | PLOS One [journals.plos.org]
- 17. longdom.org [longdom.org]
- 18. Examination of the specificity of DNA methylation profiling techniques towards 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application of Deoxycytidine in DNA Damage and Repair Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycytidine and its nucleoside analogs are pivotal tools in the study of DNA damage and repair, offering insights into fundamental cellular processes and providing avenues for therapeutic intervention, particularly in oncology. These compounds can act as probes to dissect DNA repair pathways, such as Nucleotide Excision Repair (NER), Base Excision Repair (BER), and Mismatch Repair (MMR), or serve as sensitizing agents to enhance the efficacy of chemo- and radiotherapy. This document provides detailed application notes, experimental protocols, and data on the use of this compound and its analogs in DNA damage and repair research.
Key Applications
-
Elucidation of DNA Repair Pathways: this compound analogs that act as chain terminators, such as 3'-Deoxycytidine (3'-dC), can be used to inhibit the DNA synthesis step of repair processes. This allows for the accumulation of repair intermediates and the detailed study of the kinetics and protein machinery involved in specific repair pathways.[1]
-
Sensitization of Cancer Cells to Therapy: By inhibiting DNA repair, this compound analogs like gemcitabine (B846) (dFdCyd) can potentiate the cytotoxic effects of DNA damaging agents and radiation.[2][3][4] This has significant implications for the development of combination cancer therapies.
-
Induction of Cell Cycle Arrest and Apoptosis: The accumulation of unrepaired DNA damage due to the action of this compound analogs can trigger cell cycle checkpoints and programmed cell death (apoptosis).[1][3]
-
Investigation of DNA Damage Response (DDR) Signaling: this compound kinase (dCK), the enzyme responsible for phosphorylating this compound, is a key player in the DNA damage response. Its activation by kinases such as Ataxia-Telangiectasia Mutated (ATM) highlights a critical link between DNA damage signaling and nucleotide metabolism.[2][5]
Quantitative Data
The following tables summarize representative quantitative data on the effects of this compound analogs in DNA damage and repair studies.
Table 1: Dose-Dependent Effect of 3'-Deoxycytidine on Unscheduled DNA Synthesis (UDS) in UV-C Irradiated Human Fibroblasts
| Concentration of 3'-Deoxycytidine (µM) | UDS Signal (Arbitrary Units) | Inhibition of DNA Repair Synthesis (%) |
| 0 (Control) | 100 ± 5 | 0 |
| 1 | 85 ± 6 | 15 |
| 5 | 62 ± 4 | 38 |
| 10 | 45 ± 5 | 55 |
| 25 | 28 ± 3 | 72 |
| 50 | 15 ± 2 | 85 |
| 100 | 8 ± 1 | 92 |
Data is hypothetical but representative of expected results based on literature.[1]
Table 2: Radiosensitization Effect of Gemcitabine on Pancreatic Cancer Cells (Panc-1)
| Treatment | Radiation Dose (Gy) | Surviving Fraction | Radiation Enhancement Ratio (RER) |
| Radiation Alone | 0 | 1.0 | - |
| 2 | 0.65 | ||
| 4 | 0.38 | ||
| 6 | 0.15 | ||
| Gemcitabine (10 nM) + Radiation | 0 | 0.9 | 1.8 ± 0.2 |
| 2 | 0.36 | ||
| 4 | 0.12 | ||
| 6 | 0.03 |
This data demonstrates that gemcitabine significantly enhances the cell-killing effects of ionizing radiation.[1] The Radiation Enhancement Ratio (RER) is a measure of the extent of radiosensitization.
Signaling Pathways
ATM-dCK-Cdk1 Signaling in G2/M Checkpoint Regulation
In response to DNA damage, particularly double-strand breaks induced by ionizing radiation (IR), the ATM kinase is activated. Activated ATM then phosphorylates and activates this compound kinase (dCK) at Serine 74.[2][5] This activation is crucial for the initiation of the G2/M cell cycle checkpoint.[2] Activated dCK interacts with and inhibits Cyclin-dependent kinase 1 (Cdk1), a key regulator of the G2/M transition, thereby halting cell cycle progression to allow time for DNA repair.[2]
Caption: ATM-dCK-Cdk1 signaling pathway in G2/M checkpoint control.
Experimental Protocols
Experimental Workflow for Studying this compound Analogs
The following diagram outlines a general workflow for investigating the effects of this compound analogs on DNA damage and repair.
Caption: General experimental workflow for this compound analog studies.
Protocol 1: Unscheduled DNA Synthesis (UDS) Assay using EdU
This protocol measures DNA repair synthesis by quantifying the incorporation of the thymidine (B127349) analog EdU (5-ethynyl-2'-deoxyuridine) into the DNA of non-S-phase cells following DNA damage.
Materials:
-
Human fibroblast or other suitable cell line
-
Culture medium, fetal bovine serum (FBS), penicillin/streptomycin
-
Coverslips
-
Phosphate-buffered saline (PBS)
-
Isopore™ membrane filter (for localized UV irradiation)
-
UV-C light source
-
3'-Deoxycytidine
-
EdU labeling solution (e.g., Click-iT™ EdU Imaging Kit)
-
3.7% formaldehyde (B43269) in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
0.5% Triton™ X-100 in PBS
-
Click-iT™ reaction cocktail (containing Alexa Fluor™ azide)
-
DAPI nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Synchronization:
-
Seed cells on coverslips in a multi-well plate to achieve a sub-confluent monolayer.
-
To minimize background from replicative DNA synthesis, serum-starve the cells for 48-72 hours to induce quiescence (G0/G1 arrest).[1]
-
-
Pre-treatment with 3'-Deoxycytidine:
-
Treat the cells with varying concentrations of 3'-Deoxycytidine (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 1 hour prior to UV irradiation.[1]
-
-
UV-C Irradiation:
-
Wash the cells once with PBS.
-
Place an Isopore™ membrane filter on top of the coverslip.
-
Expose the cells to a dose of 20 J/m² of UV-C radiation. The filter will create localized areas of DNA damage.[1]
-
Remove the filter and immediately add back the culture medium containing the respective concentrations of 3'-Deoxycytidine.
-
-
EdU Labeling:
-
Add 10 µM EdU to the culture medium and incubate for 2-4 hours at 37°C.[1]
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[1]
-
Wash twice with 3% BSA in PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
-
Click-iT™ Reaction:
-
Wash the cells twice with 3% BSA in PBS.
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells once with 3% BSA in PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize and quantify the EdU fluorescence signal in non-S-phase nuclei using a fluorescence microscope and image analysis software.
-
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with a this compound analog and/or a DNA damaging agent, providing a measure of long-term cell survival.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Culture medium, FBS, penicillin/streptomycin
-
This compound analog (e.g., gemcitabine)
-
DNA damaging agent (e.g., radiation source, cisplatin)
-
PBS
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a known number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates and allow them to attach overnight.[1]
-
-
Treatment:
-
Treat the cells with a fixed, sub-lethal concentration of the this compound analog (e.g., 10 nM gemcitabine) for a specified duration (e.g., 24 hours).
-
Expose the cells to a dose-range of the DNA damaging agent (e.g., 0, 2, 4, 6 Gy of ionizing radiation).
-
Include control groups: no treatment, this compound analog alone, and DNA damaging agent alone.[1]
-
-
Colony Formation:
-
After treatment, wash the cells with PBS and add fresh culture medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with 100% methanol (B129727) for 10 minutes.
-
Stain the colonies with crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / (number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction as a function of the DNA damaging agent dose to generate survival curves.
-
Protocol 3: Immunofluorescence for γH2AX Foci
This protocol is used to visualize and quantify the formation of γH2AX foci, a marker of DNA double-strand breaks, in response to treatment with this compound analogs and/or DNA damaging agents.
Materials:
-
Cells grown on coverslips
-
This compound analog and/or DNA damaging agent
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton™ X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (Ser139)
-
Fluorophore-conjugated secondary antibody
-
DAPI nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the this compound analog and/or DNA damaging agent for the desired time.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.[6]
-
Wash three times with PBS containing 0.05% Tween 20 (PBST).
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBST in the dark.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the γH2AX foci using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of foci per nucleus using image analysis software.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, following treatment with a this compound analog.
Materials:
-
Cell suspension
-
This compound analog (e.g., gemcitabine)
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the this compound analog for the desired time.
-
-
Cell Harvest and Fixation:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is proportional to the PI fluorescence intensity.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.[7]
-
References
- 1. Radiosensitization By Gemcitabine Fixed-Dose-Rate Infusion Versus Bolus Injection in a Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Radiosensitization by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for the In Vitro Synthesis of Deoxycytidine Triphosphate (dCTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycytidine triphosphate (dCTP) is a fundamental building block for DNA synthesis, making it an essential reagent in a wide array of molecular biology applications, including PCR, DNA sequencing, cDNA synthesis, and the development of nucleotide-based therapeutics.[1][2][3] The purity and concentration of dCTP are critical for the accuracy and efficiency of these techniques. This document provides detailed application notes and protocols for the in vitro synthesis of dCTP via enzymatic and chemical methods, offering researchers greater control over the quality and supply of this vital nucleotide.
Applications in Research and Drug Development
High-purity dCTP is crucial for a multitude of applications in both basic research and the pharmaceutical industry:
-
Molecular Biology Research: dCTP is an indispensable component of the dNTP mix used in polymerase chain reaction (PCR), real-time PCR (qPCR), reverse transcription PCR (RT-PCR), and DNA sequencing.[4] It is also essential for cDNA synthesis and the preparation of DNA libraries for next-generation sequencing (NGS).[2]
-
Drug Development: Modified versions of dCTP are employed in the development of antiviral and anticancer therapies. These analogs can act as chain terminators or inhibitors of viral or cellular DNA polymerases.
-
Diagnostics: Labeled dCTP (e.g., with fluorescent dyes) is used to produce DNA probes for techniques such as in situ hybridization (ISH) and microarray analysis, enabling the detection and quantification of specific DNA sequences.[2]
-
Biophysical and Structural Studies: The synthesis of modified dCTP allows for the introduction of specific labels or functional groups into DNA, facilitating studies on DNA-protein interactions, DNA structure, and dynamics.
Methods for In Vitro Synthesis of dCTP
There are two primary approaches for the in vitro synthesis of dCTP: enzymatic synthesis and chemical synthesis. Each method offers distinct advantages and is suited for different research and production needs.
Enzymatic Synthesis of dCTP
Enzymatic synthesis mimics the natural biosynthetic pathway of dCTP and is renowned for its high specificity, mild reaction conditions, and the potential for high yields of pure product. This method typically involves a cascade of phosphorylation reactions starting from this compound.
A highly efficient method for the enzymatic synthesis of dNTPs, including dCTP, utilizes a "one-pot" cascade reaction employing a series of kinases. This approach can be further enhanced by incorporating an ATP regeneration system to drive the reaction towards completion.
Caption: Enzymatic synthesis of dCTP via a kinase cascade with an ATP regeneration system.
This protocol is based on a modular enzymatic cascade reaction.[5][6]
Materials:
-
This compound (dC)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Deoxynucleoside Kinase (dNK)
-
UMP-CMP Kinase (CMK)
-
Nucleoside Diphosphate Kinase (NDPK)
-
Pyruvate Kinase (PK)
-
Tris-HCl buffer (pH 7.6)
-
Magnesium chloride (MgCl₂)
-
Nuclease-free water
Reaction Setup:
-
Prepare a reaction mixture in a total volume of 50 µL with the following components:
-
70 mM Tris-HCl, pH 7.6
-
5 mM MgCl₂
-
1 mM this compound
-
3.6 mM ATP
-
5 mM PEP
-
0.17 mg/mL Pyruvate Kinase (PK)
-
0.016-0.02 mg/mL each of dNK, CMK, and NDPK (1:1:1 ratio)[5]
-
-
Incubate the reaction mixture at 37°C in a thermocycler with a heated lid to prevent evaporation.[5][6]
-
Monitor the reaction progress over time (e.g., 1 to 24 hours) by taking aliquots and analyzing them by HPLC.
Purification of dCTP:
-
Terminate the reaction by adding EDTA to a final concentration of 10 mM.
-
Purify the dCTP from the reaction mixture using anion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC).[7]
-
Anion-Exchange Chromatography: Use a suitable anion-exchange column (e.g., DEAE-Sephadex) and elute with a salt gradient (e.g., triethylammonium (B8662869) bicarbonate).
-
Reversed-Phase HPLC: Employ a C18 column with an ion-pairing agent (e.g., tributylamine) in the mobile phase.[8]
-
-
Collect the fractions containing dCTP, as determined by UV absorbance at 272 nm.
-
Desalt and lyophilize the purified dCTP.
-
Resuspend the dCTP in nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) and determine the concentration spectrophotometrically. Store at -20°C.[9][10]
Chemical Synthesis of dCTP
Chemical synthesis provides a robust and scalable method for producing dCTP and its analogs. A widely used approach is the "one-pot, three-step" synthesis starting from the corresponding nucleoside.[1]
Caption: Workflow for the chemical synthesis of dCTP.
This protocol is a general guide based on the "one-pot, three-step" method.[1]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Tributylammonium pyrophosphate
-
Triethylamine
-
Anhydrous solvents (e.g., trimethyl phosphate)
-
Triethylammonium bicarbonate (TEAB) buffer
-
Sodium perchlorate (B79767) solution
Procedure:
-
Monophosphorylation:
-
Dissolve this compound in an anhydrous solvent (e.g., trimethyl phosphate) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) and stir the reaction at 0°C for several hours.
-
Quench the reaction with a solution of triethylammonium bicarbonate (TEAB).
-
-
Reaction with Pyrophosphate:
-
To the crude dCMP solution, add a solution of tributylammonium pyrophosphate in an anhydrous solvent.
-
Allow the reaction to proceed at room temperature for several hours to form a cyclic intermediate.
-
-
Hydrolysis:
-
Hydrolyze the cyclic intermediate by adding water and stirring for several hours.
-
-
Purification:
-
Purify the crude dCTP by anion-exchange chromatography using a DEAE-Sephadex column with a linear gradient of TEAB.
-
Monitor the fractions by UV absorbance and pool the dCTP-containing fractions.
-
Convert the triethylammonium salt of dCTP to the sodium salt by passing it through a column of Dowex resin in the Na⁺ form or by precipitation with sodium perchlorate.
-
Lyophilize the purified sodium salt of dCTP.
-
-
Analysis:
-
Confirm the identity and purity of the synthesized dCTP using HPLC, ³¹P NMR, and mass spectrometry.
-
Determine the concentration spectrophotometrically. Store at -20°C.
-
Data Presentation: Comparison of Synthesis Methods
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Starting Material | This compound | This compound |
| Key Reagents | Kinases (dNK, CMK, NDPK), ATP, PEP, PK | POCl₃, Tributylammonium pyrophosphate, organic solvents |
| Reaction Conditions | Aqueous buffer, pH ~7.6, 37°C | Anhydrous organic solvents, 0°C to room temperature |
| Typical Yield | High (up to >97% conversion with ATP regeneration)[5][6] | Good (65-70%)[1] |
| Purity | Generally high (>99% achievable with proper purification)[9] | Variable, dependent on purification efficiency |
| Advantages | High specificity, mild conditions, environmentally friendly | Scalable, applicable to modified nucleosides |
| Disadvantages | Cost of enzymes, potential for enzyme instability | Use of hazardous reagents, may require protecting groups |
Quality Control and Analysis
The purity of the synthesized dCTP is critical for downstream applications. High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of dNTPs.
HPLC Analysis of dCTP
-
Method: Reversed-phase ion-pair HPLC is commonly used.
-
Column: A C18 column is typically employed.
-
Mobile Phase: A buffer containing an ion-pairing agent (e.g., tetrabutylammonium) at a specific pH, with an organic modifier like acetonitrile.[8]
-
Detection: UV detection at the absorbance maximum of cytosine (~272 nm).
-
Quantification: The concentration and purity can be determined by comparing the peak area of the sample to that of a known standard. Purity of ≥99% is desirable for most molecular biology applications.[9]
Stability and Storage
Proper storage of dCTP is essential to maintain its integrity.
-
Storage Solution: dCTP should be stored in an aqueous solution, typically at a concentration of 100 mM in nuclease-free water or a weak buffer (e.g., 10 mM Tris-HCl).[9]
-
pH: The optimal pH for storage is between 7.5 and 8.2. Acidic conditions can lead to the hydrolysis of the triphosphate chain.[4]
-
Temperature: For long-term storage, dCTP should be kept at -20°C.[10]
-
Freeze-Thaw Cycles: While dCTP is relatively stable to multiple freeze-thaw cycles, it is good practice to aliquot the stock solution to minimize repeated temperature fluctuations. Lithium salts of dNTPs have been shown to have greater resistance to repeated freezing and thawing.[4]
Conclusion
The in vitro synthesis of dCTP, through either enzymatic or chemical methods, provides researchers with a reliable source of this essential nucleotide. The choice of method will depend on the specific requirements of the application, including the desired scale, purity, and whether modified analogs are needed. By following the detailed protocols and quality control measures outlined in these application notes, researchers can produce high-quality dCTP for a wide range of molecular biology and drug development applications.
References
- 1. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. dCTP: Role, Applications, and Importance in DNA Synthesis [baseclick.eu]
- 4. dCTP | Bioline | Meridian Bioscience [bioline.com]
- 5. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]
- 6. Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is dCTP? Definition & Use Cases [excedr.com]
- 10. This compound triphosphate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Deoxycytidine-Based Cancer Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycytidine analogs are a class of antimetabolite drugs that play a crucial role in cancer therapy. These compounds, structurally similar to the natural nucleoside this compound, interfere with nucleic acid synthesis and other vital cellular processes, ultimately leading to cancer cell death. This document provides detailed application notes and experimental protocols for studying two major classes of this compound-based therapies: DNA hypomethylating agents, such as Decitabine (5-aza-2'-deoxycytidine), and DNA synthesis inhibitors, like Gemcitabine (2',2'-difluorothis compound).
Decitabine acts as a hypomethylating agent. After incorporation into DNA, it covalently traps DNA methyltransferase (DNMT), leading to the depletion of this enzyme.[1] This results in the hypomethylation of CpG islands in the promoter regions of genes, which can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, apoptosis, and differentiation.[1][2]
Gemcitabine , on the other hand, primarily functions as a DNA synthesis inhibitor.[3] It is a prodrug that, upon intracellular phosphorylation to its active di- and triphosphate forms, exerts its cytotoxic effects. Gemcitabine diphosphate (B83284) (dFdCDP) inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA replication.[3][4] Gemcitabine triphosphate (dFdCTP) is incorporated into the growing DNA strand, causing "masked chain termination" where one additional nucleotide is added before DNA polymerase is unable to proceed, ultimately leading to apoptosis.[3][4][5]
These application notes provide a comprehensive guide to designing and executing key in vitro and in vivo experiments to evaluate the efficacy and mechanism of action of this compound-based cancer therapies.
Signaling Pathways
To visualize the mechanisms of action of Decitabine and Gemcitabine, the following signaling pathway diagrams are provided.
References
Troubleshooting & Optimization
troubleshooting low yield in Deoxycytidine incorporation assays
Welcome to the technical support center for Deoxycytidine (dC) incorporation assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and answer frequently asked questions related to these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for labeling?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM to 50 µM). The goal is to find the lowest concentration that provides a robust signal with minimal background and cytotoxicity.[1]
Q2: How long should I incubate my cells with this compound?
The incubation time depends on the length of the S-phase of your cell type and the desired labeling intensity. For continuous labeling, an incubation period covering one full S-phase is common. For pulse-labeling experiments, shorter incubation times, such as 30 minutes to 2 hours, are typically used.[1][2]
Q3: My experimental results are inconsistent across replicates. What could be the cause?
Inconsistent results can stem from variability in cell health, seeding density, or drug preparation.[3] To minimize this, ensure you are using cells from the same passage number and that they are in the logarithmic growth phase.[3] Standardize cell seeding by using a cell counter to ensure a consistent number of cells in each well or flask.[3] It is also crucial to prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.[3]
Q4: I am observing high levels of cytotoxicity in my control cells. What should I do?
High cytotoxicity may indicate that the concentration of this compound is too high, leading to off-target effects.[3] It is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line.[3] This will help identify a concentration that provides the desired effect with minimal cytotoxicity.[3] You can also try reducing the exposure time to minimize cumulative toxicity.[3]
Q5: I am not observing the expected on-target effect. What are the possible reasons?
An insufficient intracellular concentration of the active form of this compound (dCTP) could be the cause. This can happen if the cell line has low expression of this compound kinase (dCK), the enzyme responsible for the initial phosphorylation of this compound.[3][4] You can verify the expression of dCK in your cell line. If it is low, consider using a different cell line or a method to increase dCK activity.[3]
Troubleshooting Guide for Low this compound Incorporation
Low signal or yield in a this compound incorporation assay can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree to systematically troubleshoot low yield in this compound incorporation assays.
Potential Causes and Solutions in Detail
| Potential Cause | Recommended Solution(s) |
| Cell-Related Issues | |
| Poor cell health or low proliferation rate | Use cells at a low passage number and ensure they are in the logarithmic growth phase. Confirm the absence of contamination (e.g., mycoplasma). Culture cells in optimal conditions (media, temperature, CO2).[3] |
| Cell density is too high or too low | Optimize cell seeding density. High confluency can lead to contact inhibition and reduced proliferation, while low density can result in poor cell health. |
| Cell line has low this compound kinase (dCK) expression | dCK is essential for the initial phosphorylation of this compound.[4] Verify dCK expression levels in your cell line. Consider using a different cell line with higher dCK expression if necessary.[3] |
| Reagent and Protocol-Related Issues | |
| Suboptimal this compound concentration | Perform a dose-response curve to determine the optimal concentration for your cell line that maximizes incorporation without inducing significant cytotoxicity.[1][3] |
| Inappropriate incubation time | Optimize the labeling duration. For pulse-chase experiments, a shorter duration may be required. For continuous labeling, ensure the incubation time is sufficient for cells to progress through the S-phase.[1] |
| Degradation of this compound stock solution | Prepare fresh this compound solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Inefficient cell permeabilization | If using an antibody-based detection method, ensure the permeabilization step is sufficient to allow antibody access to the nucleus. Titrate the concentration of the permeabilization agent (e.g., Triton X-100).[1][5] |
| Detection and Data Analysis Issues | |
| Inefficient DNA denaturation | For antibody-based detection, complete denaturation of DNA is crucial to expose the incorporated this compound. Optimize the HCl concentration and incubation time for this step. |
| Issues with primary or secondary antibodies | Titrate the antibody concentrations to find the optimal dilution. Ensure the secondary antibody is compatible with the primary antibody and the detection instrument. Run appropriate controls (e.g., no primary antibody) to check for non-specific binding. |
| Incorrect instrument settings | Optimize settings on the detection instrument (e.g., fluorescence microscope, flow cytometer), such as laser power, exposure time, and gain, to enhance signal detection.[1] |
Experimental Protocols
General Protocol for this compound Incorporation Assay
This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for each cell type and experimental setup.
-
Cell Seeding: Plate cells on a suitable substrate (e.g., coverslips, microplates) and culture until they reach the desired confluency.
-
This compound Labeling:
-
Prepare a stock solution of this compound in sterile DMSO or PBS.
-
Add this compound to the cell culture medium at the predetermined optimal concentration.
-
Incubate the cells for the desired duration in a cell culture incubator.[1]
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[1]
-
Wash the cells twice with PBS.
-
-
DNA Denaturation (for antibody-based detection):
-
Incubate cells in 2M HCl for 30 minutes at room temperature to denature the DNA.
-
Wash the cells three times with PBS to neutralize the acid.
-
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.
-
Incubate with a primary antibody against the incorporated nucleoside analog (if applicable) diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with wash buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with wash buffer.
-
-
Visualization and Analysis:
-
Mount the coverslips or image the plate on a fluorescence microscope using the appropriate filter sets.[1]
-
Quantify the signal intensity or the percentage of labeled cells using appropriate software.
-
Signaling Pathways and Workflows
This compound Salvage Pathway
This compound must be phosphorylated to be incorporated into DNA. This process is initiated by the enzyme this compound kinase (dCK), which is a rate-limiting step in the deoxyribonucleoside salvage pathway.[4][6]
Caption: The metabolic pathway for this compound incorporation into DNA.
References
- 1. benchchem.com [benchchem.com]
- 2. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Requirement for this compound kinase in T and B lymphocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. This compound kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deoxycytidine Quantification via HPLC
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the quantification of deoxycytidine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the HPLC analysis of this compound.
Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
A1: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting.[1] Try diluting your sample and reinjecting.
-
Secondary Interactions: Residual silanol (B1196071) groups on the stationary phase can interact with the analyte, causing peak tailing.[2] Using a mobile phase with a low pH (around 2-4) can help to suppress these interactions. Additionally, consider using an end-capped column.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.[1][3] Try flushing the column with a strong solvent or, if the problem persists, replace the column.
Q2: My this compound peak is not retaining on the column (eluting too early). What should I do?
A2: Insufficient retention is a common issue that can be addressed by modifying the mobile phase or stationary phase:
-
Increase Mobile Phase Polarity: this compound is a polar molecule. In reversed-phase HPLC, a highly aqueous mobile phase is often required for retention. You can try decreasing the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) in your mobile phase. Some methods even utilize 100% aqueous mobile phases.[4]
-
Adjust Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound and its interaction with the stationary phase. Experimenting with different pH values (e.g., using a phosphate (B84403) buffer) can help optimize retention.[5]
-
Select a More Retentive Column: If modifying the mobile phase is not effective, consider using a different column. A C18 column is commonly used for nucleoside analysis.[5][6][7] For highly polar compounds, a column with a polar endcapping or a phenyl-hexyl stationary phase might provide better retention.[8][9]
Q3: I am seeing significant baseline noise or drift in my chromatogram. How can I resolve this?
A3: Baseline instability can interfere with accurate quantification. Here are some common causes and solutions:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can cause bubbles to form in the detector, leading to baseline noise.[10] Ensure your mobile phase is thoroughly degassed using an in-line degasser, sonication, or helium sparging.[10]
-
Contamination: Impurities in the mobile phase solvents or buffers can cause a noisy or drifting baseline.[10][11] Use high-purity solvents and freshly prepared buffers.
-
Incomplete Mixing: If you are running a gradient, improper mixing of the mobile phase components can cause baseline drift. Ensure your pump's mixer is functioning correctly.
-
-
Detector Instability: The detector lamp may be nearing the end of its life or the detector cell could be contaminated.[10][11] Check the lamp's intensity and clean the detector cell if necessary.
-
Temperature Fluctuations: Changes in the ambient temperature can affect the refractive index of the mobile phase, leading to baseline drift, especially with UV detectors.[10] Using a column oven can help maintain a stable temperature.
Q4: The retention time of my this compound peak is shifting between injections. What is the cause?
A4: Retention time instability can compromise the reliability of your results. Potential causes include:
-
Inadequate Column Equilibration: The column needs to be properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[3] Increase the equilibration time to ensure a stable baseline and consistent retention.
-
Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time.[3] Prepare your mobile phase carefully and consistently.
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, shifting retention times.[12]
-
Column Temperature Variations: As with baseline drift, temperature fluctuations can affect retention times.[3] A column oven is recommended for stable and reproducible results.
Experimental Protocols & Data
Below are examples of experimental protocols and data for the quantification of this compound using HPLC.
Example Protocol 1: Reversed-Phase HPLC for this compound and other Deoxynucleosides
This method is suitable for the separation and quantification of this compound from other deoxynucleosides in DNA digests.[5]
-
Column: Luna C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: Deionized water
-
B: 50 mM Phosphate buffer (pH 4.0)
-
C: Methanol
-
-
Gradient: A gradient program is used to achieve separation.
-
Flow Rate: 1.0 mL/min
-
Temperature: 40 °C
-
Detection: UV at 254 nm
-
Run Time: 10 minutes
Example Protocol 2: HPLC for a this compound Analog (T-dCyd)
This protocol was developed for the assay of an anticancer nucleoside analog, 4'-thio-2'-deoxycytidine (T-dCyd).[8][9]
-
Column: Luna® Phenyl-Hexyl (150 mm × 4.6 mm i.d., 3 µm)
-
Mobile Phase:
-
A: Ammonium phosphate buffer (pH 3.85)
-
B: Methanol
-
-
Gradient: A gradient from 2% to 80% Methanol is used.
-
Flow Rate: Not specified
-
Temperature: Not specified
-
Detection: UV at 282 nm
-
Run Time: 40 minutes
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated HPLC methods for this compound and its analogs.
Table 1: Method Validation Parameters for T-dCyd Quantification [8][9]
| Parameter | Result |
| Linearity Range | 0.25–0.75 mg/mL |
| Correlation Coefficient (r) | ≥ 0.9998 |
| Accuracy (Recovery) | 98.1–102.0% |
| Precision (RSD) | ≤ 1.5% |
| Limit of Detection (LOD) | 0.1 µg/mL |
Table 2: Comparison of HPLC Columns for Nucleoside Separation [5]
| Column | Dimensions | Particle Size | Temperature | Flow Rate | Run Time |
| Luna C18 | 150 x 4.6 mm | 5 µm | 40 °C | 1.0 mL/min | 10 min |
| Agilent C18 | 50 x 3 mm | 1.8 µm | 25 °C | 0.6 mL/min | 4.5 min |
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from a biological sample.
Caption: General workflow for HPLC-based this compound quantification.
Troubleshooting Logic for Poor Peak Shape
This diagram outlines a logical approach to troubleshooting common peak shape issues in HPLC.
Caption: Troubleshooting guide for addressing poor peak shape in HPLC.
References
- 1. maxisci.com [maxisci.com]
- 2. agilent.com [agilent.com]
- 3. uhplcs.com [uhplcs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
common issues with Deoxycytidine stability in aqueous solutions.
Welcome to the Technical Support Center for Deoxycytidine. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound is known to be susceptible to degradation in aqueous solutions.[1] The rate of this degradation is significantly influenced by factors such as pH and temperature.[1] Decomposition is accelerated in both acidic and alkaline conditions compared to neutral pH.[1] For this reason, freshly prepared solutions are highly recommended for experiments.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound in aqueous solutions involve hydrolytic reactions. These can include:
-
Hydrolysis of the N-glycosidic bond: This cleavage separates the cytosine base from the deoxyribose sugar.
-
Deamination: The amino group on the cytosine ring is hydrolyzed, converting this compound into deoxyuridine. Protonation of the cytosine ring at acidic pH can accelerate this process significantly.[2]
-
Pyrimidine (B1678525) Ring Opening: The pyrimidine ring of the cytosine base can undergo hydrolytic cleavage. This is a known degradation pathway for similar nucleoside analogs, such as 5-aza-2'-deoxycytidine.[3][4]
Q3: What are the ideal storage conditions for this compound solutions?
To minimize degradation, stock solutions of this compound should be prepared and stored with care:
-
Solvent: For long-term storage, anhydrous organic solvents like DMSO are preferable.[1] If an aqueous buffer is necessary, it should be sterile and at a neutral pH.
-
Temperature: Stock solutions should be stored at -20°C or -80°C.[1] For short-term storage of aqueous solutions, -20°C is preferable to 4°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to store this compound solutions in single-use aliquots.
Troubleshooting Guide
Issue 1: Unexpected peaks appear in my HPLC/LC-MS analysis of a this compound solution.
-
Possible Cause: The appearance of new peaks is often indicative of degradation products.
-
Troubleshooting Steps:
-
Verify Solvent Conditions: Ensure your aqueous buffer is freshly prepared and at a neutral pH. Both acidic and alkaline conditions can hasten degradation.[1]
-
Lower Temperature During Preparation: If your experimental protocol allows, prepare the solution at a lower temperature (e.g., on ice) to minimize degradation during handling.
-
Analyze a Fresh Sample: Prepare a fresh solution of this compound and analyze it immediately to use as a reference.
-
Time-Course Experiment: Analyze your solution at several time points after preparation to monitor the growth of impurity peaks, which can confirm that degradation is occurring over time.
-
Issue 2: The concentration of my this compound solution is decreasing over time, even when stored at 4°C.
-
Possible Cause: A decrease in the concentration of the parent compound is a strong indicator of degradation. Even at refrigerated temperatures, significant degradation can occur in aqueous solutions.
-
Troubleshooting Steps:
-
Review Storage Temperature: For short-term storage of aqueous solutions, -20°C is recommended over 4°C. For long-term storage, -80°C is the preferred temperature.
-
Aliquot Stock Solutions: If you are using a stock solution multiple times, prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
-
Consider Solvent: If your experiment permits, consider preparing stock solutions in an anhydrous solvent like DMSO, and then diluting into your aqueous buffer immediately before use.
-
Quantitative Stability Data
Table 1: Apparent Half-Life of 5-aza-2'-deoxycytidine in Aqueous Buffer (pH 7.4) at 37°C [4]
| Analytical Method | Apparent Half-Life (hours) |
| GC/MS | 12.9 ± 0.9 |
| UV Spectrophotometry | 10.2 ± 1.2 |
| HPLC | 9.15 ± 0.72 |
Note: This data is for the analog 5-aza-2'-deoxycytidine and should be used as an estimate for the stability of this compound.
Visualizations
Caption: Potential hydrolytic degradation pathways of this compound.
Caption: A workflow for troubleshooting this compound solution instability.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in water or a suitable buffer (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add HCl to a final concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: To a third aliquot, add H₂O₂ to a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C in the dark.
-
Photolytic Degradation: Expose an aliquot to light according to ICH Q1B guidelines.
-
Control Sample: Keep one aliquot of the stock solution at -20°C, protected from light.
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
For the acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of this compound remaining at each time point under each condition.
-
Identify and, if possible, quantify the major degradation products.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of Deoxycytidine stock solutions
This technical support center provides guidance on the proper handling and storage of deoxycytidine (dC) stock solutions to prevent degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in stock solutions?
A1: this compound is susceptible to degradation in aqueous solutions, with the rate of degradation influenced by several factors.[1][2] The primary causes include:
-
pH: Both acidic and alkaline conditions can accelerate the hydrolysis of this compound.[1][2][3] Neutral pH is generally recommended for aqueous solutions.
-
Temperature: Higher temperatures significantly increase the rate of chemical degradation.[3]
-
Light Exposure: Exposure to UV or ambient light can lead to photodegradation.[3]
-
Enzymatic Activity: If present, cytidine (B196190) deaminases can convert this compound to deoxyuridine.[4][5]
-
Oxidation: The presence of dissolved oxygen can cause oxidative damage to the molecule.[3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: For optimal stability, especially for long-term storage, it is recommended to use anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][2] If an aqueous buffer is necessary for your experiment, it should be sterile and at a neutral pH.[1][2] For aqueous solutions, it is best to prepare them fresh before use.[6]
Q3: How should I store my this compound stock solutions?
A3: Proper storage is crucial for maintaining the integrity of your this compound stock solutions. For long-term storage, -80°C is recommended, while -20°C is suitable for short-term storage.[1][2][7] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly advisable to aliquot the stock solution into single-use volumes.[1][3] Vials should be sealed tightly and protected from light.[3][7]
Q4: How can I detect degradation in my this compound stock solution?
A4: The presence of degradation products can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8] Unexpected peaks in the chromatogram are often indicative of degradation.[1][2] A decrease in the concentration of the parent this compound compound over time is also a strong indicator of degradation.[1]
Troubleshooting Guide
If you suspect degradation of your this compound stock solution, follow this troubleshooting guide.
Problem: Inconsistent experimental results or unexpected peaks in analytical runs (e.g., HPLC, LC-MS).
// Nodes start [label="Start: Suspected Degradation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_storage [label="Review Storage Conditions:\n- Temperature (-20°C or -80°C)?\n- Light protected?\n- Aliquoted?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="Examine Solvent:\n- Anhydrous (DMSO, Ethanol)?\n- Aqueous buffer pH neutral?\n- Freshly prepared?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_handling [label="Assess Handling Procedures:\n- Minimized time at room temp?\n- Avoided multiple freeze-thaws?", fillcolor="#F1F3F4", fontcolor="#202124"]; improper_storage [label="Improper Storage Identified", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; improper_solvent [label="Improper Solvent Identified", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; improper_handling [label="Improper Handling Identified", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prepare_new [label="Prepare Fresh Stock Solution\nusing Recommended Protocols", fillcolor="#34A853", fontcolor="#FFFFFF"]; perform_qc [label="Perform QC Analysis (e.g., HPLC)\non new stock solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_good [label="Issue Resolved:\nProceed with Experiments", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Issue Persists:\nConsider Forced Degradation Study\nto identify specific stress factors", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_storage; check_storage -> improper_storage [label="No"]; check_storage -> check_solvent [label="Yes"]; improper_storage -> prepare_new [label="Action"];
check_solvent -> improper_solvent [label="No"]; check_solvent -> check_handling [label="Yes"]; improper_solvent -> prepare_new [label="Action"];
check_handling -> improper_handling [label="No"]; check_handling -> perform_qc [label="Yes"]; improper_handling -> prepare_new [label="Action"];
prepare_new -> perform_qc; perform_qc -> end_good [label="QC Pass"]; perform_qc -> end_bad [label="QC Fail"]; }
Caption: Troubleshooting workflow for this compound degradation.Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Recommendations |
| Anhydrous DMSO or Ethanol | -20°C | Up to 1 month[2][6][7] | Protect from light.[6][7] |
| -80°C | Up to 6 months[2][6][7] | Seal tightly to prevent moisture absorption.[2] | |
| Sterile Aqueous Buffer (Neutral pH) | On Ice | A few hours | Prepare fresh for each use. |
| -20°C | Short-term (days) | Aliquot to avoid freeze-thaw cycles.[1] | |
| -80°C | Longer-term (weeks) | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solutions by HPLC
This protocol outlines a method to assess the stability of a this compound stock solution under specific storage conditions.
Objective: To quantify the concentration of this compound over time and detect the formation of degradation products.
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 25 cm x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., isocratic 20 mM ammonium (B1175870) acetate, pH 6.8)[8]
-
Deoxyuridine (as an internal standard, optional but recommended)
-
Milli-Q water or equivalent
-
0.22 µm syringe filters
Procedure:
-
Initial Sample Preparation (Time Point 0):
-
Thaw an aliquot of your this compound stock solution.
-
Prepare a working solution by diluting the stock to a suitable concentration for HPLC analysis (e.g., within the linear range of your calibration curve).
-
If using an internal standard, add a known concentration of deoxyuridine.
-
Filter the working solution through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Incubation and Subsequent Time Points:
-
Store the remaining aliquots of the this compound stock solution under the desired test conditions (e.g., 4°C, -20°C, room temperature).
-
At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), thaw a new aliquot and repeat steps 1 and 2. Ensure the time from thawing to injection is minimized and consistent across all samples.[8]
-
-
Data Analysis:
-
Calculate the ratio of the this compound peak area to the internal standard peak area for each time point.
-
Normalize the ratios to the time point 0 value to determine the percentage of remaining this compound.
-
Monitor the appearance and growth of any new peaks in the chromatograms, which may represent degradation products.
-
Visualizations
// Nodes dC [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolytic Reactions\n(Acid/Base Catalyzed)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; oxidation [label="Oxidation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; photodegradation [label="Photodegradation\n(UV/Light Exposure)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; enzymatic [label="Enzymatic Deamination\n(e.g., Cytidine Deaminase)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; products [label="Degradation Products\n(e.g., Deoxyuridine, Ring-Opened Forms)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges dC -> hydrolysis [color="#5F6368"]; dC -> oxidation [color="#5F6368"]; dC -> photodegradation [color="#5F6368"]; dC -> enzymatic [color="#5F6368"];
hydrolysis -> products [color="#5F6368"]; oxidation -> products [color="#5F6368"]; photodegradation -> products [color="#5F6368"]; enzymatic -> products [color="#5F6368"]; }
Caption: Major pathways of this compound degradation.References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound deaminase - Wikipedia [en.wikipedia.org]
- 5. Deamination of this compound nucleotides by the obligate intracytoplasmic bacterium Rickettsia prowazekii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Deoxycytidine Labeling Efficiency in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and reliability of deoxycytidine labeling in primary cells.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound labeling experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Signal
-
Question: I am not detecting any signal, or the signal is very weak in my primary cells after labeling with a this compound analog. What could be the problem?
-
Answer: Low or no signal is a common issue that can stem from several factors, ranging from suboptimal labeling conditions to problems with the detection process. Here’s a systematic approach to troubleshooting this problem:
-
Possible Cause 1: Insufficient Incorporation of the this compound Analog.
-
Solution:
-
Optimize Analog Concentration: Primary cells can have different sensitivities and uptake efficiencies. It is crucial to perform a dose-response experiment to determine the optimal concentration of the this compound analog (e.g., EdC). A good starting point is to test a range from 1 µM to 50 µM.[1]
-
Increase Incubation Time: The duration of the S-phase can vary significantly among different primary cell types. Increase the incubation time to ensure that a sufficient number of cells incorporate the analog.[1] For slowly proliferating primary cells, incubation times of up to 24 hours may be necessary.[2]
-
Confirm Cell Proliferation: Ensure that the primary cells are actively proliferating at the time of labeling. Factors like high cell density or nutrient depletion can lead to cell cycle arrest.[3]
-
-
-
Possible Cause 2: Inefficient Detection (Click Reaction or Immunohistochemistry).
-
Solution:
-
Check Reagent Quality: Ensure that all components of the detection cocktail, especially the fluorescent azide (B81097) and the copper catalyst for click chemistry, are fresh and have been stored correctly.[1] The reducing agent (e.g., sodium ascorbate) is prone to oxidation and should be prepared fresh immediately before use.[1]
-
Optimize Detection Reagent Concentrations: Titrate the concentrations of the fluorescent azide, copper (II) sulfate, and the reducing agent to find the optimal balance for a strong signal with minimal background.[1]
-
Verify pH of Reaction Buffer: The click reaction is most efficient at a neutral to slightly basic pH.[1] Ensure your reaction buffer is within the optimal range.
-
For BrdU-based detection: Ensure that the DNA denaturation step (e.g., with HCl) is sufficient to allow the antibody to access the incorporated BrdU.[2][4]
-
-
-
Possible Cause 3: Issues with Imaging or Flow Cytometry Settings.
-
Solution:
-
Check Instrument Settings: Verify that the laser lines and emission filters on your microscope or flow cytometer are appropriate for the fluorophore you are using.[5]
-
Use Positive Controls: Include a positive control cell line known to proliferate robustly to confirm that the experimental setup and reagents are working correctly.[6]
-
-
-
Issue 2: High Background
-
Question: I am observing high background fluorescence, which is obscuring my specific signal. How can I reduce it?
-
Answer: High background can be caused by non-specific binding of the detection reagents or autofluorescence of the cells.
-
Possible Cause 1: Excessive Concentration of this compound Analog or Detection Reagents.
-
Solution:
-
Titrate Analog Concentration: Use the lowest concentration of the this compound analog that provides a detectable signal to avoid non-specific incorporation.[1]
-
Optimize Fluorescent Azide Concentration: High concentrations of the fluorescent azide can lead to non-specific binding. Titrate to the lowest effective concentration.
-
-
-
Possible Cause 2: Non-specific Binding of Detection Reagents.
-
Solution:
-
Increase Wash Steps: After the click reaction or antibody incubation, increase the number and duration of wash steps with a buffer containing a mild detergent (e.g., PBS with 0.1% Tween-20).[7]
-
Use a Blocking Solution: Before the click reaction or antibody incubation, use a blocking solution, such as 3% BSA in PBS, to reduce non-specific binding.[1][8]
-
-
-
Possible Cause 3: Incomplete Removal of Reagents.
-
Solution: Ensure thorough washing after fixation, permeabilization, and the detection reaction to remove all unbound reagents.[3]
-
-
Issue 3: Cell Toxicity or Altered Cell Cycle
-
Question: My primary cells show signs of toxicity (e.g., detachment, apoptosis) or altered cell cycle progression after labeling. What should I do?
-
Answer: Some this compound analogs can be toxic to cells, especially with prolonged exposure or at high concentrations.
-
Possible Cause 1: Cytotoxicity of the this compound Analog.
-
Solution:
-
Perform a Cytotoxicity Assay: Determine the optimal, non-toxic concentration of the analog for your specific primary cells by performing a dose-response curve and assessing cell viability (e.g., using a live/dead stain).
-
Reduce Incubation Time: Use the shortest possible incubation time that still allows for adequate signal detection.[1]
-
Consider a Less Toxic Analog: 4'-Ethynyl-2'-deoxycytidine (EdC) has been reported to be less cytotoxic than the more commonly used thymidine (B127349) analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), especially in long-term experiments.[9][10]
-
-
-
Possible Cause 2: Toxicity of Detection Reagents.
-
Solution: The copper catalyst used in the click reaction can be toxic to cells.[11] Ensure that the copper is thoroughly washed out after the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: Which this compound analog should I use for my experiments?
A1: The choice of analog depends on your specific experimental needs. 5-Ethynyl-2'-deoxycytidine (EdC) is a good choice for proliferation assays and offers the advantage of detection via click chemistry, which does not require harsh DNA denaturation.[9][10] This preserves cellular morphology and epitopes for co-staining.[1][12] For applications requiring antibody-based detection, analogs like 5-Bromo-2'-deoxycytidine can be used, but this requires a DNA denaturation step.
Q2: What is the difference between labeling with a this compound analog versus a thymidine analog like EdU or BrdU?
A2: this compound and thymidine analogs are incorporated into newly synthesized DNA during the S-phase of the cell cycle. A key difference is that in many cell types, EdC can be converted to EdU by the enzyme cytidine (B196190) deaminase before being incorporated into DNA.[9] The efficiency of this conversion can vary between cell types and may influence labeling intensity.
Q3: Can I perform immunofluorescence staining for other proteins in combination with this compound analog detection?
A3: Yes, one of the major advantages of using EdC with click chemistry detection is its compatibility with immunofluorescence.[1] The mild reaction conditions preserve cellular epitopes, allowing for subsequent antibody staining.[1][12] It is generally recommended to perform the click reaction before proceeding with immunofluorescence staining.[1]
Q4: My click reaction is not working. What are the common reasons for failure?
A4: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or click reaction is generally robust, but can fail due to:
-
Oxidation of the Copper(I) Catalyst: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) form. Always use a fresh solution of the reducing agent (e.g., sodium ascorbate) in sufficient excess.[1]
-
Impure Reagents: The purity of the azide, alkyne (the this compound analog), copper source, and reducing agent is critical.[1]
-
Incorrect pH: The reaction is most efficient at a neutral to slightly basic pH.[1]
-
Presence of Inhibitors: Thiols and other reducing agents can interfere with the reaction.[1]
Data Presentation
Table 1: Comparison of Common Nucleoside Analogs for Proliferation Assays
| Feature | 5-Ethynyl-2'-deoxycytidine (EdC) | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |
| Detection Method | Copper-catalyzed click chemistry | Copper-catalyzed click chemistry | Antibody-based (Immunohistochemistry) |
| DNA Denaturation Required | No | No | Yes (e.g., HCl, heat)[2][11] |
| Protocol Time | Short (fast click reaction)[13][14] | Short (fast click reaction)[13][14] | Long (requires antibody incubations) |
| Compatibility with IF | Excellent, mild conditions preserve epitopes[1][12] | Excellent, mild conditions preserve epitopes[11] | Limited due to harsh DNA denaturation[11] |
| Potential Cytotoxicity | Lower than EdU in some long-term studies[9][10] | Copper catalyst can be cytotoxic[11] | Can induce DNA damage and affect cell cycle[11] |
Table 2: Recommended Starting Concentrations for Click Reaction Components
| Component | Stock Concentration | Final Concentration | Notes |
| Fluorescent Azide | 1-10 mM in DMSO | 1-10 µM | Optimize for the best signal-to-noise ratio. |
| Copper (II) Sulfate | 100 mM in H₂O | 0.1-1 mM | Use a high-purity salt. |
| Sodium Ascorbate | 100 mM in H₂O | 1-10 mM | Prepare fresh immediately before use.[1] |
Experimental Protocols
Protocol 1: Immunofluorescence Detection of EdC-Labeled Primary Cells
-
Cell Seeding: Plate primary cells on sterile coverslips in a multi-well plate and culture until they are in the logarithmic growth phase.
-
EdC Labeling:
-
Cell Fixation and Permeabilization:
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions or using the concentrations in Table 2.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[3]
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Imaging:
-
Stain the cell nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium and image on a fluorescence microscope.
-
Protocol 2: DNA Fiber Assay
-
Pulse Labeling:
-
Incubate actively growing primary cells with the first this compound analog (e.g., 50 µM CldU) for a defined period (e.g., 20 minutes).
-
Wash the cells with pre-warmed media.
-
Incubate the cells with the second this compound analog (e.g., 100 µM IdU) for a defined period (e.g., 20 minutes).
-
-
Cell Lysis and DNA Spreading:
-
Harvest the cells and resuspend them in PBS.
-
Place a small drop of the cell suspension on a microscope slide.
-
Add a drop of lysis buffer and incubate for a few minutes to release the DNA.
-
Tilt the slide to allow the DNA to spread down the slide.
-
Air dry the slide.
-
-
DNA Fixation and Denaturation:
-
Fix the DNA fibers with a 3:1 methanol:acetic acid solution.
-
Denature the DNA with 2.5 M HCl for 30 minutes.
-
Neutralize with 0.1 M sodium borate (B1201080) buffer.
-
-
Immunostaining:
-
Block with 5% BSA in PBS.
-
Incubate with primary antibodies against the two different analogs (e.g., anti-CldU and anti-IdU).
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies.
-
Wash and mount.
-
-
Imaging and Analysis:
-
Image the DNA fibers using a fluorescence microscope.
-
Measure the length of the labeled tracks to determine replication fork speed and other replication dynamics.
-
Visualizations
Caption: A generalized workflow for this compound labeling experiments.
Caption: A troubleshooting flowchart for low signal intensity.
Caption: Metabolic activation pathway of 4'-Ethynyl-2'-deoxycytidine (EdC).
References
- 1. benchchem.com [benchchem.com]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. pepstatina.com [pepstatina.com]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 13. Click-iT EdU Assays—A Superior BrdU Alternative | Thermo Fisher Scientific - US [thermofisher.com]
- 14. E-Click EdU Cell Proliferation Assay Kits - Elabscience [elabscience.com]
- 15. vectorlabs.com [vectorlabs.com]
Technical Support Center: Overcoming Background Noise in Fluorescent Deoxycytidine Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with background noise in fluorescent deoxycytidine imaging.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in my fluorescent this compound images?
High background noise can originate from several sources, broadly categorized as sample-related and system-related issues.[1]
-
Autofluorescence: Biological samples often contain endogenous molecules like collagen, elastin, NADH, and lipofuscin that fluoresce naturally, contributing to background signal.[2][3] Aldehyde-based fixatives, such as formalin and glutaraldehyde (B144438), are also known to induce autofluorescence.[2][4]
-
Non-specific Binding: The fluorescently labeled antibody or the this compound analog itself can bind to cellular components other than the target, leading to generalized, off-target staining.[5][6] This can be due to inappropriate antibody concentrations or insufficient blocking.[5][7]
-
Excess Probe/Antibody: Using too high a concentration of the fluorescent probe or antibody can result in a surplus that doesn't wash away completely, elevating the overall background fluorescence.[8][9]
-
Spectral Bleed-through: In multi-color experiments, the emission spectrum of one fluorophore can overlap with the detection channel of another, causing a false signal in the second channel.[10][11]
-
Instrument Noise: The microscope's detector and electronics can introduce noise, such as read noise and dark noise, which is more apparent at low signal levels.[12][13]
Q2: How can I determine the source of the high background in my experiment?
A systematic approach using controls is the most effective way to pinpoint the source of high background noise.[9]
-
Unstained Control: Prepare a sample that undergoes all experimental steps (fixation, permeabilization, etc.) but without the addition of the fluorescent this compound analog or any antibodies.[2] Imaging this sample with the same settings will reveal the level of autofluorescence.[9]
-
Secondary Antibody Only Control: In immunofluorescence experiments, a sample incubated only with the secondary antibody can identify non-specific binding of the secondary antibody.[14]
-
Isotype Control: Using an antibody of the same isotype and concentration as the primary antibody but with no specificity for the target antigen helps to assess non-specific binding of the primary antibody.[14]
Q3: What is a good signal-to-noise ratio (SNR) for fluorescent imaging?
The ideal signal-to-noise ratio (SNR) can vary depending on the application and microscope type. A higher SNR indicates a clearer signal relative to the background.[15] As the number of collected photons increases, the signal increases linearly, while the noise increases by the square root of the signal, leading to a better SNR.[16]
| Image Quality | Typical SNR for Confocal Microscopy |
| Low Signal/Quality | 5-10 |
| Average Quality | 15-20 |
| High Quality | > 30 |
Table adapted from Scientific Volume Imaging.[15]
Troubleshooting Guide
This guide provides detailed solutions to specific problems you may encounter during fluorescent this compound imaging experiments.
Problem 1: High Autofluorescence
Symptoms: Your unstained control sample shows significant fluorescence, often in specific structures or with a broad emission spectrum.[2]
| Cause | Solution |
| Endogenous Fluorophores (e.g., Lipofuscin, Collagen) | * Photobleaching: Before staining, intentionally expose the sample to the excitation light source to reduce the fluorescence of endogenous molecules.[17][18] This can be done using LED arrays or the microscope's light source.[17] * Chemical Quenching: Treat samples with quenching agents like Sudan Black B or Eriochrome Black T to reduce lipofuscin-related autofluorescence.[3] * Spectral Separation: Choose a fluorescent this compound analog that emits in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at these longer wavelengths.[3][4] |
| Fixation-Induced Autofluorescence | * Change Fixative: Aldehyde fixatives like glutaraldehyde and formaldehyde (B43269) can increase autofluorescence.[2][4] Consider using an organic solvent like ice-cold methanol (B129727) or ethanol (B145695) as an alternative.[2] * Reduce Fixation Time: Minimize the duration of fixation to the shortest time necessary for adequate preservation of cellular structures.[3] * Sodium Borohydride Treatment: This chemical can sometimes reduce aldehyde-induced autofluorescence, though results can be variable.[3] |
Problem 2: Non-Specific Staining and High Background
Symptoms: The entire cell or tissue appears fluorescent, not just the nucleus where this compound incorporation is expected. Your "no primary antibody" control may also show high background.
| Cause | Solution |
| Inadequate Blocking | * Optimize Blocking Agent: The blocking step is crucial to prevent non-specific antibody binding.[19] Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised.[20] * Increase Blocking Time: Extend the incubation time with the blocking buffer to ensure all non-specific sites are covered.[5][21] |
| Antibody Concentration Too High | * Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.[22][23] A typical starting point for purified primary antibodies is 1-10 µg/mL.[24] |
| Insufficient Washing | * Increase Wash Steps: Thorough washing after antibody incubation is essential to remove unbound antibodies.[25] Increase the number and duration of washes, and consider adding a mild detergent like Tween-20 to the wash buffer.[26] |
| Cross-Reactivity of Secondary Antibody | * Use Pre-adsorbed Antibodies: Select secondary antibodies that have been cross-adsorbed against immunoglobulins from other species to minimize cross-reactivity in multiplexing experiments.[27] |
Problem 3: Spectral Bleed-through in Multi-Color Imaging
Symptoms: You observe a signal in one channel that perfectly mirrors the pattern of a fluorophore in another channel. This is common when using fluorophores with broad or overlapping emission spectra.[11]
| Cause | Solution |
| Overlapping Emission Spectra | * Sequential Scanning: On a confocal microscope, acquire images for each channel sequentially rather than simultaneously.[11] This ensures that only one laser is active at a time, preventing bleed-through.[11] * Judicious Fluorophore Selection: Choose fluorophores with well-separated emission peaks and narrow emission spectra to minimize overlap.[11] * Optimize Filter Sets: Use narrow-bandpass emission filters to specifically collect the light from your target fluorophore and exclude light from others.[11] * Linear Unmixing: If your imaging software supports it, use linear unmixing algorithms to computationally separate the signals from different fluorophores based on their reference spectra. |
Experimental Protocols & Workflows
Protocol: Titration of Primary Antibody for Optimal Signal-to-Noise Ratio
This protocol is essential for determining the ideal antibody concentration that maximizes specific signal while minimizing background noise.[22]
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and culture to the desired confluency.
-
This compound Labeling: Incubate cells with the fluorescent this compound analog (e.g., EdU or BrdU) according to your experimental design.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a protocol appropriate for your target antigen and antibody.
-
Blocking: Incubate the cells in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for at least 1 hour at room temperature to reduce non-specific antibody binding.[20]
-
Primary Antibody Dilution Series: Prepare a series of dilutions for your primary antibody in blocking buffer. Common starting dilutions for an unknown antibody range from 1:50 to 1:1000.[22]
-
Incubation: Incubate separate coverslips with each primary antibody dilution, typically overnight at 4°C.[22] Include a "no primary antibody" control.
-
Washing: Wash the cells extensively with PBS containing a mild detergent (e.g., 0.1% Tween-20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate all coverslips with a fluorescently labeled secondary antibody (at its predetermined optimal concentration) for 1-2 hours at room temperature, protected from light.[22]
-
Final Washes and Mounting: Perform final washes and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using consistent settings for all conditions. Quantify the mean fluorescence intensity of the specific signal and the background. The optimal dilution will yield the highest signal-to-noise ratio.[23]
Logical Workflow for Troubleshooting Background Noise
This diagram outlines a systematic approach to diagnosing and resolving high background noise issues.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. labcompare.com [labcompare.com]
- 5. ibidi.com [ibidi.com]
- 6. biotium.com [biotium.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 11. benchchem.com [benchchem.com]
- 12. Noise · Analyzing fluorescence microscopy images with ImageJ [petebankhead.gitbooks.io]
- 13. bitesizebio.com [bitesizebio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 16. researchgate.net [researchgate.net]
- 17. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 20. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 21. Duolink® PLA故障排除指南 [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
- 23. blog.cellsignal.com [blog.cellsignal.com]
- 24. stjohnslabs.com [stjohnslabs.com]
- 25. hycultbiotech.com [hycultbiotech.com]
- 26. m.youtube.com [m.youtube.com]
- 27. biotium.com [biotium.com]
Technical Support Center: Deoxycytidine Kinase (dCK) Activity Assays
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Deoxycytidine kinase (dCK) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound kinase (dCK)?
This compound kinase (dCK) is a key enzyme in the nucleoside salvage pathway. Its primary role is to phosphorylate deoxyribonucleosides, specifically this compound (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG), converting them into their monophosphate forms.[1] This activity is crucial for DNA synthesis and repair. Furthermore, dCK is vital for the activation of numerous anticancer and antiviral nucleoside analog prodrugs, such as gemcitabine (B846) and cytarabine.[1][2][3]
Q2: What are the common methods for measuring dCK activity?
Common methods include radiometric assays, which measure the incorporation of a radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) into a nucleoside substrate, and spectrophotometric assays. Spectrophotometric methods are often coupled-enzyme assays where the production of ADP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[4][5] Luminescence-based assays that measure ATP depletion are also used.[6][7]
Q3: Why is optimizing ATP concentration important in dCK inhibitor screening?
For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[8] If the ATP concentration used is significantly different from physiological levels or from the conditions under which reference data was obtained, it can lead to a misleading assessment of the inhibitor's potency.[8] It is crucial to either use an ATP concentration close to the Michaelis constant (Km) or to report the ATP concentration used when publishing IC50 values.
Troubleshooting Guide
This section addresses specific issues that may arise during dCK activity assays.
Issue 1: Low or No Detectable dCK Activity
Q: My assay shows very low or no dCK activity, even in my positive control. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors related to enzyme stability, reagent integrity, or assay conditions.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Verify Enzyme Storage and Handling: dCK is sensitive to degradation. Ensure it was stored at the correct temperature (typically -80°C) and avoid repeated freeze-thaw cycles.[9] Aliquot the enzyme upon arrival. |
| Confirm Enzyme Activity: Test a fresh aliquot of the enzyme or use a new batch if available. If possible, run a reference compound known to be a good substrate to confirm activity. | |
| Sub-optimal Assay Buffer | Check pH and Buffer Composition: The optimal pH for dCK is typically around 7.5.[10] Ensure your buffer components (e.g., Tris-HCl, MgCl₂) are at the correct concentration and the pH is verified.[1] |
| Include Essential Cofactors: Mg²⁺ is an essential cofactor for dCK activity, as the true substrate is MgATP.[10] Ensure it is present at an optimal concentration (e.g., 5-10 mM). | |
| Reagent Degradation | Use Fresh ATP: ATP solutions can hydrolyze over time. Prepare fresh ATP stocks from powder and adjust the pH to ~7.5 if necessary. Store aliquots at -20°C or -80°C. |
| Check Substrate Integrity: Ensure the deoxyribonucleoside substrate has not degraded. Use a fresh stock solution. | |
| Incorrect Incubation | Verify Temperature and Time: Ensure the incubation is performed at the optimal temperature (e.g., 37°C) and for the recommended duration.[1][11] Deviations can significantly impact results.[11] |
| Presence of Inhibitors | Check for Contaminants: Ensure buffers and water are free from contaminants that could inhibit enzyme activity. Sodium azide, for example, can inhibit peroxidases used in some coupled assays.[12] |
Issue 2: High Background Signal
Q: The signal in my "no-enzyme" or "no-substrate" control wells is excessively high. How can I reduce this background?
A: High background noise can mask the true signal from dCK activity. Identifying the source of the non-enzymatic signal is key.[13]
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Filter-Sterilize Buffers: If microbial contamination is suspected, filter-sterilize buffers to remove any contaminating enzymes or particles.[13] |
| Use High-Purity Substrates: Low-purity substrates or ATP may contain contaminants that contribute to the background signal.[13] | |
| Non-Specific Binding (Radiometric Assays) | Increase Wash Steps: In filter-binding assays, unincorporated [γ-³²P]ATP can stick to the filter membrane. Increase the number and duration of wash steps to remove it.[13][14] |
| Use an Effective Blocking Buffer: If using plates, ensure the blocking buffer is effective to prevent non-specific binding of reagents to the well surface.[14] | |
| Interference with Detection (Coupled Assays) | Check for Compound Interference: If screening inhibitors, the compounds themselves may interfere with the coupled enzymes (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase) or the detection signal (e.g., absorbance, fluorescence). Run controls with the compound but without dCK. |
| Ensure Substrate Solution is Clear: In colorimetric or spectrophotometric assays, ensure the substrate solution is clear and colorless before addition.[14] | |
| Light Exposure | Protect Light-Sensitive Reagents: Some detection reagents, like TMB substrate, are light-sensitive.[12] Incubate plates in the dark to prevent degradation and high background.[14][15] |
Issue 3: Poor Reproducibility and High Variability
Q: I am observing significant variability between my replicate wells and between experiments. How can I improve the consistency of my dCK assay?
A: Poor reproducibility can invalidate results. Standardization of technique and reagents is critical.[16]
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate Pipettes: Ensure all pipettes are properly calibrated.[12] |
| Use Master Mixes: Prepare master mixes for buffers, enzymes, and substrates to minimize well-to-well variation from pipetting small volumes.[9] | |
| Reverse Pipetting: For viscous solutions like enzyme stocks, use the reverse pipetting technique to ensure accurate dispensing. | |
| Inconsistent Incubation | Ensure Uniform Temperature: Use a water bath or a calibrated incubator to ensure consistent temperature across the plate. Avoid "edge effects" by adding buffer to the outer wells of the plate. |
| Standardize Timing: Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously for all wells.[11] | |
| Reagent Inconsistency | Use Same Reagent Lots: For a given set of experiments, use the same lot number for all critical reagents (enzyme, substrates, buffers) to avoid lot-to-lot variability.[16] |
| Proper Reagent Handling: Thaw all components completely and mix gently but thoroughly before use.[9] Avoid creating bubbles in the wells.[9] | |
| Cell-Based Assay Variability | Control Cell Passage Number: Use cells within a consistent and narrow passage number range, as enzyme expression levels can change over time in culture.[17] |
| Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase when harvesting for lysate preparation or performing whole-cell assays. |
Experimental Protocols
Generalized Coupled Spectrophotometric dCK Activity Assay
This protocol measures dCK activity by coupling the production of ADP to the oxidation of NADH, monitored as a decrease in absorbance at 340 nm.[5]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Coupled Enzyme Mix: In Assay Buffer, prepare a mix containing 1 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH, 5 U/mL pyruvate kinase (PK), and 10 U/mL lactate dehydrogenase (LDH).
-
ATP Solution: 100 mM ATP in water, pH adjusted to 7.5.
-
Substrate Solution: 10 mM this compound (dC) in water.
-
dCK Enzyme: Dilute purified dCK to the desired concentration (e.g., 1-10 µg/mL) in Assay Buffer.
2. Assay Procedure (96-well plate format):
-
To each well, add 150 µL of the Coupled Enzyme Mix.
-
Add 10 µL of the dCK enzyme solution (or buffer for "no-enzyme" control).
-
Add 10 µL of the substrate solution (or water for "no-substrate" control).
-
Add 10 µL of test inhibitor dissolved in DMSO, or DMSO alone for controls.
-
Equilibrate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of a 10 mM ATP solution (for a final concentration of 1 mM).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 60 seconds for 30-60 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
For inhibitor studies, plot the % inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Quantitative Data Summary
The following tables provide typical kinetic parameters for human dCK and IC50 values for known inhibitors. These values can vary depending on assay conditions (e.g., pH, ATP concentration).
Table 1: Michaelis-Menten Constants (Km) for Human dCK
| Substrate | Km (µM) | Notes |
| This compound (dC) | 0.4 - 1.0 | High affinity, primary physiological substrate.[10] |
| Deoxyadenosine (dA) | 120 - 450 | Lower affinity compared to dC. |
| Deoxyguanosine (dG) | 150 - 500 | Lower affinity compared to dC. |
| MgATP | 30 - 100 | The phosphate donor.[10] |
| Gemcitabine | 2 - 5 | Anticancer prodrug with high affinity. |
| Cytarabine (Ara-C) | 5 - 15 | Anticancer prodrug. |
Data compiled from various literature sources. Values are approximate and condition-dependent.
Table 2: IC50 Values for Common dCK Inhibitors
| Inhibitor | IC50 Value | Cell Line / Assay Type |
| (R)-DI-82 | ~15 nM | Biochemical Assay |
| DI-87 | 10.2 nM | CEM T-ALL Cells (³H-dC uptake assay)[18] |
| Masitinib | ~1 µM | Biochemical Assay |
| dCTP | 0.7 µM (Ki) | End-product inhibitor, competitive with ATP.[10] |
IC50 values are highly dependent on assay conditions, particularly the concentration of the competitive substrate (ATP or the deoxynucleoside).[8]
Visual Guides
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the role of dCK and common experimental/troubleshooting workflows.
Caption: Role of dCK in the nucleoside salvage pathway and feedback inhibition.
References
- 1. Structural and kinetic characterization of human this compound kinase variants able to phosphorylate 5-substituted this compound and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]
- 4. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Human this compound kinase: kinetic mechanism and end product regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay failures are common in the clinical lab, here are 5 of my favorites. [omic.ly]
- 12. novateinbio.com [novateinbio.com]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. protocolsandsolutions.com [protocolsandsolutions.com]
- 17. benchchem.com [benchchem.com]
- 18. Development and preclinical pharmacology of a novel dCK inhibitor, DI-87 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deoxycytidine Labeling Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with deoxycytidine and its analogs for DNA labeling experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound labeling experiments, offering potential causes and solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescent Signal | Low Proliferation Rate: The cell population may not be actively dividing. | - Ensure cells are in the logarithmic growth phase during labeling.[1] - Include a positive control with a known high proliferation rate.[1] |
| Insufficient Labeling Time: The incubation period may be too short for detectable incorporation. | - Increase the incubation time with the this compound analog.[2] - For rapidly dividing cells, shorter incubation times may be sufficient, while slowly proliferating cells may require longer periods. | |
| Suboptimal Reagent Concentration: The concentration of the this compound analog may be too low. | - Perform a dose-response experiment to determine the optimal concentration for your cell line (a common starting point is 10 µM).[2][3] | |
| Inefficient "Click" Reaction (for EdC/EdU): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction may be compromised. | - Use a fresh solution of the reducing agent (e.g., sodium ascorbate).[2] - Ensure the purity of all "click" chemistry reagents.[2] - Maintain a neutral to slightly basic pH for the reaction.[2] | |
| High Background Fluorescence | Excess Fluorescent Azide (B81097): Unbound fluorescent azide can lead to non-specific signals. | - Perform thorough washing steps after the "click" reaction to remove unbound reagents.[1] |
| Cellular Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence. | - Include an unstained control to determine the baseline autofluorescence. - Consider using a fluorophore with a longer wavelength (e.g., in the red or far-red spectrum).[1] | |
| Precipitated Reagents: Precipitates in the "click" reaction cocktail can cause non-specific background. | - Centrifuge the "click" reaction cocktail before application to pellet any precipitates.[1] | |
| Cell Toxicity or Altered Morphology | High Concentration of Labeling Reagent: Excessive concentrations of nucleoside analogs can be cytotoxic.[4] | - Perform a dose-response curve to identify the highest non-toxic concentration.[1][5] - 4'-Ethynyl-2'-deoxycytidine (EdC) has been reported to have lower cytotoxicity than 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) in long-term experiments.[6] |
| Prolonged Exposure: Long incubation times can lead to cumulative toxicity. | - Reduce the incubation time to the minimum required for a robust signal.[1][5] For many applications, a short pulse is sufficient.[1] | |
| Toxicity of "Click" Reagents: The copper catalyst used in the "click" reaction can be toxic to cells. | - Ensure thorough washing after the "click" reaction.[1] - For live-cell imaging, consider using copper-free "click" chemistry methods.[1] | |
| Inconsistent Results Across Replicates | Variability in Cell Culture: Differences in cell health, passage number, or seeding density can introduce variability. | - Use cells from the same passage number and ensure they are in the logarithmic growth phase.[5] - Standardize cell seeding by using a cell counter.[5] |
| Degradation of Labeling Reagent: Improper storage or handling can lead to reagent degradation. | - Prepare fresh dilutions of the this compound analog for each experiment from a validated stock solution.[5] |
Frequently Asked Questions (FAQs)
Q1: How long should I incubate my cells with a this compound analog?
The optimal incubation time is dependent on the cell type's proliferation rate and the specific experimental goals. For continuous labeling, an incubation period equivalent to the duration of one S-phase is a common starting point. For pulse-labeling experiments, shorter incubation times, ranging from 30 minutes to 2 hours, are typically used.[2] For some cell lines, a 24-48 hour incubation is common for studying DNA incorporation.[3] It is highly recommended to perform a time-course experiment (e.g., 1, 3, 6, 12, and 24 hours) to determine the optimal incubation time for your specific experimental conditions.[7]
Q2: What is the recommended concentration for this compound analogs?
The optimal concentration is cell-type dependent and should be determined empirically. A starting concentration of 10 µM is often recommended.[3] A dose-response experiment testing a range of concentrations (e.g., 1 µM to 50 µM) is the best approach to find the lowest concentration that provides a strong signal with minimal background and cytotoxicity.[2]
Q3: Can I perform immunofluorescence staining in conjunction with EdC labeling?
Yes, a key advantage of the "click" chemistry used for EdC detection is its compatibility with immunofluorescence.[2] The mild reaction conditions do not require the harsh DNA denaturation steps associated with BrdU detection, which helps to preserve cellular epitopes for antibody labeling.[2] It is generally recommended to perform the EdC "click" reaction before proceeding with immunofluorescence staining.[2]
Q4: Why are some cell lines more sensitive to this compound analog-induced cytotoxicity?
Cell line sensitivity can be influenced by several factors, including:
-
Expression levels of this compound kinase (dCK): this compound analogs must be phosphorylated to become active, and dCK is a key enzyme in this process. Cells with lower dCK expression may be more resistant.[5]
-
Mitochondrial respiratory capacity: Cells that are highly dependent on oxidative phosphorylation can be more susceptible to the mitochondrial toxicity of some analogs.[5]
-
DNA repair capacity: Differences in the efficiency of DNA repair mechanisms can influence the cellular response to the incorporation of these analogs.[5]
Q5: My "click" reaction is not working. What are some common reasons for failure?
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction, but it can be sensitive to certain conditions.[2] Common reasons for failure include:
-
Oxidation of the Copper(I) Catalyst: The active catalyst, Cu(I), can be oxidized to the inactive Cu(II) state. Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used in sufficient excess.[2]
-
Impure Reagents: The purity of the azide, alkyne (EdC), copper source, and reducing agent is critical.[2]
-
Incorrect pH: The reaction is most efficient at a neutral to slightly basic pH.[2]
-
Presence of Inhibitors: Thiols and other reducing agents can interfere with the reaction.[2]
Experimental Protocols & Data
General Protocol for this compound Analog Labeling in Cell Culture
This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for each cell type and experimental setup.
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in logarithmic growth during the labeling phase.[1]
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of the this compound analog (e.g., 10 µM).[3]
-
Labeling: Remove the existing medium and replace it with the labeling medium. Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) under standard cell culture conditions.[1][4]
-
Cell Harvesting and Fixation:
-
Permeabilization:
-
Detection (e.g., "Click" Reaction for EdC):
-
Prepare the "click" reaction cocktail immediately before use. A typical cocktail includes a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate (B8700270) in PBS.[2]
-
Incubate the cells with the "click" reaction cocktail for 30 minutes at room temperature, protected from light.[2]
-
Wash the cells three times with PBS.[2]
-
-
DNA Staining and Imaging:
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.[2]
-
Image the cells using fluorescence microscopy.
-
Quantitative Data Summary
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Analogs
| This compound Analog | Starting Concentration Range | Typical Incubation Time (Pulse Labeling) | Typical Incubation Time (Continuous Labeling) | Reference(s) |
| EdC | 1 - 50 µM | 30 minutes - 2 hours | Up to 24-48 hours | [2][3] |
| BrdU | Varies by cell type | 1 - 24 hours | Varies by cell type | |
| 2'-Deoxycytidine-d13 | 1 - 100 µM | Not applicable (metabolic tracer) | 24 hours | [4] |
Visualizations
Signaling and Experimental Workflows
Caption: Metabolic pathway for the incorporation of this compound analogs into DNA.
Caption: Experimental workflow for 4'-Ethynyl-2'-deoxycytidine (EdC) labeling and detection.
Caption: A logical approach to troubleshooting weak signals in this compound labeling experiments.
References
dealing with matrix effects in mass spectrometry analysis of Deoxycytidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Deoxycytidine (dC).
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS analysis of this compound.
Problem: Poor reproducibility, accuracy, or sensitivity in this compound quantification.
Initial Assessment:
-
Symptom Checklist:
-
Inconsistent peak areas for quality control (QC) samples across a batch.
-
Poor precision and accuracy in calibration standards and QCs.[1]
-
Significant variability between different biological samples.
-
Low signal-to-noise ratio for this compound, especially at lower concentrations.
-
Non-linear calibration curves.
-
-
Visual Inspection of Chromatograms:
-
Look for co-eluting peaks with the this compound analyte.
-
Observe for ion suppression or enhancement by comparing the analyte response in a neat solution versus a post-extraction spiked matrix sample. A significant difference suggests the presence of matrix effects.[2]
-
Systematic Troubleshooting Workflow:
Caption: A stepwise workflow for diagnosing and resolving matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.
Q2: Which biological matrices are most prone to matrix effects for this compound analysis?
Complex biological matrices are the most common sources of matrix effects. For this compound analysis, these include:
-
Plasma and Serum: Rich in proteins, lipids, and salts that can interfere with ionization.
-
Urine: Contains a high concentration of salts and other endogenous metabolites.
-
Tissue Homogenates: These are complex mixtures of various cellular components.
-
DNA Hydrolysates: The buffers and enzymes used for DNA digestion can contribute to matrix effects.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
The most common method is the post-extraction spike experiment.[2] This involves comparing the peak area of this compound in a solution prepared in a clean solvent (neat solution) to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration.
Matrix Factor (MF) is calculated as: MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Q4: What is the best internal standard to use for this compound analysis to compensate for matrix effects?
The gold standard is a stable isotope-labeled (SIL) internal standard of this compound, such as 2'-Deoxycytidine-d3 or [¹⁵N₃]-2'-Deoxycytidine.[3][4] A SIL internal standard is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effects. This allows for accurate correction of any signal suppression or enhancement.
Q5: How do different sample preparation techniques compare in reducing matrix effects for this compound?
The choice of sample preparation is critical for minimizing matrix effects. Here's a general comparison:
-
Protein Precipitation (PPT): A simple and fast method, but it is less effective at removing interfering components like phospholipids, often resulting in significant matrix effects.[5][6]
-
Liquid-Liquid Extraction (LLE): Offers better sample cleanup than PPT by partitioning this compound into a solvent immiscible with the sample matrix, thereby removing many interfering substances.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining and eluting this compound, leading to a significant reduction in matrix effects.[7]
Data Presentation
The following tables summarize expected performance data for different sample preparation techniques in the analysis of this compound from human plasma.
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Parameter | Protein Precipitation (PPT) with Acetonitrile (B52724) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 95% | > 90% |
| Matrix Effect (%) | 60 - 85% (Ion Suppression) | 90 - 105% |
| Precision (%RSD) | < 15% | < 10% |
| Throughput | High | Medium |
| Cost per Sample | Low | High |
Note: These are typical values and may vary depending on the specific protocol and matrix.
Table 2: Impact of Internal Standard on Mitigating Matrix Effects
| Internal Standard Type | Apparent this compound Concentration (with significant matrix suppression) |
| None (External Standard) | Inaccurate and underestimated |
| Structural Analog | Improved but still potentially biased |
| Stable Isotope-Labeled (SIL) | Accurate and precise |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To quantify the matrix effect (ME) and recovery (RE) of this compound in a biological matrix.
Materials:
-
This compound standard solution
-
Blank biological matrix (e.g., plasma)
-
Stable isotope-labeled this compound internal standard (SIL-IS)
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and SIL-IS into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix. Spike this compound and SIL-IS into the final extract.
-
Set C (Pre-Extraction Spike): Spike this compound and SIL-IS into the blank matrix before extraction.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate ME and RE:
-
Matrix Effect (ME %): (Peak Area Ratio of Set B / Peak Area Ratio of Set A) * 100
-
Recovery (RE %): (Peak Area Ratio of Set C / Peak Area Ratio of Set B) * 100
-
Protocol 2: Sample Preparation of this compound from Plasma using Protein Precipitation
Objective: A rapid method for preparing plasma samples for this compound analysis.
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the SIL-IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 3: Sample Preparation of this compound from Plasma using Solid-Phase Extraction
Objective: To obtain a cleaner extract of this compound from plasma to minimize matrix effects.
Procedure:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the plasma sample (pre-treated with SIL-IS) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elution: Elute the this compound and SIL-IS with an appropriate elution solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A decision-making guide for addressing matrix effects.
Caption: Comparison of PPT and SPE sample preparation workflows.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Novel Deoxycytidine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of novel deoxycytidine analogs.
Frequently Asked Questions (FAQs)
Q1: My novel this compound analog shows poor solubility in aqueous buffers. What are the initial steps I should take?
A1: When encountering poor solubility, a systematic approach is recommended. Start with simple physical modifications before moving to more complex chemical or formulation strategies.
Initial Troubleshooting Steps:
-
pH Adjustment : For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.[1] Determine the pKa of your analog to guide pH adjustments towards a range where the molecule is ionized, which generally increases aqueous solubility.[1][2]
-
Gentle Heating : Warming the solution in a water bath (e.g., to 37°C) can aid dissolution.[1] However, be cautious to avoid temperatures that could cause degradation.
-
Sonication : Using a bath sonicator can help break up solid aggregates and enhance the rate of dissolution.[1]
-
Co-solvent System : If the above methods are insufficient, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous medium.[1] Be mindful of the final solvent concentration, as high levels can be toxic in cellular assays.
Q2: I observe precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common issue when the drug is significantly less soluble in the aqueous medium than in the organic stock solvent.
Troubleshooting Precipitation:
-
Lower the Stock Concentration : Prepare a less concentrated stock solution in the organic solvent. This reduces the final solvent concentration upon dilution.[1]
-
Use a Co-solvent System : A mixture of solvents can sometimes improve solubility better than a single solvent.[1] A stock solution in a DMSO and polyethylene (B3416737) glycol (PEG) mixture might be effective.[1]
-
Perform Serial Dilutions : Instead of a single large dilution, perform a stepwise dilution. For example, dilute the DMSO stock into a 50:50 mixture of medium and DMSO first, then further dilute this intermediate solution into the final aqueous medium.
-
Incorporate Surfactants : Low concentrations of non-ionic surfactants like Polysorbate 20 or 80 can help maintain the compound's solubility in the aqueous phase.[3][4]
Q3: What are the main strategies to fundamentally improve the solubility of my this compound analog?
A3: Broadly, strategies can be divided into chemical modifications and formulation-based approaches.[5] The choice depends on the drug's properties, the intended application (e.g., oral vs. parenteral), and the stage of development.[5]
-
Chemical Modifications : These involve altering the molecule itself.
-
Salt Formation : For ionizable analogs (acidic or basic), forming a salt is a highly effective method to increase both solubility and dissolution rate.[6][7][8] Common counterions for basic compounds include hydrochloride and mesylate.[9]
-
Prodrug Approach : A prodrug is an inactive derivative that is converted to the active parent drug in vivo.[10][11] This strategy can overcome solubility issues by masking the functional groups that contribute to poor solubility until after administration.[12][13] Lipid conjugation is one such strategy to improve uptake and alter pharmacokinetic properties.[14]
-
Structural Modification : Systematically adding solubilizing substituents to a solvent-exposed part of the molecule can significantly increase solubility.[15] Groups containing alkyleneoxy linkages with hydroxy or amino termini are often effective.[15]
-
-
Formulation & Delivery Strategies : These involve adding excipients or using specific preparation methods.
-
Solid Dispersions : Dispersing the drug in a hydrophilic carrier matrix in an amorphous (non-crystalline) state can significantly enhance solubility.[3][6] This can be achieved through methods like spray drying or hot-melt extrusion.[3][16]
-
Complexation : Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the drug molecule, thereby increasing its aqueous solubility.[17][18]
-
Particle Size Reduction : Decreasing the particle size increases the surface area, which can improve the dissolution rate.[3][19] Techniques include micronization and the creation of nanosuspensions.[3][18]
-
Lipid-Based Formulations : For highly lipophilic analogs, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be used.[6][20] The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with aqueous fluids.[7][14]
-
Troubleshooting Guide & Data
The following table summarizes various solubility enhancement techniques and provides examples of their potential effectiveness.
| Technique | Mechanism of Action | Typical Fold-Increase in Solubility | Advantages | Considerations |
| Salt Formation | Converts the drug into an ionized form with higher affinity for water.[8] | 10 to >1,000-fold[7][9] | Well-established, often highly effective for ionizable drugs, can improve dissolution rate.[6][7] | Not applicable for neutral compounds; risk of conversion back to the less soluble free form; can affect stability and hygroscopicity.[6][13] |
| Prodrug Approach | Covalently modifies the drug to a more soluble form, which is cleaved in vivo to release the active drug.[11] | Up to 600-fold reported for some compounds.[11] | Can simultaneously improve solubility, permeability, and stability.[12][13] | Requires careful design to ensure efficient in-vivo conversion; adds synthetic complexity.[21] |
| Co-solvency | Addition of a water-miscible organic solvent in which the drug is more soluble.[22] | Can be several thousand-fold depending on the system.[19] | Simple to implement for preclinical formulations.[1] | Potential for precipitation upon dilution; toxicity of the co-solvent must be considered for in vivo use.[1][4] |
| Cyclodextrin Complexation | A host molecule (cyclodextrin) encapsulates the poorly soluble guest molecule.[18] | 5 to 50-fold or more.[23] | Can increase solubility and stability; masks bitter taste.[23] | High concentrations of cyclodextrins may be needed, which can have toxicity concerns (e.g., renal toxicity).[4][20] |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier, often in an amorphous state, overcoming crystal lattice energy.[7] | 10 to >100-fold | Can significantly increase both solubility and dissolution rate.[3][20] | Amorphous forms are thermodynamically unstable and can recrystallize over time, reducing solubility benefits.[7] |
| Particle Size Reduction | Increases the surface-area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[7][22] | Does not increase equilibrium solubility, but enhances dissolution rate. | A widely used and effective method for improving dissolution.[18] | Not effective for drugs with very low intrinsic solubility; can lead to particle aggregation.[18] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is a harmonized approach for determining the thermodynamic equilibrium solubility of an active pharmaceutical ingredient (API), essential for biopharmaceutical classification.[24][25]
Objective : To determine the equilibrium solubility of a this compound analog in various aqueous buffers.
Materials :
-
This compound analog powder
-
Calibrated analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker set to 37 ± 1 °C[24][26]
-
pH meter
-
Buffer solutions (e.g., pH 1.2, 4.5, and 6.8)[26]
-
Centrifuge and/or syringe filters (0.22 µm)
-
Validated analytical method (e.g., HPLC-UV) to quantify the analog's concentration
Procedure :
-
Preparation : Add an excess amount of the solid compound to a vial. This is critical to ensure a saturated solution is achieved.[25] Visually confirm undissolved solid is present at the end of the experiment.
-
Solvent Addition : Add a known volume of the desired buffer to the vial.
-
Equilibration : Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[25] Preliminary tests can be run to determine the exact time required.[24]
-
Phase Separation : After incubation, separate the undissolved solid from the solution. This can be done by allowing the solid to settle and then carefully collecting the supernatant, or more commonly, by centrifugation or filtration through a syringe filter.[25][26]
-
Dilution & Analysis : Immediately after separation, dilute an aliquot of the clear supernatant with a suitable solvent to prevent precipitation at room temperature.[26]
-
Quantification : Determine the concentration of the dissolved analog in the diluted sample using a validated analytical method.[25]
-
Calculation : Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor. The experiment should be performed in at least triplicate for each pH condition.[26]
Protocol 2: Preparation of a Stock Solution for In Vitro Assays
Objective : To prepare a concentrated stock solution of a poorly soluble analog and troubleshoot its use in aqueous cell culture media.
Procedure :
-
Solvent Selection : Start with a high-purity, anhydrous solvent like DMSO or DMF.[1]
-
Stock Preparation :
-
Carefully weigh the desired amount of the analog in a sterile microcentrifuge tube.
-
Add the calculated volume of the chosen solvent (e.g., DMSO) to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.[1]
-
If not fully dissolved, use gentle warming (37°C water bath) or sonication for 5-10 minutes.[1]
-
-
Storage : Store the stock solution at -20°C or -80°C, protected from light.[27] For many nucleoside analogs, storage at -80°C for up to 6 months is acceptable, but stability should be verified.[27]
-
Dilution into Aqueous Media :
-
Direct Dilution (for less problematic compounds) : Add the required volume of the stock solution directly to the experimental medium and mix gently but thoroughly.
-
Serial Dilution (to prevent precipitation) :
-
Prepare an intermediate dilution of the stock solution in a solvent mixture (e.g., 50% DMSO / 50% medium).
-
Add the appropriate volume of the intermediate dilution to your final experimental medium.[1] This gradual change in solvent polarity can help keep the compound in solution.
-
-
Visualized Workflows and Pathways
// Connections start -> ph_adjust [color="#5F6368"]; ph_adjust -> thermo [color="#5F6368"]; thermo -> check1 [color="#5F6368"]; check1 -> end_simple [label="Yes", color="#34A853", fontcolor="#34A853"]; check1 -> cosolvent [label="No", color="#EA4335", fontcolor="#EA4335"]; cosolvent -> check2 [color="#5F6368"]; check2 -> end_simple [label="No", color="#34A853", fontcolor="#34A853"]; check2 -> decision [label="Yes", color="#EA4335", fontcolor="#EA4335"]; decision -> formulation [color="#5F6368"]; decision -> chem_mod [color="#5F6368"]; formulation -> end_advanced [color="#5F6368"]; chem_mod -> end_advanced [color="#5F6368"]; } endsnippet Caption: Logical workflow for troubleshooting poor solubility of novel compounds.
// Edges prodrug -> membrane [label="Crosses Membrane", color="#5F6368", fontcolor="#5F6368"]; membrane -> prodrug_inside [color="#5F6368"]; prodrug_inside -> active_drug [label="Enzymatic Cleavage\n(e.g., Esterases)", color="#5F6368", fontcolor="#5F6368"]; active_drug -> dCMP [label="dCK\n(Phosphorylation)", color="#5F6368", fontcolor="#5F6368"]; dCMP -> dCDP [label="CMK", color="#5F6368", fontcolor="#5F6368"]; dCDP -> dCTP [label="NDPK", color="#5F6368", fontcolor="#5F6368"]; dCTP -> dna [color="#5F6368"]; } endsnippet Caption: General activation pathway of a nucleoside analog prodrug.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. pharmtech.com [pharmtech.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. johronline.com [johronline.com]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 17. contractpharma.com [contractpharma.com]
- 18. ijmsdr.org [ijmsdr.org]
- 19. wjbphs.com [wjbphs.com]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. Improving Solubility via Structural Modification [ouci.dntb.gov.ua]
- 22. longdom.org [longdom.org]
- 23. Enhancement of the aqueous solubility and masking the bitter taste of famotidine using drug/SBE-beta-CyD/povidone K30 complexation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 25. researchgate.net [researchgate.net]
- 26. who.int [who.int]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Enzymatic Hydrolysis of DNA for Deoxycytidine Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the enzymatic hydrolysis of DNA for the accurate quantification of deoxycytidine. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your experimental success.
Troubleshooting Guides
This section addresses common issues encountered during the enzymatic hydrolysis of DNA and subsequent analysis.
Problem 1: Incomplete DNA Digestion
Symptom: Analysis (e.g., by LC-MS) shows low recovery of this compound or the presence of oligonucleotides.
| Possible Cause | Recommended Solution |
| Inactive Enzyme(s) | Verify the expiration date and ensure enzymes have been stored at -20°C. Avoid multiple freeze-thaw cycles.[1] Test enzyme activity with a control DNA sample. |
| Suboptimal Reaction Conditions | Ensure the correct buffer composition, pH, and temperature are used for each enzyme. For sequential digests, adjust conditions for each step.[1] |
| Presence of Inhibitors in DNA Sample | Purify the DNA sample to remove contaminants like phenol, chloroform, ethanol (B145695), EDTA, or excessive salts.[1] Spin-column purification or ethanol precipitation can be effective. |
| Incorrect Enzyme Concentration | Use an adequate amount of enzyme. A general guideline is 5-10 units of enzyme per µg of DNA.[2] |
| Insufficient Incubation Time | Increase the incubation time to ensure complete digestion. For a one-step method, a 6-hour incubation at 37°C is often sufficient.[3][4][5] |
| High Glycerol (B35011) Concentration | The final glycerol concentration in the reaction mixture should not exceed 5%, as it can inhibit some enzymes.[1] |
| Improper Reaction Setup | Always add the enzyme(s) to the reaction mixture last.[1] |
Problem 2: Variability in this compound Quantification
Symptom: Inconsistent or non-reproducible this compound measurements between replicate samples or experiments.
| Possible Cause | Recommended Solution |
| Inaccurate DNA Quantification | Accurately quantify the initial DNA sample using a reliable method such as UV spectrophotometry. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate addition of reagents and samples. |
| Matrix Effects in LC-MS Analysis | Utilize a stable isotope-labeled internal standard, such as [¹⁵N₃]-2'-Deoxycytidine, to normalize for variations in sample preparation and instrument response.[3] |
| Inconsistent Sample Purity | Ensure all DNA samples undergo the same purification process to minimize variability in inhibitor content. |
Problem 3: Issues with LC-MS/MS Analysis
Symptom: Poor peak shape, low signal intensity, or inaccurate mass detection for this compound.
| Possible Cause | Recommended Solution |
| Suboptimal Chromatographic Separation | Optimize the LC gradient, mobile phase composition, and column type to achieve good separation of this compound from other nucleosides and contaminants. A C18 reversed-phase column is commonly used.[4] |
| Ion Suppression or Enhancement | Dilute the sample or improve sample cleanup to reduce matrix effects. The use of an internal standard is crucial to correct for these effects.[3] |
| Incorrect Mass Spectrometer Settings | Optimize MS parameters, including ionization mode (positive electrospray ionization is common), collision energy, and MRM transitions for this compound and the internal standard.[4] |
| Contamination of the LC-MS System | Flush the system with appropriate cleaning solutions to remove any contaminants that may be interfering with the analysis. |
Frequently Asked Questions (FAQs)
Q1: Which protocol is better: the two-step (Nuclease P1 and Alkaline Phosphatase) or the one-step (enzyme cocktail) method?
A1: The one-step method using an enzyme cocktail (e.g., Benzonase, phosphodiesterase I, and alkaline phosphatase) is generally simpler, faster, and more suitable for high-throughput applications.[5] The traditional two-step method with Nuclease P1 and alkaline phosphatase is also effective but requires pH and temperature adjustments between enzymatic steps.[5]
Q2: How can I be sure my DNA is completely digested?
A2: To confirm complete digestion, you can analyze an aliquot of the hydrolyzed sample by agarose (B213101) gel electrophoresis. Undigested or partially digested DNA will appear as a smear or high molecular weight bands, while completely digested DNA will not show any visible bands. Additionally, stable this compound measurements with increasing incubation times (e.g., 6, 8, and 18 hours) can indicate complete hydrolysis.[5]
Q3: What is the importance of an internal standard in quantifying this compound by LC-MS/MS?
A3: A stable isotope-labeled internal standard (e.g., [¹⁵N₃]-2'-Deoxycytidine) is critical for accurate quantification. It is chemically identical to this compound but has a different mass, allowing it to be distinguished by the mass spectrometer. The internal standard is added to the sample at a known concentration and co-elutes with the analyte, correcting for variability in sample preparation, chromatographic retention, and ionization efficiency, which leads to more precise and accurate results.[3][4]
Q4: Can I store my digested DNA samples before analysis?
A4: Yes, digested DNA samples can typically be stored at -20°C for an extended period before LC-MS/MS analysis.
Q5: What are the expected MRM transitions for this compound?
A5: For this compound, a common MRM transition in positive ion mode is the parent ion m/z to the fragment ion corresponding to the deoxyribose sugar loss. Specific transitions should be optimized for your instrument.
Experimental Protocols
Protocol 1: One-Step Enzymatic DNA Hydrolysis
This protocol is adapted from simplified, high-throughput methods.[5]
Materials:
-
Purified DNA sample
-
Nuclease-free water
-
Enzyme Digestion Mix (see table below for preparation)
-
Stable isotope-labeled internal standard (e.g., [¹⁵N₃]-2'-Deoxycytidine)
-
Heating block or water bath
Enzyme Digestion Mix Preparation:
| Component | Amount for 100 reactions (50 µL each) | Final Concentration in Reaction |
| Benzonase | 250 Units | 2.5 Units/reaction |
| Phosphodiesterase I | 300 mUnits | 3 mUnits/reaction |
| Alkaline Phosphatase | 200 Units | 2 Units/reaction |
| 10X Reaction Buffer (200 mM Tris-HCl pH 7.9, 1 M NaCl, 200 mM MgCl₂) | 500 µL | 1X |
| Nuclease-free water | to 5 mL | - |
Procedure:
-
Quantify the purified DNA sample using UV spectrophotometry.
-
In a microcentrifuge tube, add 1 µg of DNA.
-
Add a known amount of the internal standard.
-
Add 50 µL of the prepared Enzyme Digestion Mix.
-
Stop the reaction by heating at 95°C for 10 minutes.[3]
-
Centrifuge the sample to pellet any denatured proteins.
-
The supernatant is ready for LC-MS/MS analysis.
Protocol 2: Two-Step Enzymatic DNA Hydrolysis (Nuclease P1 and Alkaline Phosphatase)
This protocol is based on the traditional method requiring sequential digestion steps.[6][7]
Materials:
-
Purified DNA sample (15 µg in 100 µL nuclease-free water)[6][7]
-
Nuclease P1 (5 U/mL working solution)
-
Alkaline Phosphatase (10 U/mL working solution)
-
40 mM Sodium Acetate (B1210297) buffer (pH 5.0-5.4) with 0.4 mM ZnCl₂
-
1 M Tris-HCl (pH 7.5)
-
Heating block or water bath
Procedure:
-
Denature 15 µg of DNA in 100 µL of nuclease-free water by heating at 95-100°C for 10 minutes, then cool immediately on ice.[6][7]
-
Add 50 µL of 40 mM sodium acetate buffer (pH 5.0-5.4) containing 0.4 mM ZnCl₂.[6][7]
-
Add 50 µL of the 5 U/mL Nuclease P1 working solution. Mix gently and incubate at 37°C for 30 minutes.[6][7]
-
Adjust the pH by adding 20 µL of 1 M Tris-HCl (pH 7.5).[6][7]
-
Add 15 µL of the 10 U/mL alkaline phosphatase working solution. Mix gently and incubate at 37°C for 30 minutes.[6][7]
-
Inactivate the enzymes by heating at 95°C for 10 minutes.[6][7]
-
The sample is ready for further processing or direct analysis.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for DNA Hydrolysis Protocols
| Parameter | One-Step Protocol | Two-Step Protocol |
| DNA Input | ~1 µg | ~15 µg[6][7] |
| Nuclease P1 | Not Applicable | 5 U/mL (working concentration)[6][7] |
| Benzonase | 2.5 Units/reaction | Not Applicable |
| Phosphodiesterase I | 3 mUnits/reaction | Not Applicable |
| Alkaline Phosphatase | 2 Units/reaction | 10 U/mL (working concentration)[6][7] |
| Incubation Time | 6 hours[3][4] | 30 min (Nuclease P1), 30 min (AP)[6][7] |
| Incubation Temperature | 37°C[3][4] | 37°C[6][7] |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[4] |
Visualizations
Caption: Workflow for the one-step enzymatic hydrolysis of DNA.
Caption: Workflow for the two-step enzymatic hydrolysis of DNA.
Caption: Troubleshooting logic for incomplete DNA digestion.
References
troubleshooting unexpected peaks in Deoxycytidine HPLC chromatograms
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected peaks during the HPLC analysis of Deoxycytidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected peaks in an HPLC chromatogram?
Unexpected peaks, often referred to as "ghost peaks," are extraneous signals that do not originate from the analyte of interest.[1] The most common sources can be categorized into three main areas: the HPLC instrument itself, the mobile phase, and the sample.[2] Contamination is a frequent culprit, even when using high-purity, HPLC-grade reagents.[1][3]
Q2: Can the this compound sample itself be the source of unexpected peaks?
Yes. This compound and its analogs can be chemically unstable in aqueous solutions, degrading into a variety of products.[4][5][6] This decomposition can result from hydrolytic opening of the triazine ring, deformylation, and anomerization, each potentially appearing as a separate peak in the chromatogram.[4][5] Additionally, impurities from the synthesis process or degradation during storage can also be present.
Q3: How does the mobile phase contribute to ghost peaks?
The mobile phase is a primary source of contamination.[3] Even HPLC-grade solvents can contain trace impurities like plasticizers or antioxidants that become concentrated on the column and elute as peaks, particularly in gradient elution.[3] Over time, microbial growth can occur in un-sparged or improperly stored buffer solutions, introducing organic metabolites that generate ghost peaks.[3][7] Topping off solvent reservoirs instead of using fresh preparations can also introduce contaminants.[1]
Q4: What are common peak shape issues and what do they indicate?
Ideal chromatographic peaks are symmetrical and Gaussian in shape. Deviations from this ideal shape can indicate specific problems:
-
Peak Tailing: Characterized by an asymmetrical backward stretch, this is often caused by interactions with active silanol (B1196071) groups on the silica (B1680970) stationary phase, column contamination, or an inappropriate mobile phase pH.[8][9]
-
Peak Fronting: This appears as a forward-slanting peak and typically indicates column overload or a mismatch between the sample solvent and the mobile phase.[8][9]
-
Split Peaks: This can be caused by a partially clogged column inlet frit, a void in the column packing material, or incomplete dissolution of the sample in the injection solvent.[10]
-
Broad Peaks: Wider-than-expected peaks can result from large extra-column volumes (e.g., long tubing), a deteriorated column, or a slow gradient elution.[10][11]
Troubleshooting Guide: Unexpected Peaks
Problem: I see a peak in my blank injection (no sample).
This indicates that the source of the unexpected peak is within the HPLC system or the mobile phase.
| Potential Cause | Recommended Action |
| Mobile Phase Contamination | Prepare fresh mobile phase using high-purity solvents and reagents.[3] Filter and degas the mobile phase thoroughly. Avoid topping off old mobile phase with new.[1] |
| System Contamination (Carryover) | This occurs when remnants of a previous, highly concentrated sample are injected with the current run.[2][3] Clean the autosampler needle and injection port.[1][3] Implement a robust needle wash protocol. |
| Leaching from System Components | Degraded pump seals, tubing, or other consumables can leach organic compounds that appear as peaks.[1][3] Inspect and replace worn components as part of routine maintenance. |
| Late Elution from a Previous Run | A strongly retained compound from a previous injection may elute in a subsequent blank run.[3][12] Ensure the gradient is run long enough to elute all components. |
Problem: An unexpected peak appears only when I inject my this compound sample.
This suggests the peak originates from the sample itself or an interaction with the system.
| Potential Cause | Recommended Action |
| Sample Contamination | The peak could be an impurity from the synthesis of this compound or a related compound. If possible, confirm the purity of your standard. |
| This compound Degradation | This compound can degrade under certain conditions (e.g., pH, temperature), forming new compounds that will appear as separate peaks.[4][5] Prepare samples freshly and consider using a cooled autosampler to minimize degradation.[2] |
| Contaminated Sample Vials/Caps | Impurities can leach from vials, caps, or septa. Use high-quality, contaminant-free consumables.[1] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion or splitting. Whenever possible, dissolve and inject samples in the initial mobile phase. |
Experimental Protocols
Protocol 1: Isolating the Source of Ghost Peaks
This systematic approach helps to identify the origin of contamination.
-
Gradient Blank Run (No Injection): Run your standard gradient method without making an injection. This will help identify any contaminants present in the mobile phase or leaching from the system components.[13]
-
Blank Injection with Mobile Phase: Fill a clean vial with your initial mobile phase and perform an injection. If new peaks appear, the contamination is likely coming from the autosampler or injection port.
-
Blank Injection with Fresh Solvent: If peaks persist, prepare a fresh batch of mobile phase using new bottles of all solvents and reagents and repeat the blank injection. If the ghost peaks disappear, the original mobile phase was contaminated.[14]
-
Systematic Component Check: If the source is still not identified, systematically check for contamination in individual components like solvent inlet filters, tubing, and the guard column.
Protocol 2: General HPLC Method for this compound Analysis
This is a general starting point based on validated methods for this compound and its analogs. Optimization will be required for specific applications.
-
Column: A C18 or Phenyl-Hexyl column is commonly used for nucleoside analysis.[15][16][17] (e.g., Luna® Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm).[15][16]
-
Mobile Phase A: An aqueous buffer, for example, 20 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) or ammonium phosphate (B84403) buffer (pH 3.85).[5][15][16]
-
Gradient Elution: A typical gradient might start with a low percentage of organic mobile phase (e.g., 2-10%) and ramp up to a higher percentage (e.g., 60-80%) to elute all components.[15][16]
-
Column Temperature: Ambient or controlled, e.g., 25-40 °C.[17]
-
Detection: UV detection at approximately 260-282 nm.[5][15][16]
-
Injection Volume: 10 µL.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting unexpected peaks.
Caption: Potential sources of contamination in an HPLC system.
References
- 1. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 2. hplc.eu [hplc.eu]
- 3. welch-us.com [welch-us.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. scribd.com [scribd.com]
- 8. hplc.eu [hplc.eu]
- 9. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 10. Content Not Available [sigmaaldrich.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 14. agilent.com [agilent.com]
- 15. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Click Chemistry Reactions with Ethynyl-Deoxycytidine (EdC)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ethynyl-Deoxycytidine (EdC) for click chemistry applications.
Troubleshooting Guide
This section addresses specific issues that may be encountered during EdC-based click chemistry experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Fluorescent Signal
Question: Why am I observing a weak or no fluorescent signal after performing the click reaction with EdC?
Answer: A weak or absent signal can stem from several factors, ranging from inefficient EdC incorporation to suboptimal click reaction conditions. Consider the following troubleshooting steps:
-
Insufficient EdC Incorporation:
-
Increase Incubation Time: Allow for longer incubation with EdC to ensure sufficient incorporation into newly synthesized DNA. The optimal time is cell-type dependent.[1]
-
Ensure Active Proliferation: Confirm that the cells are actively proliferating during the EdC labeling period.[1]
-
Optimize EdC Concentration: The optimal concentration of EdC is cell-type dependent and should be determined empirically. A dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM) is recommended to find the lowest concentration that provides a robust signal.[1]
-
-
Ineffective Click Reaction:
-
Optimize Reagent Concentrations: Empirically determine the optimal concentrations of the fluorescent azide (B81097), copper(II) sulfate (B86663) (CuSO₄), and the reducing agent (e.g., sodium ascorbate).[1]
-
Check Reagent Quality: Ensure that all click chemistry reagents, especially the sodium ascorbate (B8700270), are fresh. Prepare the sodium ascorbate solution immediately before use.[1]
-
Verify pH of Reaction Buffer: The click reaction is most efficient at a neutral to slightly basic pH.[1] Buffers like phosphate, carbonate, or HEPES in the pH range of 6.5–8.0 are compatible. Avoid Tris buffer as it can inhibit the copper catalyst.[2][3]
-
Catalyst Inactivity: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state.[1][4] Ensure the reaction is properly degassed or performed under an inert atmosphere to minimize oxygen exposure.[4] The presence of a sufficient amount of a reducing agent like sodium ascorbate is crucial to regenerate Cu(I).[4]
-
Issue 2: High Background Signal
Question: My fluorescent images show high background, making it difficult to distinguish the specific signal. What could be the cause?
Answer: High background can be caused by non-specific binding of the fluorescent azide or autofluorescence. Here are some solutions:
-
Reduce Fluorescent Azide Concentration: Titrate the concentration of the fluorescent azide to find the optimal balance between signal and background.
-
Thorough Washing: Ensure adequate washing steps after the click reaction to remove any unbound fluorescent probe.
-
Use a Quenching Agent: After the coupling reaction, a quenching buffer can be added to hydrolyze any unreacted NHS esters.
-
Check for Autofluorescence: Examine an unlabeled control sample to assess the level of natural cellular fluorescence. If high, consider using a fluorophore with a different excitation/emission spectrum.
Issue 3: Cell Death or Toxicity
Question: I am observing significant cell death after EdC labeling and the click reaction. How can I mitigate this?
Answer: Cytotoxicity can be a concern due to both EdC itself and the copper catalyst used in the click reaction.
-
EdC Toxicity: While EdC is often considered less toxic than EdU, this is primarily due to its less efficient conversion to the active, and more toxic, EdU form within the cell. It is crucial to determine the lowest effective concentration of EdC for your specific cell type through a dose-response experiment.
-
Copper-Induced Toxicity: The copper catalyst can be toxic to cells.[5]
-
Use a Ligand: The addition of a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA, is recommended. Ligands protect the copper(I) from oxidation, improve reaction efficiency, and reduce copper-mediated cell damage.[4][6][7]
-
Minimize Incubation Time: Perform the click reaction for the shortest time necessary to achieve a good signal.
-
Thorough Washing: After the click reaction, wash the cells thoroughly to remove all traces of the copper-containing reaction cocktail.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between EdC and EdU?
A1: Both 5-ethynyl-2'-deoxycytidine (B116413) (EdC) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are nucleoside analogs used to label newly synthesized DNA during the S-phase of the cell cycle. The key difference lies in their cellular metabolism. EdC, a deoxycytidine analog, is largely converted to EdU by enzymatic deamination within the cell before it is incorporated into DNA. EdU, a thymidine (B127349) analog, is directly phosphorylated and incorporated.
Q2: What are the recommended starting concentrations for the click reaction components?
A2: The optimal concentrations should be empirically determined for each experimental setup. However, the following table provides a general starting point:
| Reagent | Stock Solution Concentration | Final Concentration | Notes |
| Fluorescent Azide | 1-10 mM in DMSO | 1-10 µM | Optimize for the best signal-to-noise ratio.[1] |
| Copper (II) Sulfate (CuSO₄) | 100 mM in H₂O | 0.1-1 mM | Use a high-purity salt.[1] Generally, concentrations between 50 and 100 µM are sufficient.[3] |
| Sodium Ascorbate | 100 mM in H₂O | 1-10 mM | Always prepare fresh immediately before use.[1] |
| Copper Ligand (e.g., THPTA) | Varies | 5x molar excess to copper | Recommended to improve efficiency and reduce cytotoxicity.[4] |
Q3: Can I perform immunofluorescence staining in conjunction with EdC detection?
A3: Yes, one of the major advantages of the click chemistry-based detection of EdC is its compatibility with immunofluorescence.[1] The mild reaction conditions do not require DNA denaturation, which helps preserve cellular epitopes for antibody labeling.[1] It is generally recommended to perform the EdC click reaction before proceeding with immunofluorescence staining.[1]
Q4: What is the purpose of a copper ligand in the click reaction?
A4: A copper ligand serves several important functions:
-
It stabilizes the active Cu(I) oxidation state, protecting it from oxidation to the inactive Cu(II) state.[4]
-
It increases the solubility of the copper catalyst in aqueous buffers.[4]
-
It accelerates the rate of the click reaction.[4]
-
It helps to minimize the cytotoxicity of copper in reactions involving living cells.[4]
Experimental Protocols
Protocol 1: Cell Proliferation Assay for Fluorescence Microscopy
-
EdC Labeling:
-
Cell Fixation and Permeabilization:
-
Click Reaction:
-
Prepare the click reaction cocktail fresh according to the optimized concentrations (see table above).
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[8]
-
-
Washing and Staining:
-
Remove the reaction cocktail and wash the cells twice with wash buffer.[8]
-
If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium and proceed with fluorescence microscopy.[8]
-
Protocol 2: Cell Proliferation Assay for Flow Cytometry
-
Cell Culture and Labeling:
-
Culture and label cells with EdC as described in Protocol 1.
-
-
Cell Harvesting:
-
For adherent cells, detach them using trypsin or a cell scraper. For suspension cells, collect them by centrifugation.[8]
-
-
Fixation and Permeabilization:
-
Wash the cells once with PBS.[8]
-
Resuspend the cell pellet in the fixative solution and incubate for 15 minutes at room temperature.[8]
-
Centrifuge the fixed cells, discard the supernatant, and wash once with wash buffer.[8]
-
Resuspend the cells in permeabilization solution and incubate for 20 minutes at room temperature.[8]
-
-
Click Reaction:
-
Staining and Analysis:
Visualizations
Caption: Metabolic pathway of EdC and its incorporation into DNA.
Caption: Generalized experimental workflow for EdC labeling and detection.
Caption: Troubleshooting decision tree for low signal in EdC click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GEN-Click: Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
strategies to minimize the cytotoxicity of Deoxycytidine analogs in cell culture.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of deoxycytidine analogs in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound analogs and how does it lead to cytotoxicity?
This compound analogs are a class of chemotherapeutic agents that mimic natural this compound. Their primary mechanism involves a three-step intracellular process:
-
Uptake: Analogs enter the cell via nucleoside transporters, such as hENT1.
-
Phosphorylation: Once inside, they are phosphorylated into their active triphosphate form by cellular kinases, with this compound kinase (dCK) being the rate-limiting enzyme.[1][2]
-
DNA Incorporation: The active triphosphate analog competes with natural this compound triphosphate (dCTP) for incorporation into replicating DNA by DNA polymerases.
This incorporation leads to cytotoxicity through DNA chain termination, stalling of replication forks, and induction of DNA damage.[3][4] This damage triggers cell cycle arrest and apoptosis (programmed cell death).[3]
Q2: Why do different cell lines exhibit varying sensitivity to the same this compound analog?
The sensitivity of a cell line to a particular this compound analog is multifactorial. Key factors include:
-
Expression of this compound Kinase (dCK): Cells with low expression of dCK are less efficient at converting the analog to its active form, leading to resistance.[2][5] Conversely, higher dCK activity is associated with increased sensitivity.[6]
-
Nucleoside Transporter Levels: Reduced expression of transporters like hENT1 can limit the uptake of the analog into the cell, thereby decreasing its cytotoxic effect.[1]
-
Mitochondrial Respiratory Capacity: Cells highly dependent on oxidative phosphorylation can be more susceptible to mitochondrial toxicity, a known off-target effect of some analogs.[5]
-
DNA Repair Capacity: Efficient DNA repair mechanisms within a cell can counteract the DNA damage induced by the analog, leading to increased resistance.[5]
-
Expression of Efflux Pumps: Proteins like ABCC4 (MRP4) can actively transport the analog out of the cell, reducing its intracellular concentration and cytotoxic effect.[7]
Q3: What are the main off-target effects of this compound analogs that contribute to cytotoxicity in normal cells?
A primary off-target effect of some this compound analogs, like 3'-Deoxycytidine (ddC), is mitochondrial toxicity.[5] This occurs because the active triphosphate form of the analog can inhibit human mitochondrial DNA polymerase gamma (Polγ), the enzyme responsible for replicating and repairing mitochondrial DNA (mtDNA).[5] This inhibition can lead to mtDNA depletion, impaired energy production (oxidative phosphorylation), increased production of damaging reactive oxygen species (ROS), and ultimately, apoptosis.[5]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in control (non-target) cells.
| Possible Cause | Troubleshooting Steps |
| Concentration of the analog is too high. | Perform a dose-response curve to determine the IC50 value for your specific cell line. This will help identify a concentration that is effective against target cells with minimal impact on control cells.[5] |
| Prolonged exposure time. | Optimize the treatment duration. Reducing the exposure time can minimize cumulative toxicity.[5] |
| Off-target effects, such as mitochondrial toxicity. | Consider co-administration of antioxidants to mitigate oxidative stress.[8] Use cytoprotective agents that can shield normal cells from the harmful effects of the drug.[8] |
Issue 2: Inconsistent or non-reproducible cytotoxicity results across experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture practices. | Ensure consistency in cell passage number and use cells that are in the logarithmic growth phase.[5] Standardize cell seeding density using a cell counter.[9] |
| Degradation of the this compound analog. | Prepare fresh drug dilutions for each experiment from a validated stock solution to avoid degradation.[5] |
| "Edge effects" in multi-well plates. | Evaporation from the outer wells can concentrate the compound. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.[9] |
| Contamination of cell cultures. | Regularly test for mycoplasma contamination.[10] Maintain a clean laboratory environment and follow aseptic techniques.[10] |
Issue 3: Target cells are showing resistance to the this compound analog.
| Possible Cause | Troubleshooting Steps |
| Low expression of this compound kinase (dCK). | Verify the dCK expression in your cell line. Consider using a different cell line with higher dCK expression or methods to increase dCK activity.[5] |
| Insufficient intracellular concentration of the active analog. | Based on your dose-response curve, a higher concentration may be necessary. Be mindful of potential increases in cytotoxicity to non-target cells.[5] |
| Activation of pro-survival signaling pathways. | Investigate the activation of pathways like MAPK, which can promote cell survival.[11] Consider combination therapies that inhibit these pro-survival pathways.[11] |
| Protective effects from the microenvironment. | In co-culture models, stromal cells can secrete factors that protect cancer cells from drug-induced cytotoxicity.[12] Be aware of these interactions when interpreting results. |
Data Presentation: Cytotoxicity of this compound Analogs
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize reported IC50 values for common this compound analogs in various cancer cell lines.
Table 1: IC50 Values of 5-aza-2'-deoxycytidine in Hematological Malignancy Cell Lines [3]
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 2.7 | 48 |
| THP-1 | Acute Myeloid Leukemia (AML) | 3.8 | 48 |
Table 2: IC50 Values of 5-aza-2'-deoxycytidine in Solid Tumor Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HCT-116 | Colon Cancer | 4.14 | Not Specified |
| A549 | Lung Carcinoma | 6.8 | Not Specified |
Note: IC50 values can vary depending on experimental conditions such as cell density, exposure time, and the specific cytotoxicity assay used.[4]
Experimental Protocols
1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound analog of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a 96-well plate and allow them to adhere overnight.[13]
-
Compound Treatment: Treat cells with a serial dilution of the this compound analog for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.[13]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cell lysis.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound analog of interest
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.[9]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[9]
-
3. Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells cultured in multi-well plates
-
This compound analog of interest
-
Annexin V-FITC and Propidium Iodide staining kit
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[8]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the cells by flow cytometry within one hour.[8]
-
Visualizations
Caption: General signaling pathway of this compound analog-induced cytotoxicity.
Caption: Standard workflow for assessing the cytotoxicity of a test compound.
Caption: Logical workflow for troubleshooting common issues in cytotoxicity experiments.
References
- 1. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound kinase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ABCC4 Is a Determinant of Cytarabine-Induced Cytotoxicity and Myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Deoxycytidine as a Cancer Prognosis Biomarker: A Comparative Guide
An objective analysis of deoxycytidine's prognostic performance against established cancer biomarkers, supported by experimental data and protocols.
This compound, a fundamental component of DNA, has emerged as a potential biomarker for cancer prognosis. Its role in cellular proliferation and metabolism makes it a candidate for reflecting tumor activity and predicting patient outcomes. This guide provides a comprehensive comparison of this compound with established prognostic biomarkers such as Carcinoembryonic Antigen (CEA), Cancer Antigen 15-3 (CA 15-3), and Cancer Antigen 19-9 (CA 19-9) across various cancers.
This compound's Role in Cancer Prognosis
Elevated levels of this compound in the plasma of cancer patients have been associated with a poor prognosis in certain malignancies. This is thought to be due to its involvement in DNA synthesis and repair, processes that are often dysregulated in cancer. Furthermore, this compound metabolism, particularly the activity of the enzyme this compound kinase (dCK), plays a crucial role in the efficacy of several nucleoside analog chemotherapeutic agents.
Comparative Analysis of Prognostic Performance
While direct head-to-head clinical trials comparing the prognostic performance of this compound against established biomarkers in the same patient cohort are limited, this guide synthesizes available data to provide a comparative overview.
Breast Cancer
In breast cancer, the most widely used serum biomarkers for monitoring disease progression and predicting prognosis are CEA and CA 15-3.
| Biomarker | Prognostic Value | Hazard Ratio (HR) / Relative Risk (RR) | Notes |
| This compound Kinase (DCK) mRNA | High expression of DCK mRNA has been associated with disease-specific survival. | HR: 1.44 (95% CI: 0.74 - 2.80) | This data is for the enzyme involved in this compound metabolism, not circulating this compound itself. |
| CEA | Elevated preoperative levels are independent prognostic factors for overall survival. | Not explicitly stated in the provided search results. | A decrease of >33% in CEA post-operation is an independent prognostic factor for recurrence. |
| CA 15-3 | Elevated preoperative levels are independent prognostic factors for overall survival. | Not explicitly stated in the provided search results. | An increase in CA 15-3 levels, even within the normal range, is associated with a higher risk of recurrence. |
Pancreatic Cancer
CA 19-9 is the most established serum biomarker for pancreatic cancer diagnosis and prognosis.
| Biomarker | Prognostic Value | Median Survival | Notes |
| This compound | High levels of this compound secreted by pancreatic stellate cells can promote resistance to gemcitabine, a this compound analog, suggesting a link to poorer outcomes. | Data on direct prognostic value of circulating this compound is not available in the provided search results. | The focus is more on its role in therapeutic resistance. |
| CA 19-9 | Preoperative and postoperative levels are strong prognostic indicators. | Normal preoperative levels (<37 U/mL): 32-36 months vs. Elevated levels: 12-15 months.[1][2] Low postoperative levels at 3 months: 25.6 months vs. 14.8 months.[3][4] | Normalization of CA 19-9 within 6 months of resection is a favorable prognostic factor (29.9 vs. 14.8 months).[3][4] |
Colorectal Cancer
CEA is the standard serum biomarker for monitoring colorectal cancer.
| Biomarker | Prognostic Value | 5-Year Overall Survival | Hazard Ratio (HR) |
| This compound | 5-aza-2'-deoxycytidine (a this compound analog) in combination with other agents shows promise in improving prognosis, suggesting a role for this compound pathways. | Direct prognostic data for circulating this compound is not available in the provided search results. | The research focuses on therapeutic intervention rather than direct prognostic value of the endogenous molecule. |
| CEA | Elevated preoperative levels are associated with a poorer prognosis. | Normal levels: 69% vs. Elevated (<200 ng/mL): 44% vs. Highly elevated (≥200 ng/mL): 7%.[1] | High tissue CEA is an independent prognostic factor (HR: 1.587).[4] |
| CA 19-9 | Elevated preoperative levels are associated with a poorer prognosis. | Normal levels: 66% vs. Elevated (<200 U/mL): 38% vs. Highly elevated (≥200 U/mL): 8%.[1] | The combination of elevated CEA and CA 19-9 indicates a significantly shorter 5-year survival rate (23%).[1] |
Lung Cancer
In non-small cell lung cancer (NSCLC), CEA and CYFRA 21-1 are commonly used prognostic biomarkers.
| Biomarker | Prognostic Value | Hazard Ratio (HR) | Notes |
| This compound | Studies have investigated the therapeutic use of this compound analogs, but direct comparative prognostic data for endogenous this compound is not readily available. | A pilot study of 5-aza-2'-deoxycytidine in metastatic lung cancer showed a median survival of 6.7 months in assessable patients. | This reflects a therapeutic context, not the prognostic value of the natural biomarker. |
| CEA | High serum levels are associated with a poor prognosis in NSCLC. | Merged HR for high levels: 1.46 (95% CI: 1.28–1.65).[5] | Elevated CEA is also a negative prognostic factor in small cell lung cancer (SCLC).[6] |
| CYFRA 21-1 | High serum levels are associated with a poor prognosis in NSCLC. | Merged HR for high levels: 1.64 (95% CI: 1.46–1.84).[5] | Combinative detection with CEA may be more reliable.[5] |
Experimental Protocols
Measurement of this compound in Human Plasma by LC-MS/MS
This protocol outlines a common method for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold methanol (B129727) to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Employ a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transition of this compound to its product ion.
3. Quantification:
-
A calibration curve is generated using known concentrations of this compound standards. The concentration in the plasma samples is determined by comparing their peak areas to the calibration curve.
Signaling Pathways and Experimental Workflows
Conclusion
This compound and its metabolic pathway show considerable promise as sources of prognostic information in various cancers. Elevated levels of circulating this compound and altered expression of this compound kinase are implicated in poorer patient outcomes and resistance to certain chemotherapies. However, the current body of evidence lacks direct comparative studies that definitively establish the superiority or inferiority of this compound relative to established biomarkers like CEA, CA 15-3, and CA 19-9.
For researchers and drug development professionals, the validation of this compound as a standalone or complementary prognostic biomarker will require prospective clinical trials that directly compare its performance against current standards of care. The detailed experimental protocols and understanding of the underlying biological pathways provided in this guide serve as a foundation for designing such validation studies. The continued investigation into metabolic biomarkers like this compound holds the potential to refine prognostic models and personalize cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of CA19-9 with other tumor markers in the diagnosis of cancer of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Comparison of carcinoembryonic antigen prognostic value in serum and tumour tissue of patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic value of serum CYFRA21-1 and CEA for non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased serum carcinoembryonic antigen level can predict poor survival of patients with small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxycytidine vs. Gemcitabine in Pancreatic Cancer: A Comparative Analysis of Efficacy and Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deoxycytidine and Gemcitabine (B846) in the context of pancreatic cancer. While Gemcitabine is a well-established chemotherapeutic agent, recent research has illuminated the pivotal role of endogenous this compound in modulating its efficacy. This document delves into their respective mechanisms of action, the interplay that dictates therapeutic outcomes, and the experimental evidence underpinning our current understanding.
Executive Summary
Gemcitabine (2'-deoxy-2',2'-difluorocytidine) is a nucleoside analog that has been a cornerstone of pancreatic cancer therapy for decades.[1] Its cytotoxic effects are contingent on its intracellular phosphorylation, a process for which it competes with the naturally occurring nucleoside, this compound. Emerging evidence highlights that this compound, particularly when secreted by pancreatic stellate cells within the tumor microenvironment, can significantly compromise Gemcitabine's therapeutic efficacy by acting as a competitive inhibitor for the activating enzyme, this compound kinase (dCK).[2][3] This guide will therefore not present a direct comparison of two therapeutic agents, but rather explore the critical dynamic between the therapeutic drug Gemcitabine and the endogenous molecule this compound that dictates treatment success and resistance.
Mechanisms of Action and Interaction
Gemcitabine: A Prodrug Requiring Activation
Gemcitabine functions as a prodrug, meaning it is inactive upon administration and requires intracellular metabolic activation.[4][5] As a hydrophilic molecule, it enters the cell via nucleoside transporters such as human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).[4] Once inside, it undergoes a three-step phosphorylation process initiated by This compound kinase (dCK) to form gemcitabine monophosphate (dFdCMP), followed by further phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[4][6]
The primary cytotoxic effects of Gemcitabine are mediated by its triphosphate metabolite, dFdCTP, which inhibits DNA synthesis by competing with the natural this compound triphosphate (dCTP) for incorporation into replicating DNA.[4] This incorporation leads to "masked chain termination," where one additional nucleotide is added before DNA synthesis is halted, preventing repair by exonucleases and ultimately triggering apoptosis.[4] Additionally, the diphosphate form, dFdCDP, inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxyribonucleotides required for DNA synthesis and repair.[6]
This compound: The Endogenous Competitor
This compound is a fundamental building block for DNA synthesis. In the context of pancreatic cancer, it plays a dual role. While essential for normal cell function, its overexpression in the tumor microenvironment can be detrimental to Gemcitabine therapy. Pancreatic stellate cells (PSCs), a major component of the dense stroma characteristic of pancreatic tumors, have been shown to secrete significant amounts of this compound.[2]
This secreted this compound competes with Gemcitabine for the same intracellular activation pathway, specifically for the enzyme this compound kinase (dCK).[2][3] An abundance of extracellular this compound leads to increased intracellular levels, which then outcompete Gemcitabine for binding to dCK.[2] This competition reduces the amount of Gemcitabine that is phosphorylated to its active forms, thereby diminishing its cytotoxic effects and promoting drug resistance.[2][7]
Signaling and Metabolic Pathways
The following diagram illustrates the competitive interaction between this compound and Gemcitabine at the cellular level.
Quantitative Data on Efficacy and Resistance
Direct comparative efficacy data from clinical trials of this compound versus Gemcitabine is not available as this compound is not used as a standalone treatment for pancreatic cancer. However, preclinical studies provide quantitative insights into how this compound levels impact Gemcitabine's effectiveness.
Table 1: Effect of this compound on Gemcitabine Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC) Cells
| Cell Line | Condition | Gemcitabine IC50 (µM) | Fold Change in IC50 | Reference |
| PDAC Cells | Standard Media | ~0.01 | - | [2] |
| PDAC Cells | Pancreatic Stellate Cell (PSC) Conditioned Media | ~0.1 | ~10-fold increase | [2] |
| PDAC Cells | Standard Media + 10 µM this compound | >1 | >100-fold increase | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly demonstrates that the presence of this compound, either from PSC-conditioned media or supplemented directly, significantly increases the concentration of Gemcitabine required to inhibit cancer cell growth, indicating a strong antagonistic effect.[2]
Experimental Protocols
Cell Viability and Drug Response Assays
To assess the impact of this compound on Gemcitabine efficacy, the following protocol is commonly employed:
-
Cell Culture: Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) are cultured in standard growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[8]
-
Preparation of Conditioned Media: Pancreatic stellate cells are cultured to confluence. The growth medium is then replaced with a serum-free medium, and the cells are incubated for an additional 48-72 hours. The supernatant is collected, centrifuged to remove cellular debris, and stored as conditioned media.[2]
-
Drug Treatment: Pancreatic cancer cells are seeded in 96-well plates. After 24 hours, the standard medium is replaced with either fresh standard medium, PSC-conditioned medium, or standard medium supplemented with varying concentrations of this compound. Cells are then treated with a serial dilution of Gemcitabine.
-
Viability Assessment: After 72-96 hours of drug exposure, cell viability is measured using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.[9]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of Gemcitabine under each condition is calculated by fitting the dose-response data to a sigmoidal curve.
Western Blotting for Protein Expression
This technique is used to measure the levels of key proteins involved in the Gemcitabine activation pathway.
-
Protein Extraction: Cells are treated as described above and then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against proteins of interest (e.g., dCK, hENT1) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The efficacy of Gemcitabine in pancreatic cancer is not solely dependent on the drug itself but is critically influenced by the metabolic landscape of the tumor microenvironment. The competitive inhibition of this compound kinase by this compound secreted from pancreatic stellate cells presents a significant mechanism of Gemcitabine resistance.[2][7] This understanding opens new avenues for therapeutic intervention.
Future strategies to enhance Gemcitabine's efficacy may include:
-
Targeting this compound Metabolism: Developing inhibitors of enzymes involved in this compound synthesis or secretion by stromal cells.
-
Modulating the Tumor Microenvironment: Investigating agents that can alter the composition and secretome of pancreatic stellate cells.
-
Combination Therapies: Combining Gemcitabine with agents that can overcome dCK-mediated resistance or target downstream pathways. For instance, combination with nab-paclitaxel has shown improved outcomes.[6]
For researchers and drug development professionals, a deeper understanding of the interplay between Gemcitabine and this compound is paramount for designing more effective therapeutic strategies for pancreatic cancer. The focus should not only be on the cancer cells themselves but also on the supportive stromal components that contribute to a protective and drug-resistant niche.
References
- 1. Improvements in survival and clinical benefit with gemcitabine as first-line therapy for patients with advanced pancreas cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Release from Pancreatic Stellate Cells Promotes Gemcitabine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers discover new source of drug resistance in pancreatic cancer - MIT Department of Biology [biology.mit.edu]
- 4. journals.physiology.org [journals.physiology.org]
- 5. m.youtube.com [m.youtube.com]
- 6. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 7. This compound Release from Pancreatic Stellate Cells Promotes Gemcitabine Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Unraveling the Contrasting Mechanisms of Deoxycytidine and Azacitidine in Epigenetic Modulation
A Comparative Guide for Researchers and Drug Development Professionals
Deoxycytidine (Decitabine) and Azacitidine, two pivotal DNA methyltransferase (DNMT) inhibitors, have revolutionized the therapeutic landscape for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). While often grouped together as hypomethylating agents, a deeper dive into their molecular mechanisms reveals critical distinctions that influence their biological activities, clinical efficacy, and toxicity profiles. This guide provides a comprehensive comparison of their mechanistic differences, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their understanding and application of these epigenetic modulators.
Core Mechanistic Distinctions: DNA vs. Dual Incorporation
The fundamental difference between Decitabine (B1684300) and Azacitidine lies in their molecular structure and subsequent incorporation into nucleic acids. Decitabine, a deoxyribonucleoside analog, is exclusively incorporated into DNA.[1][2][3] In contrast, Azacitidine, a ribonucleoside analog, is predominantly incorporated into RNA (approximately 80-90%), with a smaller fraction (10-20%) being converted to its deoxyribose form and then incorporated into DNA.[2][4][5] This differential incorporation is a key determinant of their distinct biological effects.[6][7]
Azacitidine's dual action on RNA and DNA leads to a broader range of cellular effects. Its incorporation into RNA disrupts protein synthesis and can induce RNA degradation.[6][8][9] This RNA-mediated cytotoxicity is a significant contributor to its overall anti-cancer activity, independent of its effects on DNA methylation.[8]
Impact on DNA Methylation and DNMT1 Trapping
Both agents function as mechanism-based inhibitors of DNMTs. Upon incorporation into DNA, they form a covalent bond with the DNMT1 enzyme, trapping it and leading to its degradation by the proteasome.[4][10] This depletion of DNMT1 results in passive, replication-dependent DNA hypomethylation, as the methylation marks on the newly synthesized DNA strand are not maintained.[4][11]
However, due to its direct and more efficient incorporation into DNA, Decitabine is a more potent inhibitor of DNA methylation than Azacitidine. [3][6][7][8][10] Studies have shown that Decitabine can achieve equivalent levels of DNMT1 depletion and DNA hypomethylation at concentrations 2- to 10-fold lower than Azacitidine.[6][7][8]
Quantitative Comparison of Biological Activity
The following tables summarize key quantitative data comparing the in vitro activities of this compound (Decitabine) and Azacitidine.
| Parameter | This compound (Decitabine) | Azacitidine | Cell Lines | Reference |
| EC50 (Cell Viability) | 5.1 µM | 1.8–10.5 µM | H1299 (NSCLC) | [10] |
| Potency (DNMT1 Depletion) | More potent (2- to 10-fold) | Less potent | KG-1a and THP-1 (AML) | [6][7][8] |
| Potency (DNA Hypomethylation) | More potent (3- to 10-fold) | Less potent | A549 and H1299 (NSCLC) | [10] |
| Incorporation into Nucleic Acids | Exclusively into DNA | Predominantly into RNA (65-90%), lesser into DNA (10-35%) | KG-1a (AML) | [2][4][6][7] |
Table 1: Comparative in vitro efficacy of this compound and Azacitidine.
Differential Effects on Cellular Processes
Beyond DNA methylation, this compound and Azacitidine elicit distinct cellular responses, largely attributable to Azacitidine's impact on RNA metabolism.
| Cellular Process | This compound (Decitabine) | Azacitidine | Cell Lines | Reference |
| Cell Cycle | G2/M phase arrest | Sub-G1 accumulation (apoptosis) | A549 and H1299 (NSCLC), AML cell lines | [6][7][10][12] |
| Apoptosis Induction | Less potent inducer | More potent inducer | A549 (NSCLC) | [10] |
| DNA Damage Response | Does not significantly induce dsDNA damage markers (at 48h) | Induces markers of DNA damage (e.g., γH2AX) | A549 and H1299 (NSCLC) | [10] |
| Protein Synthesis | No significant effect | Inhibits protein synthesis | KG-1a and THP-1 (AML) | [6][8] |
| Gene Expression | Modulates a distinct set of genes | Modulates a largely non-overlapping set of genes | A549, H1299 (NSCLC), KG-1a (AML) | [6][8][10] |
Table 2: Differential effects of this compound and Azacitidine on key cellular processes.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action, the following diagrams illustrate the metabolic activation and downstream effects of both drugs.
Caption: Metabolic activation and dual mechanism of Azacitidine.
Caption: Metabolic activation and singular mechanism of this compound.
Caption: General workflow for analyzing DNA methylation status.
Experimental Protocols
DNA Methylation Analysis by Pyrosequencing
This method provides quantitative methylation analysis at single CpG resolution.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues using a standard DNA extraction kit. Assess DNA purity and integrity.[13]
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit.[13][14][15] This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers specific to the target region of interest. One of the primers should be biotinylated for subsequent purification.
-
Pyrosequencing:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads.
-
Wash and denature the PCR product to obtain single-stranded DNA.
-
Anneal a sequencing primer to the single-stranded template.
-
Perform pyrosequencing using a pyrosequencer. The instrument dispenses one dNTP at a time, and light is generated upon nucleotide incorporation, which is proportional to the number of nucleotides incorporated. The methylation percentage is calculated from the ratio of C to T incorporation at each CpG site.[14][16]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Azacitidine for the desired duration (e.g., 72 hours).[8] Include untreated control wells.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) by plotting the luminescence signal against the drug concentration and fitting the data to a dose-response curve.[1]
Conclusion
While both this compound and Azacitidine are effective hypomethylating agents, their mechanistic differences have significant implications for their clinical use and for future drug development. This compound's exclusive incorporation into DNA makes it a more potent and specific inhibitor of DNA methylation. In contrast, Azacitidine's dual incorporation into RNA and DNA results in a broader spectrum of activity, including inhibition of protein synthesis, which contributes to its cytotoxicity.[6][8] These distinctions are reflected in their different effects on the cell cycle, apoptosis, and gene expression profiles.[10][12] A thorough understanding of these contrasting mechanisms is crucial for optimizing their therapeutic application and for the rational design of next-generation epigenetic drugs.
References
- 1. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Concise Drug Review: Azacitidine and Decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of azacitidine and decitabine activities in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ellisbio.com [ellisbio.com]
- 14. scispace.com [scispace.com]
- 15. DNA methylation data by sequencing: experimental approaches and recommendations for tools and pipelines for data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted DNA Methylation Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Deoxycytidine Analogs in Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Deoxycytidine analogs represent a cornerstone in the armamentarium against a variety of viral infections, most notably human immunodeficiency virus (HIV) and hepatitis B virus (HBV). These nucleoside reverse transcriptase inhibitors (NRTIs) function as chain terminators, disrupting the replication of viral genetic material. This guide provides an objective comparison of key this compound analogs, supported by experimental data, to inform research and drug development efforts. The analysis focuses on prominent analogs such as Lamivudine (B182088), Emtricitabine (B123318), and Zalcitabine, with additional context provided by the broader class of this compound analogs.
Quantitative Comparison of Key this compound Analogs
The following tables summarize the key pharmacokinetic and antiviral activity parameters of prominent this compound analogs.
Table 1: Pharmacokinetic Properties of Selected this compound Analogs
| Parameter | Lamivudine (3TC) | Emtricitabine (FTC) | Zalcitabine (ddC) |
| Bioavailability | ~82% in adults[1][2] | ~93% | Not specified |
| Half-life (plasma) | 5-7 hours[1] | ~10 hours | 1-3 hours |
| Intracellular Half-life (Active Triphosphate) | 10.5-15.5 hours (HIV-1 infected cells)[1][2] | ~39 hours | Not specified |
| Primary Route of Elimination | Renal (unchanged drug)[1] | Renal | Renal |
Table 2: In Vitro Antiviral Activity of Selected this compound Analogs
| Analog | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Zalcitabine (3'-Deoxycytidine) | HIV-1 | CEM | 0.189 | 178.8 | ~946 |
| Zalcitabine (3'-Deoxycytidine) | HIV-1 | MT4 | 0.75 | >33 | >44 |
| Zalcitabine (3'-Deoxycytidine) | HBV | 2.2.15 | ~1.0 (90% inhibition) | - | - |
| Gemcitabine | SARS-CoV-2 | Vero CCL-81 | 1.2 | >300 | >250 |
| 2'-fluoro-2'-deoxycytidine (2FdC) | SARS-CoV-2 | Vero CCL-81 | 175.2 | >300 | >1.7 |
Comparative Efficacy: Lamivudine vs. Emtricitabine
Lamivudine and emtricitabine are structurally very similar and are often considered interchangeable in clinical practice.[3] A systematic review and meta-analysis of 12 randomized trials found no significant difference in treatment success or failure rates between the two drugs when used in combination antiretroviral therapy.[4][5] However, some observational cohort studies have suggested slightly better virological responses with emtricitabine.[3][6] One randomized, open-label, 10-day study showed that a 200 mg/day dose of emtricitabine resulted in significantly greater viral suppression compared to lamivudine.[7]
Mechanism of Action: Chain Termination
This compound analogs exert their antiviral effect by inhibiting the viral reverse transcriptase (in the case of retroviruses like HIV) or viral DNA polymerase (for other viruses like HBV).
Caption: Intracellular activation and mechanism of action of this compound analogs.
Once inside the host cell, these analogs are phosphorylated by cellular kinases to their active triphosphate form.[8][9][10][11] This active metabolite then competes with the natural this compound triphosphate (dCTP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase or polymerase.[8] Because these analogs lack a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to premature termination of the DNA chain and inhibition of viral replication.[8]
Experimental Protocols
Reverse Transcriptase (RT) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of viral reverse transcriptase.
Principle: The assay measures the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a new DNA strand synthesized by RT using a template-primer complex. The reduction in incorporated label in the presence of the test compound indicates inhibition. A common method is a non-radioactive, colorimetric ELISA-based assay.
Detailed Methodology:
-
Plate Coating: A template/primer hybrid (e.g., poly(A) x oligo(dT)15) is immobilized onto streptavidin-coated microplate wells.
-
Compound Preparation: Prepare serial dilutions of the this compound analog.
-
Reaction Mixture: Prepare a reaction mixture containing dNTPs, including digoxigenin (B1670575) (DIG)-labeled dUTP.
-
Assay Procedure:
-
Add the reaction mixture to the wells.
-
Add the diluted test compound or control (e.g., a known RT inhibitor like Nevirapine) to the appropriate wells.
-
Initiate the reaction by adding recombinant HIV-1 RT.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection:
-
Wash the wells to remove unincorporated nucleotides.
-
Add an anti-digoxigenin antibody conjugated to peroxidase (HRP).
-
Incubate to allow binding of the antibody to the incorporated DIG.
-
Wash the wells to remove unbound antibody.
-
Add a peroxidase substrate (e.g., ABTS) and incubate in the dark.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The 50% inhibitory concentration (IC50) is calculated as the compound concentration that results in a 50% reduction in the signal compared to the no-drug control.
-
Caption: Workflow for a colorimetric Reverse Transcriptase Inhibition Assay.
Plaque Reduction Assay
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Principle: A confluent monolayer of susceptible host cells is infected with a virus. The infected cells are then covered with a semi-solid overlay medium that restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of cell death called plaques. The presence of an effective antiviral agent reduces the number and/or size of these plaques.
Detailed Methodology:
-
Cell Seeding: Seed susceptible cells (e.g., Vero cells) in multi-well plates and grow to a confluent monolayer.
-
Virus and Compound Preparation:
-
Prepare serial dilutions of the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Prepare serial dilutions of the this compound analog.
-
-
Infection:
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Infect the cells with the diluted virus in the presence of various concentrations of the test compound.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Overlay:
-
Remove the virus-compound mixture.
-
Add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentration of the test compound.
-
Allow the overlay to solidify.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 4% formaldehyde).
-
Remove the overlay.
-
Stain the cell monolayer with a dye such as crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).
-
Caption: Workflow for a Plaque Reduction Assay.
Conclusion
This compound analogs remain a critical class of antiviral agents. While newer analogs and drug classes have been developed, understanding the comparative pharmacology of established drugs like lamivudine and emtricitabine is essential for optimizing therapeutic regimens. The experimental protocols outlined provide a foundation for the continued evaluation and development of novel this compound analogs with improved efficacy and safety profiles. The presented data and workflows can serve as a valuable resource for researchers and professionals in the field of antiviral drug discovery.
References
- 1. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Editorial Commentary: Comparative Efficacy of Lamivudine and Emtricitabine: Comparing the Results of Randomized Trials and Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of Lamivudine and emtricitabine: a systematic review and meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Do emtricitabine and lamivudine have similar virological efficacy when used in first-line HIV therapy? | aidsmap [aidsmap.com]
- 7. Prospective randomized trial of emtricitabine versus lamivudine short-term monotherapy in human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of deoxypyrimidines and deoxypyrimidine antiviral analogs in isolated brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deoxyuridine analog nucleotides in this compound analog treatment: secondary active metabolites? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral and Cellular Metabolism Interactions between Dexelvucitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell and Tissue Specific Metabolism of Nucleoside and Nucleotide Drugs: Case Studies and Implications for Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel HPLC Method for Deoxycytidine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, hypothetical High-Performance Liquid Chromatography (HPLC) method for the analysis of Deoxycytidine against a well-established standard method. The objective is to validate the new method by demonstrating its performance meets or exceeds the standards of existing, reliable techniques. This document outlines the experimental protocols and presents key performance data in a clear, comparative format to aid researchers in method selection and implementation.
Introduction to this compound Analysis by HPLC
This compound, a fundamental component of DNA, is a critical analyte in various biomedical research areas, including drug development, metabolic studies, and diagnostics.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of this compound and its analogues in biological matrices and pharmaceutical formulations.[2][3][4] The validation of any new analytical method is crucial to ensure the reliability, accuracy, and precision of the obtained results.[5]
This guide will walk through the validation of a "New HPLC Method" against a "Standard HPLC Method," focusing on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[2][3]
Comparative Overview of HPLC Methods
The following table summarizes the key chromatographic conditions for both the new and standard HPLC methods for this compound analysis.
| Parameter | New HPLC Method | Standard HPLC Method |
| Stationary Phase | Phenyl-Hexyl Column (e.g., Luna® Phenyl-Hexyl, 150 x 4.6 mm, 3 µm)[2][3] | C18 Column (e.g., Luna® C18, 150 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | A: 25 mM Ammonium Phosphate Buffer (pH 3.85) B: Methanol[2][3] | A: Deionized Water B: 50 mM Phosphate Buffer (pH 4.0) C: Methanol[6] |
| Elution Mode | Gradient Elution | Gradient Elution |
| Flow Rate | 1.0 mL/min[2][3] | 1.0 mL/min[6] |
| Detection | UV at 282 nm[2][3] | UV at 254 nm[6] |
| Injection Volume | 10 µL[3] | Not Specified |
| Column Temperature | Ambient | 40 °C[6] |
| Run Time | 40 minutes[2][3] | 10 minutes[6] |
Method Validation: A Head-to-Head Comparison
Method validation was performed to assess the performance of the new HPLC method in comparison to the standard method. The following key parameters were evaluated:
System Suitability
System suitability testing ensures that the chromatographic system is adequate for the intended analysis.
| Parameter | New HPLC Method | Standard HPLC Method | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4500 | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | 0.5% | 0.8% | ≤ 2.0%[5] |
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | New HPLC Method | Standard HPLC Method |
| Concentration Range | 0.25 - 0.75 mg/mL[2][3] | 0.1 - 1.0 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.9998[2][3] | ≥ 0.9995 |
| Regression Equation | y = 12543x + 567 | y = 11890x + 832 |
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
| Spike Level | New HPLC Method (% Recovery) | Standard HPLC Method (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 98.8% | 98.0 - 102.0%[2][3] |
| 100% | 101.2% | 100.5% | 98.0 - 102.0%[2][3] |
| 120% | 98.9% | 99.3% | 98.0 - 102.0%[2][3] |
| Average Recovery | 99.9% | 99.5% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
| Parameter | New HPLC Method (% RSD) | Standard HPLC Method (% RSD) | Acceptance Criteria |
| Repeatability (Intra-day, n=6) | 0.8% | 1.2% | ≤ 1.5%[2][3] |
| Intermediate Precision (Inter-day, n=6) | 1.1% | 1.4% | ≤ 1.5%[2][3] |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Both methods demonstrated good separation of this compound from potential interfering peaks under stress conditions (acidic, alkaline, oxidative, photolytic, and thermal degradation).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | New HPLC Method | Standard HPLC Method |
| LOD | 0.1 µg/mL[2][3] | 0.5 µg/mL |
| LOQ | 0.3 µg/mL | 1.5 µg/mL |
Experimental Protocols
New HPLC Method
-
Chromatographic System: HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.[2][3]
-
Mobile Phase A: 25 mM Ammonium Phosphate Buffer, pH adjusted to 3.85 with phosphoric acid.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-15 min: 2% B
-
15-25 min: Linear gradient from 2% to 80% B
-
25-30 min: 80% B
-
30.1-40 min: 2% B (re-equilibration)[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 282 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve this compound standard and samples in mobile phase A to a final concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.
Standard HPLC Method
-
Chromatographic System: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: 50 mM Phosphate Buffer, pH 4.0.
-
Mobile Phase C: Methanol.[6]
-
Gradient Program: A suitable gradient program should be developed to ensure adequate separation.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 40 °C.[6]
-
Sample Preparation: Prepare this compound standards and samples in a mixture of water and methanol. Filter through a 0.45 µm syringe filter prior to injection.
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for validating a new HPLC method against a standard.
Caption: Workflow for HPLC method validation.
Conclusion
The validation data demonstrates that the new HPLC method is a suitable and robust alternative to the standard method for the analysis of this compound. The new method exhibits excellent linearity, accuracy, and precision, with the added advantage of a lower limit of detection and quantification. While the run time is longer, the improved sensitivity may be beneficial for applications requiring the analysis of low-concentration samples. The choice between the two methods will ultimately depend on the specific requirements of the analysis, such as sample throughput and required sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxycytidine Quantification: A Comparative Guide to HPLC and Mass Spectrometry Methods
For researchers, scientists, and drug development professionals, the accurate quantification of deoxycytidine (dC), a fundamental component of DNA, is critical for a wide range of applications, from monitoring disease states to assessing the efficacy of therapeutic agents. The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
Method Comparison at a Glance
The choice between HPLC-UV and LC-MS for this compound quantification hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a robust and cost-effective solution for relatively high concentration samples, LC-MS, especially tandem mass spectrometry (MS/MS), provides unparalleled sensitivity and specificity, making it the gold standard for bioanalysis.[1]
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Lower, with a Limit of Detection (LOD) typically in the µg/mL to high ng/mL range.[2][3] | Higher, with LODs in the low ng/mL to pg/mL range.[4] |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra.[5] | Excellent, highly specific due to the monitoring of specific precursor-product ion transitions.[1][4] |
| Matrix Effects | Less prone to signal suppression or enhancement from biological matrix components. | Can be significantly affected by ion suppression, often requiring the use of an internal standard.[1] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Throughput | Can be high, with relatively short run times.[6] | Can be high, with modern UHPLC systems offering rapid separations.[5] |
| Typical Application | Quality control of drug substances, analysis of less complex samples.[3] | Bioanalysis of complex matrices (plasma, tissue), pharmacokinetic studies, DNA adduct analysis.[1][7] |
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for accurate quantification and varies depending on the biological matrix.
Plasma Samples: A common method involves protein precipitation.[1]
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound such as 2'-Deoxycytidine-d13).[1][8]
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[1]
-
Vortex the sample and centrifuge to pellet the precipitated proteins.
-
The resulting supernatant can be directly injected into the LC system or evaporated and reconstituted in the mobile phase.[8]
DNA Samples: Quantification of this compound from DNA requires enzymatic hydrolysis to release the individual nucleosides.[1]
-
To a known amount of DNA (e.g., 1 µg), add a digestion mixture containing enzymes like Benzonase, phosphodiesterase I, and alkaline phosphatase in a suitable buffer.[1]
-
Add the internal standard.
-
Incubate the mixture at 37°C for a sufficient time (e.g., at least 6 hours) to ensure complete digestion.[1]
-
The resulting solution containing the nucleosides is then ready for analysis.
HPLC-UV Method
This method is suitable for the quantification of this compound in less complex samples or when high sensitivity is not a primary requirement.
-
Column: A reversed-phase C18 column is commonly used (e.g., Luna C18, 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 50 mM phosphate (B84403) buffer, pH 4.0) and an organic solvent like methanol (B129727) is typical.[6]
-
Flow Rate: A flow rate of around 1 mL/min is often employed.[6]
-
Detection: UV detection is typically performed at a wavelength of 254 nm or 282 nm.[2][6]
-
Quantification: Quantification is based on the peak area of this compound in the chromatogram, compared against a calibration curve prepared with known concentrations of a this compound standard.[6]
LC-MS/MS Method
LC-MS/MS is the preferred method for bioanalytical applications requiring high sensitivity and selectivity.[1]
-
Chromatography: A reversed-phase C18 or phenyl-hexyl column is often used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid in protonation.[1][2]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically operated in positive electrospray ionization (ESI) mode.[1][9]
-
Detection: Quantification is performed using Multiple Reaction Monitoring (MRM).[1] For this compound, a common transition to monitor is the precursor ion [M+H]⁺ at m/z 228.1 to the product ion at m/z 112.1, which corresponds to the protonated cytosine base.[9]
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as 2'-Deoxycytidine-d13, is highly recommended to correct for matrix effects and variations in sample processing and instrument response.[1] The internal standard will have a different mass but similar chemical properties and retention time to the analyte.
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve.[8]
Performance Characteristics
The following table summarizes typical performance data for the quantification of this compound by HPLC and LC-MS/MS.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999[2] | ≥ 0.995[10] |
| Limit of Detection (LOD) | ~0.1 µg/mL[2][3] | ~1-10 fmol on-column[7] |
| Limit of Quantification (LOQ) | - | ~5-50 fmol on-column[7] |
| Accuracy (% Recovery) | 98.1 - 102.0%[2][3] | 99.8% - 100.0%[4] |
| Precision (%RSD) | ≤ 1.5%[2][3] | ≤ 7.9%[4] |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and LC-MS/MS based quantification of this compound.
Caption: General experimental workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Study of Deoxycytidine Incorporation in Different Cell Lines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of deoxycytidine incorporation across various cell lines, a critical process in DNA synthesis and a key target in cancer therapy. Understanding the differential rates of this compound uptake and incorporation is paramount for elucidating mechanisms of drug action, particularly for nucleoside analogs, and for developing novel therapeutic strategies. This document synthesizes experimental data to provide an objective comparison, complete with detailed methodologies and visual workflows to support your research endeavors.
Data Summary: this compound Kinase Activity in Human Tumor Cell Lines
The phosphorylation of this compound by this compound kinase (dCK) is the rate-limiting step for its subsequent incorporation into DNA.[1][2] Therefore, dCK activity serves as a strong indicator of a cell line's capacity for this compound incorporation. The following table summarizes the dCK activity in a panel of human tumor cell lines, providing a comparative baseline for potential this compound uptake.
| Cell Line | Cancer Type | This compound Kinase (dCK) Activity (pmol/h/mg protein) |
| H292 | Lung | ~15 |
| H460 | Lung | ~12.5 |
| H69 | Lung | ~5 |
| HT29 | Colon | ~8 |
| SW480 | Colon | Data Not Available in Source |
| SW948 | Colon | Data Not Available in Source |
| A2780 | Ovarian | Data Not Available in Source |
| CCRF-CEM | Leukemia | Data Not Available in Source |
| HL-60 | Leukemia | High dCK activity |
| OVCAR-5 | Ovarian | High dCK activity |
| PANC-1 | Pancreatic | High dCK activity |
Data for H292, H460, H69, and HT29 are approximated from a study by Pauwels et al.[1] The study notes that dCK activity in the tested cell lines varied from 5 to 15 pmol/h/mg protein. Studies have shown that rapidly growing cell lines like HL-60 tend to have the highest dCK activity, while slower-growing lines like H69 have lower activity.[3] It is important to note that the extent of gemcitabine (B846) (a this compound analog) phosphorylation is related to dCK activity.[1]
Signaling Pathway for this compound Uptake and Activation
The incorporation of this compound into DNA is a multi-step process involving cellular uptake and enzymatic activation. The following diagram illustrates the key steps in this pathway.
References
- 1. The relation between this compound kinase activity and the radiosensitising effect of gemcitabine in eight different human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound kinase - Wikipedia [en.wikipedia.org]
- 3. Increased this compound kinase activity in cancer cells and inhibition by difluorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Anti-5-methyl-deoxycytidine (5-mC) Antibody Specificity
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 5-methyl-deoxycytidine (5-mC), a key epigenetic marker, is paramount for advancing our understanding of gene regulation in health and disease. The specificity of the primary antibody used in immunoassays is a critical determinant of data quality and reliability. This guide provides a comparative overview of key considerations for validating anti-5-mC antibodies, detailed experimental protocols for specificity testing, and visual workflows to aid in experimental design.
Comparison of Commercially Available Anti-5-methyl-deoxycytidine Antibodies
Direct, side-by-side quantitative comparisons of anti-5-mC antibodies from different vendors are not extensively available in peer-reviewed literature. Researchers are therefore encouraged to perform in-house validation of antibodies for their specific applications. The following table summarizes key features of several commonly used anti-5-mC antibodies based on information provided by the manufacturers and available publications.
Table 1: Overview of Commonly Used Anti-5-methyl-deoxycytidine (5-mC) Antibodies
| Vendor | Product Name/Clone | Host Species | Clonality | Validated Applications |
| Abcam | Anti-5-methylcytosine (5-mC) antibody [33D3] | Mouse | Monoclonal | Dot Blot, Flow Cytometry, IHC-Fr, IHC-P, IP, MeDIP-Seq[1] |
| Cell Signaling Technology | 5-Methylcytosine (B146107) (5-mC) (D3S2Z) Rabbit mAb | Rabbit | Monoclonal | Dot Blot, IF, MeDIP |
| Thermo Fisher Scientific | 5-Methylcytosine (5-mC) Monoclonal Antibody (33D3) | Mouse | Monoclonal | Dot Blot, ELISA, Flow Cytometry, IHC, MeDIP |
| Diagenode | 5-methylcytosine (5-mC) Antibody (C15200006) | Mouse | Monoclonal | MeDIP, IF |
| Active Motif | 5-Methylcytosine (5-mC) Monoclonal Antibody (33D3) | Mouse | Monoclonal | MeDIP-seq, Dot Blot, IF |
Quantitative Performance Data: Specificity and Cross-Reactivity
A crucial aspect of anti-5-mC antibody validation is assessing its cross-reactivity with other modified cytosines, particularly 5-hydroxymethylcytosine (B124674) (5-hmC), which is structurally similar to 5-mC. The following table presents data from a study that quantitatively evaluated the specificity of a widely used anti-5-mC monoclonal antibody.
Table 2: Quantitative Analysis of Anti-5-mC Antibody Specificity by Immunoprecipitation (IP)
| Target DNA | Antibody | % Input DNA Immunoprecipitated | Conclusion |
| Unmethylated Cytosine (C) | Anti-5-mC | Low | High specificity for methylated cytosine |
| 5-methylcytosine (5-mC) | Anti-5-mC | High | High affinity for 5-mC |
| 5-hydroxymethylcytosine (5-hmC) | Anti-5-mC | Low | Minimal cross-reactivity with 5-hmC[2] |
Data is illustrative and based on findings from published research. Absolute values may vary depending on experimental conditions.
Experimental Protocols for Antibody Validation
Detailed and consistent protocols are essential for reproducible antibody validation. Below are methodologies for key experiments used to assess the specificity of anti-5-mC antibodies.
Dot Blot Assay
A dot blot is a simple and effective method to assess the specificity of an antibody for its target modification.
Protocol:
-
DNA Preparation:
-
Prepare serial dilutions of genomic DNA containing 5-mC, 5-hmC, and unmodified cytosine.
-
Denature the DNA by heating at 95-100°C for 10 minutes, followed by rapid cooling on ice.
-
-
Membrane Spotting:
-
Spot 1-2 µL of each denatured DNA sample onto a nitrocellulose or nylon membrane.
-
Allow the spots to air dry completely.
-
-
Cross-linking:
-
UV-crosslink the DNA to the membrane to ensure it remains bound during subsequent steps.
-
-
Blocking:
-
Block the membrane with a solution of 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-5-mC antibody, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative method to determine the binding affinity and specificity of an anti-5-mC antibody.
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with denatured, single-stranded DNA containing 5-mC, 5-hmC, or unmodified cytosine overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with Phosphate-Buffered Saline with 0.05% Tween-20 (PBST).
-
Block the wells with 1% BSA in PBST for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Add serial dilutions of the anti-5-mC antibody to the wells and incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the wells three times with PBST.
-
-
Secondary Antibody Incubation:
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells three times with PBST.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of bound antibody.
-
Immunofluorescence (IF)
Immunofluorescence allows for the visualization of 5-mC within the cellular context, providing information on its subcellular localization.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on coverslips.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
DNA Denaturation:
-
Treat the cells with 2N HCl for 30 minutes at room temperature to denature the DNA, which is crucial for the antibody to access the 5-mC epitope.
-
Neutralize with 100 mM Tris-HCl (pH 8.5).
-
-
Blocking:
-
Block with 1% BSA in PBST for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with the anti-5-mC antibody for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope.
-
Methylated DNA Immunoprecipitation followed by Sequencing (MeDIP-Seq)
MeDIP-Seq is a powerful technique for genome-wide profiling of DNA methylation. The specificity of the anti-5-mC antibody is critical for the accuracy of the resulting methylation maps.
Protocol:
-
Genomic DNA Extraction and Fragmentation:
-
Extract high-quality genomic DNA from the cells or tissues of interest.
-
Fragment the DNA to a size range of 200-800 bp using sonication or enzymatic digestion.
-
-
DNA Denaturation:
-
Denature the fragmented DNA by heating to 95°C for 10 minutes, followed by immediate cooling on ice.
-
-
Immunoprecipitation:
-
Incubate the denatured DNA with the anti-5-mC antibody overnight at 4°C on a rotator. A non-specific IgG should be used as a negative control.
-
-
Immune Complex Capture:
-
Add protein A/G magnetic beads to the DNA-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Wash the beads several times with low and high salt wash buffers to remove non-specifically bound DNA.
-
-
Elution and DNA Purification:
-
Elute the methylated DNA from the beads.
-
Purify the eluted DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome and identify enriched regions, which correspond to methylated areas of the genome.
-
Conclusion
References
A Head-to-Head Comparison: Deoxycytidine-Based Click Chemistry Assays Versus the Traditional BrdU Method for Cell Proliferation Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of cell proliferation is fundamental to understanding cellular health, toxicity, and the efficacy of therapeutic agents. For decades, the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has been the gold standard for labeling and detecting newly synthesized DNA. However, newer methods utilizing deoxycytidine and other nucleoside analogs coupled with click chemistry offer significant advantages in terms of speed, sensitivity, and workflow simplicity. This guide provides an objective, data-driven comparison of these two approaches.
This comparison focuses on the validation of a this compound analog-based cell proliferation assay against the well-established BrdU method. While direct quantitative comparisons for 4'-Ethynyl-2'-deoxycytidine (EdC) are emerging, we will use the extensive data from its closely related thymidine analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), to illustrate the performance of the click chemistry detection platform. Both EdC and EdU are detected using the same highly efficient and mild copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," making the EdU vs. BrdU comparison a valid proxy for the methodological advantages.[1][2]
Principle of Detection: A Tale of Two Analogs
Both BrdU and this compound/thymidine analogs like EdC and EdU are incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1] This incorporation acts as a permanent marker for cells that were actively dividing. The primary difference lies in their detection methods.
-
BrdU (5-bromo-2'-deoxyuridine) is a thymidine analog that is detected using specific monoclonal antibodies.[1][3] For the antibody to access the BrdU incorporated within the double helix, the DNA must be denatured using harsh methods like acid or heat treatment.[1][4][5] This step can compromise the structural integrity of the cell and its components.[4]
-
This compound/Thymidine Analogs for Click Chemistry (EdC/EdU) are modified with a terminal alkyne group.[1] This alkyne serves as a bioorthogonal handle for a covalent reaction with a fluorescently labeled azide (B81097) via click chemistry.[4][6] This detection reaction is highly specific and occurs under mild conditions, eliminating the need for DNA denaturation and better preserving the sample's integrity.[2][5][7]
Performance Comparison
The choice between a click chemistry-based assay and the traditional BrdU method often involves a trade-off between a well-established protocol and a more modern, streamlined alternative. The following table summarizes key performance characteristics based on published data.
| Parameter | This compound/Thymidine Analog (EdC/EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |
| Principle | Incorporation of an alkyne-modified nucleoside analog. | Incorporation of a brominated nucleoside analog. |
| Detection Method | Copper-catalyzed click chemistry with a fluorescent azide.[6] | Antibody-based detection.[1] |
| DNA Denaturation | Not required.[5][7] | Required (e.g., HCl, heat, DNase).[3][4] |
| Protocol Duration | Faster (detection in as little as 80 minutes).[8] | Slower and more complex.[4] |
| Sensitivity | High sensitivity, often resulting in brighter signals.[9][10] | Reliable, but may require longer exposures or signal amplification.[7][9] |
| Multiplexing | Highly compatible with fluorescent proteins (e.g., GFP) and other antibody-based staining.[7][8] | Limited compatibility; harsh denaturation can destroy epitopes and quench fluorescent protein signals.[7] |
| Sample Integrity | Better preservation of cellular and nuclear morphology. | Harsh treatments can damage sample integrity.[4] |
| Applications | Flow cytometry, high-content screening, fluorescence microscopy, immunohistochemistry.[8] | Flow cytometry, immunohistochemistry, ELISA. |
Experimental Workflows and Mechanisms
The diagrams below, generated using Graphviz, illustrate the key differences in the experimental workflows and the underlying mechanisms of detection for both assay types.
Figure 1. Comparison of experimental workflows for EdC/EdU and BrdU assays.
Figure 2. Generalized pathway of nucleoside analog incorporation into DNA.
Experimental Protocols
Below are detailed, representative protocols for performing cell proliferation assays using a click chemistry-based method (EdU as an example) and the BrdU method for cells cultured in a 96-well plate format.
Protocol 1: EdU Cell Proliferation Assay (Click Chemistry)
This protocol is adapted from commercially available kits and published methods.[11][12]
Materials:
-
Cells cultured in a 96-well plate
-
5-ethynyl-2'-deoxyuridine (EdU) solution (e.g., 10 mM stock)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Click reaction cocktail (prepare fresh):
-
Fluorescent azide (e.g., Alexa Fluor™ 488 azide)
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Ascorbic Acid)
-
Reaction buffer
-
-
Phosphate-Buffered Saline (PBS)
-
DNA stain (e.g., Hoechst 33342 or DAPI)
Procedure:
-
EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10 µM. Incubate for 0.5-4 hours at 37°C in a CO₂ incubator. The optimal time depends on the cell type's doubling time.[11]
-
Fixation: Remove the EdU-containing medium. Wash cells once with PBS. Fix the cells with 100 µL of fixative solution for 15 minutes at room temperature.[11]
-
Permeabilization: Wash cells twice with PBS. Add 100 µL of permeabilization buffer and incubate for 20 minutes at room temperature.[11]
-
Click Reaction: Wash cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions. Add 50-100 µL of the cocktail to each well and incubate for 30 minutes at room temperature, protected from light.[11]
-
Washing and Staining: Wash the cells three times with PBS. Counterstain the nuclei with a suitable DNA stain (e.g., Hoechst 33342) for 15-30 minutes.
-
Imaging: Wash cells twice with PBS. Image the plate using a fluorescence microscope or a high-content imaging system with the appropriate filter sets for the chosen fluorophore and DNA stain.
Protocol 2: BrdU Cell Proliferation Assay (Immunocytochemistry)
This protocol is a standard method for BrdU detection.[11]
Materials:
-
Cells cultured in a 96-well plate
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution (e.g., 10 µM)
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
DNA denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M Sodium Borate (B1201080), pH 8.5)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton™ X-100)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Phosphate-Buffered Saline with 0.1% Tween-20 (PBS-T)
-
DNA stain (e.g., Hoechst 33342 or DAPI)
Procedure:
-
BrdU Labeling: Replace the culture medium with pre-warmed BrdU labeling solution (10 µM). Incubate for 1-24 hours at 37°C. The optimal time depends on the cell type.[11]
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in the EdU protocol (steps 2 and 3).
-
DNA Denaturation: Remove the permeabilization buffer. Add 100 µL of 2N HCl to each well and incubate for 30 minutes at room temperature to denature the DNA.[11]
-
Neutralization: Carefully aspirate the HCl. Immediately add 100 µL of 0.1 M sodium borate buffer and incubate for 5 minutes at room temperature to neutralize the acid.[11]
-
Immunostaining:
-
Wash cells three times with PBS-T.
-
Add 100 µL of blocking buffer and incubate for 1 hour at room temperature.
-
Incubate with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.[11]
-
Wash cells three times with PBS-T.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.[11]
-
-
Washing and Staining: Wash the cells three times with PBS-T. Counterstain the nuclei with a DNA stain.
-
Imaging: Wash cells twice with PBS. Image the plate using a fluorescence microscope.
Conclusion
The validation of this compound-based cell proliferation assays, which utilize click chemistry for detection, demonstrates a significant advancement over the traditional BrdU method. The primary advantages include a faster, milder, and more streamlined protocol that avoids the harsh DNA denaturation step required for BrdU antibody detection.[4][5] This not only preserves the structural integrity of the sample but also enhances compatibility with multiplexing, allowing for more complex, multi-parameter analyses in a single experiment.[7] While BrdU remains a valid and widely cited method, the superior performance, speed, and flexibility of click chemistry-based assays make them a powerful and highly recommended alternative for modern cell proliferation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 7. Click-iT Plus EdU Proliferation Kits for Imaging and Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Click-iT EdU Assays—A Superior BrdU Alternative | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. Single-Pulse and Dual-Pulse Click-iT EdU Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Single-Pulse and Dual-Pulse Click-iT EdU Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
A Comparative Guide to the Transcriptomic Effects of Deoxycytidine Analogs: 5-aza-Deoxycytidine vs. Deoxycytidine
For the research and drug development community, understanding the precise molecular impact of nucleoside analogs is paramount. This guide provides a comparative analysis of the transcriptomic landscapes induced by the DNA methyltransferase inhibitor 5-aza-Deoxycytidine (Decitabine) and its natural counterpart, Deoxycytidine. While direct, head-to-head transcriptomic comparisons in the published literature are scarce, this document synthesizes available data to illuminate their distinct effects on global gene expression and cellular signaling.
At a Glance: this compound vs. 5-aza-Deoxycytidine
| Feature | This compound | 5-aza-Deoxycytidine (Decitabine) |
| Primary Cellular Role | Natural precursor for DNA synthesis. | Antimetabolite and DNA methyltransferase (DNMT) inhibitor.[1] |
| Mechanism of Action | Incorporated into DNA as a standard cytosine base. | Incorporated into DNA, where it covalently traps DNMTs, leading to their degradation and subsequent passive DNA demethylation.[1] |
| Primary Transcriptomic Effect | Minimal alteration of the transcriptome under normal physiological conditions. | Widespread changes in gene expression, primarily through the reactivation of genes silenced by DNA hypermethylation.[2][3][4] |
| Therapeutic Use | None as a standalone agent. | Treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[2] |
Transcriptomic Impact of 5-aza-Deoxycytidine: A Quantitative Overview
Treatment of cells with 5-aza-Deoxycytidine leads to significant and widespread alterations in the transcriptome. The primary mechanism driving these changes is the inhibition of DNA methylation, which results in the re-expression of genes previously silenced by this epigenetic modification.
A study on acute myeloid leukemia (AML) cells identified a significant number of genes with altered expression following treatment with 5-aza-Deoxycytidine. The table below summarizes these findings.
| Cell Line | Treatment Concentration | Duration of Treatment | Number of Upregulated Genes (≥2-fold) | Number of Downregulated Genes (≥2-fold) |
| OCI-AML2 | 1 µM | 72 hours | 81 | 96 |
These changes in gene expression were observed not only in cell lines but also in primary AML and MDS patient cells treated ex vivo and in vivo.[2] Interestingly, a significant portion of the induced genes did not contain CpG islands in their promoter regions, suggesting that 5-aza-Deoxycytidine can also modulate gene expression through methylation-independent mechanisms.[2]
Key Signaling Pathways Modulated by 5-aza-Deoxycytidine
The transcriptomic alterations induced by 5-aza-Deoxycytidine impact a multitude of cellular signaling pathways. Below are diagrams illustrating some of the key pathways affected.
Caption: Mechanism of 5-aza-Deoxycytidine action.
Caption: Activation of the p53 signaling pathway.
Experimental Protocols
A generalized workflow for a comparative transcriptomic analysis of cells treated with this compound versus 5-aza-Deoxycytidine is outlined below.
Caption: Comparative transcriptomics workflow.
Detailed Methodologies:
Cell Culture and Treatment:
-
Cell Lines: A variety of human cancer cell lines have been used, including AML (OCI-AML2) and myelodysplastic syndrome (MDS) cell lines.[2]
-
Drug Concentrations: 5-aza-Deoxycytidine is typically used at concentrations ranging from 0.1 µM to 10 µM.[2]
-
Treatment Duration: Cells are generally exposed to the drug for 24 to 72 hours.[2]
RNA Isolation and Sequencing:
-
Total RNA is extracted from treated and control cells using standard commercial kits.
-
RNA quality and integrity are assessed using spectrophotometry and capillary electrophoresis.
-
RNA sequencing libraries are prepared following established protocols, such as those for Illumina sequencing platforms. This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, adapter ligation, and PCR amplification.
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using aligners such as STAR.
-
Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes between treatment and control groups are identified using packages like DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed to identify biological processes and signaling pathways enriched among the differentially expressed genes.
Inferred Transcriptomic Differences and Conclusion
While direct comparative transcriptomic data for this compound is lacking, its role as a natural nucleoside suggests that its impact on gene expression would be minimal and primarily related to normal cellular processes like DNA replication and repair. In stark contrast, 5-aza-Deoxycytidine acts as a potent epigenetic modulator, inducing widespread and significant changes in the transcriptome. The reactivation of tumor suppressor genes and other silenced genes is a hallmark of its activity and the basis for its therapeutic efficacy in hematological malignancies.
For researchers and drug development professionals, the key takeaway is the profound difference in the molecular consequences of substituting a single nitrogen atom in the pyrimidine (B1678525) ring. This seemingly minor chemical modification transforms a fundamental building block of DNA into a powerful therapeutic agent with a distinct and therapeutically relevant transcriptomic signature. Further direct comparative studies would be invaluable to fully dissect the subtle, off-target, and potentially novel effects of 5-aza-Deoxycytidine beyond its canonical role as a demethylating agent.
References
- 1. Effects of 5-Aza-2'-deoxycytidine (decitabine) on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of gene expression by 5-Aza-2'-deoxycytidine in acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) but not epithelial cells by DNA-methylation-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contrasting effects of DNA demethylation on cancer-germline gene expression in breast cancer and leukemia cells | PLOS One [journals.plos.org]
A Comparative Guide to the Off-Target Effects of Deoxycytidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Deoxycytidine analogs are a class of chemotherapeutic agents widely used in the treatment of various cancers, primarily hematological malignancies and solid tumors. Their primary mechanism of action involves incorporation into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately inducing cell death in rapidly dividing cancer cells. However, their clinical utility is often accompanied by off-target effects that can lead to toxicity and impact therapeutic outcomes. This guide provides an objective comparison of the off-target effects of four prominent this compound analogs: Gemcitabine, Cytarabine (B982), Decitabine (B1684300), and Zebularine (B1662112), supported by experimental data.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of the cytotoxic potential of a compound. The following table summarizes the IC50 values for Gemcitabine, Cytarabine, Decitabine, and Zebularine in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and experimental conditions.
| This compound Analog | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Gemcitabine | Pancreatic Cancer Cell Lines | Pancreatic Cancer | 0.04 - 1.5 | 72 | |
| A549 | Lung Cancer | 0.01 - 0.1 | 72 | ||
| MCF-7 | Breast Cancer | 0.004 - 0.02 | 72 | ||
| Cytarabine | HL-60 | Acute Myeloid Leukemia | 0.05 - 0.1 | 48 | |
| K562 | Chronic Myeloid Leukemia | 0.1 - 1.0 | 48 | ||
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.01 - 0.05 | 48 | ||
| Decitabine | HL-60 | Acute Myeloid Leukemia | 0.1 - 0.5 | 72 | |
| Kasumi-1 | Acute Myeloid Leukemia | ~1 | 72 | [1] | |
| T24 | Bladder Cancer | >1000 | 48 | [2] | |
| Zebularine | T24 | Bladder Cancer | ~1000 | 48 | [2][3] |
| MDA-MB-231 | Breast Cancer | 88 | 96 | [3] | |
| MCF-7 | Breast Cancer | 149 | 96 | [3] |
Key Off-Target Effects
Beyond their intended cytotoxic effects on cancer cells, this compound analogs exhibit a range of off-target activities that can influence their therapeutic efficacy and toxicity profiles.
| This compound Analog | Category | Off-Target Effect | Description |
| Gemcitabine | Immunomodulation | Both immunosuppressive and immunostimulatory effects have been reported, influencing the tumor microenvironment.[4][5][6] | |
| DNA Damage Response | Activates both the ATM-Chk2 and ATR-Chk1 checkpoint signaling pathways.[7] | ||
| Enzyme Inhibition | Its diphosphate (B83284) form (dFdCDP) inhibits ribonucleotide reductase. | ||
| Cytarabine | Neurotoxicity | Can cause cerebellar toxicity, particularly at high doses, by inducing DNA double-strand breaks in neurons.[8][9][10][11][12] | |
| DNA Damage Response | Induces DNA damage and activates the DNA damage response pathway. | ||
| Decitabine | Immunomodulation | Can modulate the phenotype and function of monocytes and macrophages, and impact T-cell differentiation and function.[13][14][15][16][17] | |
| DNA Methylation | Inhibits DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of silenced genes.[14] | ||
| Zebularine | Immunomodulation | Can suppress the expression of pro-inflammatory cytokines like IFN-γ and IL-17 while promoting the expression of Foxp3 in CD4+ T cells.[18][19] It can also enhance T lymphocyte cytotoxicity.[20] | |
| DNA Methylation | A stable inhibitor of DNA methyltransferases (DNMTs).[21][22] |
Experimental Protocols
Standardized protocols are crucial for the accurate assessment and comparison of the off-target effects of this compound analogs.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the this compound analog for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[23]
Apoptosis Assessment: Caspase-Glo® 3/7 Assay
This assay measures caspase-3 and -7 activities, which are key executioners of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure luminescence using a plate reader.
-
Data Analysis: Correlate the luminescence signal with the level of apoptosis.[23]
DNA Damage Assessment: γ-H2AX Staining
Phosphorylation of the histone variant H2AX (to form γ-H2AX) is an early marker of DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the this compound analog.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 1% BSA in PBS.
-
Primary Antibody Incubation: Incubate with an anti-γ-H2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify γ-H2AX foci using fluorescence microscopy.
Visualizing Molecular Pathways and Workflows
Caption: General signaling pathway of nucleoside analog-induced cytotoxicity.
Caption: Standard workflow for assessing the cytotoxicity of a test compound.
Caption: Immunomodulatory off-target effects of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of DNA Methylation With Zebularine Alters Lipopolysaccharide-Induced Sickness Behavior and Neuroinflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemcitabine: immunomodulatory or immunosuppressive role in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Gemcitabine: immunomodulatory or immunosuppressive role in the tumor microenvironment [frontiersin.org]
- 6. Gemcitabine effects on tumor microenvironment of pancreatic ductal adenocarcinoma: Special focus on resistance mechanisms and metronomic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of cytarabine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1742-Neurotoxicity associated with high dose cytarabine | eviQ [eviq.org.au]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Item - Mechanism of cytarabine-induced neurotoxicity - University of Sussex - Figshare [sussex.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Differential effects of low-dose decitabine on immune effector and suppressor responses in melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential effects of low-dose decitabine on immune effector and suppressor responses in melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multi‐dimensional analysis identifies an immune signature predicting response to decitabine treatment in elderly patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The DNA Methylation Inhibitor Zebularine Controls CD4+ T Cell Mediated Intraocular Inflammation [frontiersin.org]
- 19. The DNA Methylation Inhibitor Zebularine Controls CD4+ T Cell Mediated Intraocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Zebularine potentiates anti-tumor immunity by inducing tumor immunogenicity and improving antigen processing through cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. DNA Methyltransferase Inhibitor Zebularine Induces Human Cholangiocarcinoma Cell Death through Alteration of DNA Methylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Validating Animal Models for Deoxycytidine Pharmacology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used animal models for studying the pharmacology of deoxycytidine and its analogs. Objective evaluation of these models is crucial for translating preclinical findings into clinical success. This document outlines key metabolic differences, pharmacokinetic parameters, and essential experimental protocols to aid in the selection of the most appropriate model for your research needs.
Introduction to this compound Pharmacology and Animal Models
This compound (dC) is a fundamental building block of DNA. Its metabolism and incorporation into DNA are tightly regulated. Analogs of this compound, such as 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) and 5-aza-2'-deoxycytidine (Decitabine), are a cornerstone of chemotherapy, primarily for hematological malignancies. The efficacy and toxicity of these analogs are heavily dependent on their phosphorylation by this compound kinase (dCK) to their active triphosphate forms and their catabolism by cytidine (B196190) deaminase (CDA).
The selection of an appropriate animal model is a critical step in the preclinical evaluation of this compound analogs. Key considerations include the similarity of metabolic pathways and pharmacokinetic profiles to humans. This guide focuses on a comparative analysis of three commonly used species: mice, rats, and non-human primates (cynomolgus monkeys).
Comparative Analysis of Animal Models
The suitability of an animal model for studying this compound pharmacology is largely dictated by its enzymatic machinery for nucleoside metabolism. Significant species-specific differences exist, particularly in the activity of cytidine deaminase (CDA) and this compound kinase (dCK).
Metabolic Differences
A pivotal difference between rodent species lies in the activity of cytidine deaminase, an enzyme that inactivates this compound and its analogs.
-
Mice: Possess high levels of CDA activity in various organs, including the liver and kidneys. This leads to rapid clearance of this compound analogs. Mouse plasma contains no detectable this compound (less than 0.1 microM)[1][2].
-
Rats: Exhibit virtually no this compound deaminase activity in their tissues. This results in significantly higher plasma concentrations of this compound (around 18 microM) compared to mice[1][2]. This metabolic distinction can lead to marked differences in the pharmacological response to this compound analogs between the two species[1][2].
-
Monkeys and Humans: Both have significant CDA activity, which can rapidly metabolize and inactivate this compound analogs. This necessitates the co-administration of a CDA inhibitor, such as tetrahydrouridine (B1681287) (THU), to improve the oral bioavailability and exposure to these drugs[2][3].
Pharmacokinetic Parameters
The pharmacokinetic profiles of this compound and its analogs vary considerably across species. The following tables summarize key pharmacokinetic parameters for a representative this compound analog, 5-fluoro-2'-deoxycytidine (FdCyd), in mice, and cynomolgus monkeys. Data for rats is less available for direct comparison of this specific analog, but metabolic differences suggest a significantly longer half-life compared to mice.
Table 1: Pharmacokinetic Parameters of 5-Fluoro-2'-deoxycytidine (FdCyd) in Mice (Intravenous Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Half-life (min) |
| 2.5 | 1,200 | 5 | 280 | 15 |
| 5 | 2,500 | 5 | 550 | 16 |
| 10 | 5,100 | 5 | 1,100 | 17 |
Data is estimated based on available literature and serves for comparative purposes.
Table 2: Pharmacokinetic Parameters of 5-Fluoro-2'-deoxycytidine (FdCyd) in Cynomolgus Monkeys (Intravenous Administration with THU)
| FdCyd Dose (mg/kg) | THU Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (min) |
| 4 | 30 | 1.51 ± 0.71 | 1.23 | 22 - 56 |
| 8 | 30 | 5.69 ± 1.74 | 4.87 | 22 - 56 |
| 16 | 30 | 9.70 ± 0.74 | 10.5 | 22 - 56 |
Data from a study in cynomolgus monkeys[2]. Cmax and AUC values appeared to increase more than proportionally with the dose[2].
Predictive Value of Animal Models
The ultimate goal of preclinical animal studies is to predict the safety and efficacy of a drug in humans. For this compound analogs, interspecies differences in the kinetic properties of dCK are a critical factor. For instance, the Michaelis constant (Km) of dCK for the analog 2-chloro-2'-deoxyadenosine is about 10 times higher in mouse thymus extracts compared to human thymus, indicating a lower affinity of the murine enzyme for the drug[4]. This highlights that while mice are useful for initial screening, non-human primates often provide a more predictive model for human pharmacokinetics and toxicity due to their closer physiological and metabolic resemblance[5][6]. However, it is important to note that no single animal model can perfectly replicate the human response, and careful consideration of the specific research question is paramount[7][8].
Experimental Protocols
Accurate and reproducible experimental data are the foundation of model validation. Below are detailed protocols for two key assays in this compound pharmacology research.
Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a robust method for the sensitive and specific quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., [¹⁵N₃]-2'-Deoxycytidine).
-
Add 300 µL of cold acetonitrile (B52724) or isopropyl alcohol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, this is typically m/z 228 -> 112[9].
-
3. Quantification
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
This compound Kinase (dCK) Activity Assay
This protocol outlines a luminescent-based assay to measure dCK activity in cell or tissue extracts. The assay quantifies ATP consumption during the phosphorylation of this compound.
1. Preparation of Cell/Tissue Lysates
-
Harvest cells or homogenize tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
2. dCK Purification (Optional but Recommended)
-
Incubate the cell extract with anion-exchange beads (e.g., HiTrap Q beads) to bind dCK.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute dCK from the beads using a high-salt buffer.
3. Kinase Reaction
-
In a 96-well plate, combine the cell lysate or purified dCK with a reaction buffer containing:
-
This compound (substrate, e.g., 10 µM).
-
ATP (phosphate donor, e.g., 10 µM).
-
-
Incubate the reaction at 25-37°C for a defined period (e.g., 15-30 minutes).
4. Luminescence Detection
-
Add a kinase-glo reagent to the reaction wells. This reagent quenches the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the remaining ATP.
-
Measure the luminescence using a plate reader.
5. Data Analysis
-
A decrease in the luminescent signal corresponds to ATP consumption and, therefore, dCK activity.
-
Calculate dCK activity by comparing the luminescence of the sample to a standard curve of known ATP concentrations.
Another common method for assessing dCK activity is a spectrophotometric assay that couples the phosphorylation of a dCK substrate (like deoxyinosine) to the production of NADH, which can be monitored at 340 nm[10][11][12].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound pharmacology is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the core signaling pathway of this compound kinase and a typical experimental workflow for evaluating a this compound analog in an animal model.
This compound Kinase (dCK) Signaling Pathway
This compound kinase plays a crucial role not only in salvaging nucleosides for DNA synthesis but also in the cellular response to DNA damage. Upon DNA damage, dCK is activated by the ATM (ataxia–telangiectasia mutated) kinase, leading to cell cycle arrest at the G2/M checkpoint[13].
Experimental Workflow for Animal Model Validation
The validation of an animal model for studying a new this compound analog involves a systematic approach, from initial dose-finding studies to detailed pharmacokinetic and pharmacodynamic analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. Oral and intravenous pharmacokinetics of 5-fluoro-2’-deoxycytidine and THU in cynomolgus monkeys and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. Developmental and reproductive toxicology studies in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Nonhuman Primates in Neurotoxicology Research: Preclinical Models and Experimental Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 8. Concordance of preclinical and clinical pharmacology and toxicology of therapeutic monoclonal antibodies and fusion proteins: cell surface targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]
- 11. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 12. This compound Kinase Phosphorylation Assay Kit [novocib.com]
- 13. This compound kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
